molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5

Phenoxyacetyl chloride

Cat. No.: B1580938
CAS No.: 701-99-5
M. Wt: 170.59 g/mol
InChI Key: PKUPAJQAJXVUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxyacetyl chloride is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9808. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPAJQAJXVUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061029
Record name Acetyl chloride, phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-99-5
Record name 2-Phenoxyacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl chloride, 2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxyacetyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetyl chloride, 2-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl chloride, phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxyacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenoxyacetyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS65CKB849
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of Phenoxyacetyl Chloride: History, Core Methodologies, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetyl chloride, a pivotal reagent in the synthesis of pharmaceuticals and agrochemicals, has a rich history intertwined with the development of modern organic chemistry. Its emergence in the mid-20th century, though not marked by a single definitive discovery, was a significant milestone, enabling crucial advancements in medicinal chemistry. This technical guide provides an in-depth exploration of the historical context and core synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows.

Historical Context: A Catalyst for Innovation

The historical significance of this compound is most notably linked to the development of semi-synthetic penicillins. Following the discovery of penicillin G, its instability in acidic environments presented a major hurdle for oral administration. The introduction of the phenoxyacetyl side chain, facilitated by this compound, led to the creation of Penicillin V (phenoxymethylpenicillin).[1] This new derivative exhibited enhanced acid stability, revolutionizing antibiotic therapy by enabling effective oral treatment.[1] Beyond its role in pharmaceuticals, this compound and its precursors became instrumental in the agrochemical industry as key intermediates in the synthesis of phenoxyacetic acid herbicides.

Core Synthetic Methodologies

The preparation of this compound is primarily achieved through two main synthetic routes: the chlorination of phenoxyacetic acid and the direct reaction of phenol (B47542) with chloroacetyl chloride. Each method offers distinct advantages and is suited to different laboratory and industrial contexts.

Chlorination of Phenoxyacetic Acid

This is the most prevalent and widely employed method for synthesizing this compound. The reaction involves the conversion of the carboxylic acid group of phenoxyacetic acid into an acyl chloride using a suitable chlorinating agent.

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): The most frequently used reagent due to its high reactivity and the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification.[1]

  • Oxalyl Chloride ((COCl)₂): A milder alternative that often allows for reactions to be conducted at room temperature, which is advantageous for thermally sensitive substrates. It typically requires a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Phosphorus Pentachloride (PCl₅): An effective but more aggressive chlorinating agent. A notable drawback is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product.

Reaction Mechanism with Thionyl Chloride:

The reaction proceeds through the formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. Subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.[3][4]

Synthesis from Phenol and Chloroacetyl Chloride

An alternative route involves the direct acylation of phenol with chloroacetyl chloride. This reaction can proceed via O-acylation to yield this compound or C-acylation (a Friedel-Crafts type reaction) to produce hydroxy phenacyl chloride isomers, depending on the reaction conditions and catalysts used.[5][6] In nonpolar solvents, O-acylation is generally favored.[6]

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as yield, purity, reaction conditions, and cost. The following tables summarize quantitative data for the primary synthesis methodologies.

Method Chlorinating Agent Typical Yield Purity Reaction Temperature Reaction Time Key Byproducts Reference(s)
Chlorination of Phenoxyacetic AcidThionyl Chloride (SOCl₂)85-92%>95% (after distillation)Reflux (40-80°C)3-6 hoursSO₂, HCl[2]
Chlorination of Phenoxyacetic AcidOxalyl Chloride ((COCl)₂)High (specific data not readily available)HighRoom Temperature1.5-5 hoursCO, CO₂, HCl[2]
Chlorination of Phenoxyacetic AcidPhosphorus Pentachloride (PCl₅)----POCl₃, HCl
Acylation of PhenolChloroacetyl Chloride70-94%-0-130°CVariesHCl, C-acylated isomers[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenoxyacetic Acid using Thionyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (B109758) (or other inert solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., containing CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenoxyacetic acid.

  • Under a fume hood, add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The addition can be performed at room temperature. A dry, inert solvent like dichloromethane can be used.

  • Gently heat the mixture to reflux using a heating mantle.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude this compound can be purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid.[2]

Protocol 2: Synthesis of this compound from Phenol and Chloroacetyl Chloride

This protocol describes a general method for the O-acylation of phenol.

Materials:

  • Phenol

  • Chloroacetyl chloride

  • Pyridine (B92270) (or another suitable base)

  • Dry, nonpolar solvent (e.g., benzene, diethyl ether)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve phenol in a dry, nonpolar solvent.

  • Add pyridine to the solution to act as a base and catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise from the addition funnel with constant stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with dilute acid (to remove pyridine), followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.[5][6]

Mandatory Visualizations

Synthesis_from_Phenoxyacetic_Acid Phenoxyacetic_Acid Phenoxyacetic Acid Intermediate Chlorosulfite Intermediate Phenoxyacetic_Acid->Intermediate Reaction with SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Phenoxyacetyl_Chloride This compound Intermediate->Phenoxyacetyl_Chloride Nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl (gaseous)

Reaction pathway from phenoxyacetic acid.

Synthesis_from_Phenol Phenol Phenol Phenoxyacetyl_Chloride This compound (O-acylation) Phenol->Phenoxyacetyl_Chloride Side_Product C-acylated Products Phenol->Side_Product C-acylation (side reaction) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Phenoxyacetyl_Chloride Chloroacetyl_Chloride->Side_Product Base Base (e.g., Pyridine) Base->Phenoxyacetyl_Chloride Byproduct HCl

Reaction pathways from phenol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthesis Route Reagents Gather Reagents and Glassware Start->Reagents Setup Assemble Reaction Apparatus Reagents->Setup Addition Combine Reactants Setup->Addition Reaction_Conditions Apply Reaction Conditions (Heat, Stirring) Addition->Reaction_Conditions Monitoring Monitor Reaction Progress Reaction_Conditions->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extraction Extraction / Washing Quench->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Characterization Characterize Product (NMR, IR, etc.) Purification->Characterization End Store Product under Inert Atmosphere Characterization->End

General experimental workflow for synthesis.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Application of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetyl chloride, a pivotal acyl chloride, has carved a significant niche in the landscape of synthetic organic chemistry and medicinal chemistry. Its discovery and subsequent utilization have been instrumental in the advancement of life-saving antibiotics and potent herbicides. This technical guide offers an in-depth exploration of the discovery, synthesis, chemical properties, and notable applications of this compound, with a particular focus on its landmark role in the synthesis of Penicillin V.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not marked by a singular date or discoverer but is deeply rooted in the expansion of organic synthesis during the early to mid-20th century. Initial investigations in the late 1940s focused on the preparation and reactivity of various chlorine-substituted phenoxyacetyl chlorides, primarily for their potential use as insecticides and herbicides.[1][2]

However, the most profound historical significance of this compound emerged from its critical role in the evolution of semi-synthetic penicillins. Following Alexander Fleming's discovery of penicillin in 1928, and the subsequent efforts by Howard Florey and Ernst Chain to isolate and purify it, a significant challenge was the instability of natural penicillin G in acidic environments, which precluded oral administration.[1] The breakthrough came with the ability to modify the side chain of the 6-aminopenicillanic acid (6-APA) nucleus. The introduction of the phenoxyacetyl moiety, facilitated by the use of this compound, led to the creation of Penicillin V (phenoxymethylpenicillin). This new derivative demonstrated enhanced acid stability, enabling it to be administered orally and marking a monumental leap forward in antibiotic therapy.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective application in synthesis.

PropertyValueReference
Chemical Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol
CAS Registry Number 701-99-5[3][4]
Appearance Colorless to pale yellow liquid[3][4]
Odor Pungent[3][4]
Boiling Point 225-226 °C (lit.)[5]
Density 1.235 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.534 (lit.)[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform), reacts with water.[3][6][7]
Sensitivity Moisture sensitive.[3][4]

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, phenoxyacetic acid. Several chlorinating agents can be employed, with thionyl chloride, oxalyl chloride, and phosphorus pentachloride being the most common.

Experimental Protocols

1. Synthesis using Thionyl Chloride (SOCl₂)

This is a widely used and effective method for laboratory-scale synthesis.

  • Materials: Phenoxyacetic acid, Thionyl chloride (SOCl₂), Dry benzene (B151609) or dichloromethane (B109758) (solvent).

  • Apparatus: Round-bottom flask, Reflux condenser with a drying tube (e.g., filled with CaCl₂), Magnetic stirrer and stir bar, Heating mantle, Distillation apparatus.

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place phenoxyacetic acid.

    • Add dry solvent (benzene or dichloromethane) to the flask.

    • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension at room temperature. The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.

    • After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours to ensure complete conversion.

    • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • The resulting crude this compound is then purified by fractional distillation under vacuum.[1]

2. Synthesis using Oxalyl Chloride ((COCl)₂)

This method is known for producing high-purity acyl chlorides with good yields.[8]

  • Materials: Phenoxyacetic acid, Oxalyl chloride ((COCl)₂), Dry dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a solution of phenoxyacetic acid in dry dichloromethane, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature. Gas evolution (CO and CO₂) will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.[3]

    • The solvent and excess reagents are removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

3. Synthesis using Phosphorus Pentachloride (PCl₅)

An older but still effective method for the preparation of acyl chlorides.

  • Materials: Phenoxyacetic acid, Phosphorus pentachloride (PCl₅), Inert solvent (e.g., dry benzene).

  • Procedure:

    • Treat phenoxyacetic acid with phosphorus pentachloride, often in an inert solvent. The reaction can be vigorous, and initial cooling may be necessary.[2]

    • After the initial reaction, the mixture is typically warmed to complete the reaction.

    • The this compound is separated from the phosphorus oxychloride (POCl₃) byproduct by fractional distillation.[2] A drawback of this method is the generation of phosphorus-containing waste.[2]

Key Reactions and Applications

This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution.[2] This reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds.

  • Synthesis of Penicillin V: As previously mentioned, the acylation of 6-aminopenicillanic acid (6-APA) with this compound is a cornerstone of semi-synthetic penicillin production.[1]

  • Synthesis of Herbicides: this compound and its derivatives are key intermediates in the production of phenoxyacetic acid herbicides, which have been widely used for broadleaf weed control.[1]

  • Synthesis of β-Lactams: It is extensively used in the synthesis of β-lactams, which are core structural components of many antibiotic drugs.[2]

  • Formation of Esters and Amides: this compound reacts with alcohols and amines to form the corresponding esters and amides, respectively.[4][9]

  • Synthesis of Macrocyclic Compounds: Researchers have utilized this compound in the creation of macrocyclic bis-β-lactams.[2][5]

Visualizing the Chemistry

Synthesis of this compound from Phenoxyacetic Acid

G Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetyl_Chloride This compound Phenoxyacetic_Acid->Phenoxyacetyl_Chloride Reaction Byproducts Byproducts (e.g., SO₂, HCl, POCl₃) Phenoxyacetic_Acid->Byproducts Chlorinating_Agent Chlorinating Agent (SOCl₂, (COCl)₂, PCl₅) Chlorinating_Agent->Phenoxyacetyl_Chloride Chlorinating_Agent->Byproducts

Caption: General synthesis of this compound.

Acylation of 6-APA to Yield Penicillin V

G Phenoxyacetyl_Chloride This compound Penicillin_V Penicillin V (Phenoxymethylpenicillin) Phenoxyacetyl_Chloride->Penicillin_V HCl HCl Phenoxyacetyl_Chloride->HCl 6-APA 6-APA 6-APA->HCl

Caption: Synthesis of Penicillin V via acylation.

Conclusion

From its origins in the exploratory phase of 20th-century organic chemistry to its pivotal role in the development of orally administered antibiotics and effective herbicides, this compound has proven to be a reagent of profound impact. Its reactivity as an acylating agent continues to be harnessed in diverse areas of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists engaged in pharmaceutical and agrochemical research and development.

References

An In-Depth Technical Guide to Phenoxyacetyl Chloride (CAS 701-99-5): Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetyl chloride (CAS 701-99-5), a key reagent in synthetic organic chemistry, with a particular focus on its application in the pharmaceutical industry. This document details its chemical and physical properties, provides established synthesis protocols, and explores its pivotal role in the synthesis of β-lactam antibiotics, specifically Penicillin V. Furthermore, it elucidates the mechanism of action of Penicillin V, offering insights into its interaction with bacterial targets.

Physicochemical Properties of this compound

This compound is a reactive acyl chloride characterized by a phenoxy group attached to an acetyl chloride moiety.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1] Due to its reactivity, particularly its sensitivity to moisture, it must be handled with care in a controlled laboratory environment.[1]

PropertyValueReference(s)
CAS Number 701-99-5[1][2]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [2][3]
Appearance Clear, slightly yellow to brown liquid[3]
Boiling Point 225-226 °C[2][3]
Density 1.235 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.534[2][3]
InChI Key PKUPAJQAJXVUEK-UHFFFAOYSA-N[1][2]
SMILES O=C(Cl)COc1ccccc1[4]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of phenoxyacetic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol outlines a general procedure for the synthesis of this compound from phenoxyacetic acid and thionyl chloride.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., containing calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenoxyacetic acid (1 equivalent).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature under a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 40-80°C depending on the solvent) and maintain for 3-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound can be further purified by fractional distillation under vacuum to yield a clear liquid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Phenoxyacetic Acid Flask Round-Bottom Flask A->Flask B Anhydrous Solvent B->Flask C Thionyl Chloride C->Flask Slow Addition Reflux Reflux (40-80°C) 3-6 hours Flask->Reflux Distillation Distillation (Reduced Pressure) Reflux->Distillation Cool to RT Purification Fractional Distillation (Vacuum) Distillation->Purification Product This compound Purification->Product

Synthesis of this compound Workflow

Application in Drug Development: Synthesis of Penicillin V

A significant application of this compound is in the semi-synthesis of phenoxymethylpenicillin, commonly known as Penicillin V.[5] This antibiotic exhibits greater stability in acidic environments compared to Penicillin G, allowing for oral administration.[5] The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural unit of penicillins.

Experimental Protocol: Synthesis of Penicillin V

The following is a generalized chemical synthesis of Penicillin V.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Preparation of 6-APA solution: Suspend 6-aminopenicillanic acid (1 equivalent) in an anhydrous solvent like dichloromethane in a reaction vessel.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) (1 equivalent) to the suspension to deprotonate the amino group of 6-APA, making it nucleophilic.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours.

  • Work-up and Isolation: After the reaction is complete, the product can be isolated through a series of extraction and precipitation steps. The exact procedure may vary, but it typically involves washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, followed by crystallization of the final product.

G cluster_prep Preparation cluster_acylation Acylation cluster_reaction_workup Reaction & Work-up APA 6-Aminopenicillanic Acid Vessel Reaction Vessel APA->Vessel Solvent1 Anhydrous Solvent Solvent1->Vessel Base Triethylamine Base->Vessel Stir Stir at 0-5°C Vessel->Stir PAC This compound Solvent2 Anhydrous Solvent PAC->Solvent2 PAC_sol PAC Solution Solvent2->PAC_sol PAC_sol->Vessel Slow Addition at 0-5°C Workup Aqueous Work-up (Extraction) Stir->Workup Crystallization Crystallization Workup->Crystallization Product Penicillin V Crystallization->Product

Synthesis of Penicillin V Workflow

Mechanism of Action of Penicillin V

Penicillin V, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[6][7]

The bacterial cell wall is composed of a peptidoglycan layer, which provides structural integrity.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by DD-transpeptidases, a type of PBP.[3][6]

The β-lactam ring of penicillin is structurally similar to the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[2] This structural mimicry allows the antibiotic to bind to the active site of the DD-transpeptidase.[2] The strained β-lactam ring then acylates a serine residue in the active site of the enzyme, forming a stable, covalent bond.[8] This irreversible inhibition of the PBP prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall.[2][6] As the bacterium grows, the internal osmotic pressure causes the cell to lyse, resulting in cell death.[2][6]

G cluster_bacterial_process Normal Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Penicillin V PG_precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PBP Penicillin-Binding Protein (DD-Transpeptidase) PG_precursor->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP_inhibited Inactivated PBP (Covalent Adduct) PBP->PBP_inhibited CellWall Stable Cell Wall Crosslinking->CellWall PenV Penicillin V (β-Lactam Ring) PenV->PBP Binds to Active Site NoCrosslinking Inhibition of Cross-linking PBP_inhibited->NoCrosslinking WeakWall Weakened Cell Wall NoCrosslinking->WeakWall CellLysis Cell Lysis & Death WeakWall->CellLysis

Mechanism of Action of Penicillin V

Safety and Handling

This compound is a corrosive substance that reacts violently with water.[7][9] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[9] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[7]

Conclusion

This compound (CAS 701-99-5) is a versatile and important reagent in organic synthesis, most notably for its role in the production of the orally active antibiotic Penicillin V. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for researchers and professionals in the field of drug development. The protocols and information provided in this guide serve as a valuable resource for the safe and effective use of this compound in a laboratory setting.

References

Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of phenoxyacetyl chloride, a pivotal reagent in synthetic and medicinal chemistry. This document details its alternative names and synonyms, explores its critical role in the synthesis of key pharmaceutical compounds, and provides detailed experimental methodologies.

Alternative Names and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below for easy reference and to aid in literature searches.

Identifier Type Identifier Source
IUPAC Name 2-phenoxyacetyl chloridePubChem[1]
CAS Number 701-99-5Santa Cruz Biotechnology[2], Sigma-Aldrich[3]
Molecular Formula C₈H₇ClO₂PubChem[1], Santa Cruz Biotechnology[2]
Linear Formula C₆H₅OCH₂COClSigma-Aldrich[3]
Synonym Acetyl chloride, 2-phenoxy-PubChem[1], Guidechem[4]
Synonym Acetyl chloride, phenoxy-PubChem[1], Fisher Scientific[5]
Synonym Phenoxyacetic acid chloridePubChem[1], Guidechem[4]
Synonym Phenyloxyacetyl chloridePubChem[1], Fisher Scientific[5]
Synonym Phenoxyethanoyl chlorideGuidechem[4], Amitychem[6]
Synonym (Phenyloxy)acetyl chloridePubChem[1]
Synonym 2-PhenoxyacetylchloridePubChem[1], Fisher Scientific[5]
Synonym PhenoxylacetylchloridePubChem[1], Fisher Scientific[5]
Registry Number NSC 9808PubChem[1], Guidechem[4]
EC Number 211-862-4PubChem[1], Sigma-Aldrich[3]
Beilstein/REAXYS 607585Sigma-Aldrich[3]
PubChem CID 69703PubChem[1]
MDL Number MFCD00000726Sigma-Aldrich[3], Fisher Scientific[5]

Key Applications in Synthesis

This compound is a highly reactive acylating agent, making it a valuable intermediate in the synthesis of a wide range of organic molecules. Its most notable applications are in the pharmaceutical industry, particularly in the production of antibiotics and the protection of nucleosides during oligonucleotide synthesis.

Synthesis of β-Lactam Antibiotics

This compound is a crucial reagent in the synthesis of β-lactams, which form the core structure of many important antibiotics.[1][7] A prominent example is the synthesis of phenoxymethylpenicillin (Penicillin V). The introduction of the phenoxyacetyl side chain onto the 6-aminopenicillanic acid (6-APA) nucleus confers greater stability in acidic environments compared to Penicillin G, allowing for oral administration.[7][8]

Protection of Guanosine (B1672433) in RNA Synthesis

In the chemical synthesis of RNA, the functional groups of the nucleoside building blocks must be protected to prevent unwanted side reactions. This compound is used to protect the N²-amino group of guanosine.[9] This protection is typically achieved after transient silylation of the guanosine hydroxyl groups.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound from Phenoxyacetic Acid

This protocol describes the conversion of phenoxyacetic acid to this compound using thionyl chloride, a common and efficient method for preparing acyl chlorides.[8]

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or benzene (B151609)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenoxyacetic acid. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) and placed in a fume hood.

  • Solvent Addition: Add anhydrous dichloromethane or benzene to the flask to dissolve the phenoxyacetic acid.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM or 80°C for benzene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by fractional distillation under vacuum to yield the final product.

Protocol 2: Synthesis of Phenoxymethylpenicillin (Penicillin V)

This protocol outlines the acylation of 6-aminopenicillanic acid (6-APA) with this compound to produce Penicillin V.[7]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of 6-APA Solution: Suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Addition of Base: Cool the suspension in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring. Stir the mixture until the 6-APA dissolves.

  • Acylation: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled 6-APA solution. Maintain the temperature below 5°C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: N²-Protection of Guanosine

This protocol describes the protection of the exocyclic amino group of guanosine using this compound following a transient silylation procedure.[9]

Materials:

Procedure:

  • Drying Guanosine: Dry the guanosine by co-evaporation with anhydrous pyridine.

  • Silylation: Suspend the dried guanosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Add an excess of chlorotrimethylsilane dropwise and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the persilylated intermediate.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add this compound (1.5-2.0 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of cold water.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica (B1680970) gel column chromatography to isolate the N²-phenoxyacetyl guanosine derivative.

Visualizations

The following diagrams illustrate key workflows and reaction pathways involving this compound.

G cluster_drug_discovery In Silico Drug Design Workflow with Phenoxyacetyl Moiety Target Target Identification and Validation Screening Virtual Screening of Phenoxyacetyl Libraries Target->Screening Docking Molecular Docking of Hit Compounds Screening->Docking Optimization Lead Optimization via Structural Modifications Docking->Optimization Synthesis Synthesis of Promising Candidates Optimization->Synthesis Evaluation Biological Evaluation Synthesis->Evaluation Evaluation->Optimization Feedback G cluster_synthesis Synthesis of Penicillin V cluster_reactants Reactants APA 6-Aminopenicillanic Acid (6-APA) Reaction Acylation Reaction in Dichloromethane APA->Reaction PAC This compound PAC->Reaction Base Triethylamine (Base) Base->Reaction Product Phenoxymethylpenicillin (Penicillin V) Reaction->Product

References

Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetyl chloride, with the IUPAC name 2-phenoxyacetyl chloride, is a highly reactive acyl chloride that serves as a pivotal intermediate in a multitude of synthetic organic reactions.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and agrochemicals, where it functions as a key building block for complex molecular architectures. This technical guide provides an in-depth overview of this compound, encompassing its chemical structure, physicochemical properties, detailed synthetic protocols, and significant applications, with a particular focus on its role in drug development.

Chemical Identity and Structure

This compound is a bifunctional molecule featuring a reactive acyl chloride group and a phenoxy moiety.

  • IUPAC Name: 2-phenoxyacetyl chloride[1][2]

  • Synonyms: Phenoxyacetic acid chloride, Phenyloxyacetyl chloride[1][2][3][4]

  • Molecular Formula: C₈H₇ClO₂[1]

  • Molecular Weight: 170.59 g/mol [1]

  • CAS Registry Number: 701-99-5[1]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of 2-phenoxyacetyl chloride.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow or brown liquid with a pungent odor.[5][6] It is sensitive to moisture and soluble in various organic solvents.[3][5][6] Key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValue
AppearanceColorless to pale yellow/brown liquid[5][6]
Boiling Point225-226 °C
Density1.235 g/mL at 25 °C
Refractive Index (n20/D)1.534
Water SolubilityReacts with water[6]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectra available in databases.[2][7][8]
¹³C NMR Spectra available in databases.[2]
Infrared (IR) Spectroscopy Gas-phase spectrum available from NIST.[4]
Mass Spectrometry (MS) Electron ionization mass spectrum available.[4]

Synthesis of this compound: Experimental Protocols

The most common and established method for the synthesis of this compound is the chlorination of phenoxyacetic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to the formation of gaseous byproducts, which simplifies purification.

Synthesis using Thionyl Chloride

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (B109758) (CH₂Cl₂) or benzene (B151609)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add phenoxyacetic acid. The entire apparatus should be assembled under a fume hood.

  • Solvent Addition: Add dry dichloromethane or benzene to the flask.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension of phenoxyacetic acid at room temperature.

  • Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield a clear liquid.[5]

Synthesis using Oxalyl Chloride

An alternative method involves the use of oxalyl chloride, which often proceeds under milder conditions.

Materials:

  • Phenoxyacetic acid

  • Oxalyl chloride ((COCl)₂)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Dry dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Reaction Setup: To a solution of phenoxyacetic acid in dry dichloromethane in a round-bottom flask, add a catalytic amount of DMF.

  • Reagent Addition: Slowly add oxalyl chloride to the reaction mixture at room temperature.

  • Reaction: The reaction is typically stirred at room temperature for about an hour.[6]

  • Workup: The solvent and volatile byproducts are removed under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation.

The general workflow for the synthesis of this compound is illustrated below.

synthesis_workflow start Phenoxyacetic Acid reaction Reaction in Inert Solvent (e.g., CH₂Cl₂) start->reaction reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) reagent->reaction workup Removal of Excess Reagent and Solvent reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent, primarily used as an acylating agent to introduce the phenoxyacetyl moiety into various molecules.

Synthesis of β-Lactam Antibiotics

A historically significant application of this compound is in the synthesis of semi-synthetic penicillins.[5] It is famously used to acylate 6-aminopenicillanic acid (6-APA) to produce phenoxymethylpenicillin, also known as Penicillin V.[1] Penicillin V exhibits greater stability in acidic environments compared to Penicillin G, allowing for oral administration.[1][5]

The role of this compound in the synthesis of Penicillin V is shown in the following diagram.

penicillin_synthesis cluster_reactants Reactants pac This compound reaction Acylation Reaction pac->reaction apa 6-Aminopenicillanic Acid (6-APA) apa->reaction product Phenoxymethylpenicillin (Penicillin V) reaction->product

Caption: Role of this compound in the synthesis of Penicillin V.

General Acylation Reactions

The high reactivity of the acyl chloride group allows for facile reactions with a wide range of nucleophiles.[1]

  • Alcohols: Reacts with alcohols to form esters.

  • Amines: Reacts with amines to form amides.

  • Imines: Undergoes [2+2] cycloaddition reactions with imines (the Staudinger synthesis) to form β-lactams.[1]

Other Applications

This compound is also utilized in the synthesis of:

  • Macrocyclic bis-β-lactams.[9]

  • N-protected guanosine (B1672433) derivatives for RNA synthesis.[9]

  • Phenoxyacetic acid herbicides.[6]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate safety precautions.[5][6]

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[5] Reacts violently with water.[6]

  • Handling: Work in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[6]

  • Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.[6]

This compound is a valuable and versatile reagent in organic synthesis, with a rich history in the development of pharmaceuticals, particularly β-lactam antibiotics. Its high reactivity, coupled with well-established synthetic protocols, ensures its continued importance for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetyl chloride (C₈H₇ClO₂) is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its physical properties is crucial for its safe handling, application in chemical reactions, and for the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow or brown liquid with a pungent odor.[2][3] It is known to be sensitive to moisture and reacts with water.[3][4] Therefore, it should be handled under inert and dry conditions.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [1]
Appearance Colorless to pale yellow/brown liquid[2][3][5]
Boiling Point 225-226 °C at 760 mmHg[1][3][6]
Melting Point 100-100.5 °C[3]
Density 1.232 - 1.235 g/mL at 25 °C[1][2][3][6]
Refractive Index n20/D 1.534[1][3][6]
Flash Point 84 °C[2]
Vapor Pressure 0.0823 mmHg at 25°C[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether); reacts with water.[2][3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and accurate method for determining the boiling point of a small quantity of liquid is the micro-reflux method.[8][9]

Apparatus:

  • Small test tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamps and stand

Procedure:

  • Place a small amount (a few milliliters) of this compound into the test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Secure the test tube and thermometer in the heating apparatus, ensuring the thermometer bulb is positioned near the surface of the liquid but not touching it.

  • Heat the apparatus gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.

  • Record the temperature at which the rapid stream of bubbles is maintained. This is the boiling point.

  • For increased accuracy, the determination should be repeated, and the average value taken.[10]

Determination of Density

Density is the mass of a substance per unit volume.[11] For a liquid like this compound, this can be determined using a pycnometer or, more simply, a measuring cylinder and a balance.[12][13]

Apparatus:

  • Measuring cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

Procedure:

  • Place the clean and dry measuring cylinder on the electronic balance and tare the balance to zero.[13]

  • Carefully pour a known volume of this compound into the measuring cylinder. Record the volume accurately, reading from the bottom of the meniscus at eye level to avoid parallax error.[11][12]

  • Place the measuring cylinder containing the liquid back on the balance and record the mass.

  • Calculate the density using the formula: Density = Mass / Volume.[12]

  • To ensure accuracy, the measurement should be repeated multiple times, and the average density calculated.[14]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used for identification and purity assessment.[15] An Abbe refractometer is a common instrument for this measurement.[16]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms and allow the liquid to spread evenly.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

  • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound.

G Workflow for Physical Property Determination of a Liquid cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample Obtain Pure Sample of this compound BoilingPoint Determine Boiling Point (Micro-reflux Method) Sample->BoilingPoint Distribute for Analysis Density Determine Density (Measuring Cylinder & Balance) Sample->Density Distribute for Analysis RefractiveIndex Determine Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Distribute for Analysis Record Record All Measurements and Observations BoilingPoint->Record Density->Record RefractiveIndex->Record Analyze Analyze Data and Calculate Final Values Record->Analyze Report Compile Technical Report Analyze->Report

Caption: Workflow for determining the physical properties of a liquid.

Conclusion

The physical properties of this compound are well-defined and critical for its application in synthetic chemistry. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties in a laboratory setting. Adherence to these standard methods will ensure the quality and consistency of research and development outcomes involving this important chemical intermediate.

References

An In-depth Technical Guide to Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of phenoxyacetyl chloride, a key reagent in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound used as an intermediate in the synthesis of various organic molecules.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2][3][4]
Linear Formula C₆H₅OCH₂COCl[5]
Molecular Weight 170.59 g/mol [1][2][3][4][5][6]
CAS Number 701-99-5[1][3][6]

Table 2: Atomic Composition and Contribution to Molecular Weight

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH71.0087.056
ChlorineCl135.45335.453
OxygenO215.99931.998
Total 170.595

Chemical Structure and Logical Relationships

The structure of this compound is characterized by a phenoxy group attached to an acetyl chloride moiety. This structure dictates its reactivity as an acylating agent.

phenoxyacetyl_chloride This compound Structure cluster_phenyl Phenyl Group cluster_acetyl_chloride Acetyl Chloride Group C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C7 C C7->O1 H6 H C7->H6 H7 H C7->H7 C8 C C8->C7 O2 O C8->O2 double bond Cl Cl C8->Cl

Caption: Chemical structure of this compound.

Experimental Protocols

Due to the reactive nature of this compound, specific experimental protocols are not detailed here. However, it is a key reactant in several well-established synthetic procedures. For instance, it is utilized in the synthesis of penicillin derivatives, such as phenoxymethylpenicillin (Penicillin V), through its reaction with 6-aminopenicillanic acid.[6] It is also employed in the synthesis of β-lactams, which are crucial components of many antibiotic drugs.[6]

Signaling Pathways and Experimental Workflows

The primary utility of this compound is in chemical synthesis rather than biological signaling pathways. The logical workflow for its use typically involves its role as an electrophile in nucleophilic acyl substitution reactions.

reaction_workflow reagent This compound (Electrophile) product Acylated Product (e.g., Amide, Ester) reagent->product Reaction nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->product byproduct Byproduct (e.g., HCl) product->byproduct

Caption: General reaction workflow involving this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenoxyacetyl chloride. This document details the expected chemical shifts, multiplicities, and coupling constants, offering a valuable resource for the structural elucidation and quality control of this important chemical intermediate. The guide also includes a detailed experimental protocol for acquiring high-quality NMR spectra and visual diagrams to illustrate molecular structure and analytical workflow.

Introduction to this compound and its Spectroscopic Analysis

This compound (C₈H₇ClO₂) is a reactive acyl chloride widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an acyl chloride and a phenoxy group, makes it a versatile building block for the introduction of the phenoxyacetyl moiety into various molecular scaffolds. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecular structure.

Predicted and Experimental NMR Data

The following sections present the predicted and experimentally observed ¹H and ¹³C NMR data for this compound. The data is presented in structured tables for clarity and ease of comparison. Assignments are based on established principles of NMR spectroscopy and data from available spectral databases.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the acetyl group.

Table 1: ¹H NMR Data for this compound in CDCl₃

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (ortho)~7.28Doublet of doublets (dd)~8.8, 1.0
H-3', H-5' (meta)~7.02Triplet of doublets (td)~8.8, 7.4, 1.0
H-4' (para)~6.88Triplet (t)~7.4
-CH₂-4.88Singlet (s)N/A

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The assignments for the aromatic protons are based on typical substitution patterns. Some sources report a range of chemical shifts for the aromatic protons, and the exact values can vary slightly depending on the experimental conditions.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of readily available, fully assigned experimental data, the following table is based on predicted values, which serve as a reliable estimation for spectral interpretation.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)171.5
C-1' (ipso)157.0
C-2', C-6' (ortho)129.9
C-4' (para)122.5
C-3', C-5' (meta)114.8
-CH₂-67.9

Note: These are predicted chemical shifts and should be used as a guide for spectral assignment. Experimental values may vary.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) can be used for spectral referencing.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling: this compound is moisture-sensitive and corrosive. All handling should be performed in a fume hood, and the use of dry glassware and solvents is essential.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C). However, the residual solvent peak of CDCl₃ can also be used for calibration.

NMR Spectrometer Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing
  • Apodization: Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C.

  • Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a logical workflow for its NMR analysis.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Prepare Sample (5-10 mg in 0.6 mL CDCl3 for 1H) (20-50 mg for 13C) H1_acq Acquire 1H NMR Spectrum prep->H1_acq C13_acq Acquire 13C NMR Spectrum prep->C13_acq process_H1 Process 1H Data (FT, Phasing, Baseline Correction) H1_acq->process_H1 process_C13 Process 13C Data (FT, Phasing, Baseline Correction) C13_acq->process_C13 analyze_H1 Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) process_H1->analyze_H1 analyze_C13 Analyze 13C Spectrum (Chemical Shift) process_C13->analyze_C13 assign Assign Signals to Structure analyze_H1->assign analyze_C13->assign conclusion Structural Confirmation assign->conclusion

References

Technical Guide: Spectroscopic Analysis of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of phenoxyacetyl chloride using infrared (IR) spectroscopy and mass spectrometry (MS). It includes key spectral data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation pathways to support compound identification and characterization.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound (C₈H₇ClO₂), the IR spectrum reveals characteristic absorption bands corresponding to its acyl chloride, ether, and aromatic functionalities.

IR Spectral Data

The primary vibrational modes for this compound are summarized below. The data is compiled from various spectral databases.[1][2][3]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~1800StrongC=O StretchAcyl Chloride
~1600, ~1585, ~1490Medium-StrongC=C StretchAromatic Ring
~1220StrongC-O-C Asymmetric StretchAryl Ether
~750, ~690StrongC-H Out-of-Plane BendMonosubstituted Benzene
~770-730StrongC-Cl StretchAcyl Chloride

Note: Exact peak positions can vary slightly based on the sampling technique (e.g., NEAT, ATR, gas phase).[1][2]

Experimental Protocol: FTIR Spectroscopy (Neat Sample)

This protocol is based on the common "capillary cell: neat" technique for liquid samples.[1]

  • Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[1] All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Sample Preparation:

    • Place a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a holder.

    • Using a glass pipette, carefully transfer one small drop of neat (undiluted) this compound onto the center of the plate.

    • Place a second salt plate directly on top of the first, spreading the liquid into a thin capillary film.

  • Instrument Setup:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Configure the instrument software to perform a background scan (with an empty sample compartment) to subtract atmospheric H₂O and CO₂ signals.

    • Set the scan parameters, typically a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • Data Acquisition:

    • Initiate the sample scan.

    • Once complete, process the resulting spectrum by performing a baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

  • Cleaning:

    • Disassemble the salt plates inside the fume hood.

    • Clean the plates thoroughly with a dry, non-polar solvent (e.g., anhydrous hexane (B92381) or chloroform), followed by air drying. Store the plates in a desiccator to prevent fogging from moisture.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.

Mass Spectrum Data

The molecular weight of this compound is 170.59 g/mol .[1][4][5] The mass spectrum shows a molecular ion peak (M⁺) at m/z 170 and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment IonFormula of Fragment
170~5[C₆H₅OCH₂COCl]⁺•Molecular Ion (M⁺•)
107100[C₆H₅OCH₂]⁺Phenoxymethyl (B101242) Cation (Base Peak)
77~84[C₆H₅]⁺Phenyl Cation
51~32[C₄H₃]⁺Cyclobutadienyl Cation derivative

Data compiled from NIST and MassBank of North America (MoNA).[1][2]

Fragmentation Pathway

Upon electron ionization, this compound forms a molecular ion that undergoes predictable fragmentation. The primary cleavage event is the loss of a chlorine radical to form the stable phenoxymethyl acylium ion, which then loses carbon monoxide to generate the base peak at m/z 107.

G cluster_main Fragmentation Pathway of this compound mol This compound (M = 170) ion Molecular Ion [M]⁺• (m/z 170) mol->ion - e⁻ (EI) frag1 Phenoxymethyl Cation (Base Peak) [C₆H₅OCH₂]⁺ (m/z 107) ion->frag1 - •COCl frag2 Phenyl Cation [C₆H₅]⁺ (m/z 77) frag1->frag2 - CH₂O

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard approach for analyzing a liquid sample like this compound using GC-MS with electron ionization.

  • Safety Precautions: As a reactive and corrosive compound, handle only in a fume hood with appropriate PPE.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile, inert organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Transfer the solution to a 2 mL autosampler vial and cap it securely.

  • Instrument Setup (Gas Chromatograph):

    • Injector: Set to a temperature of ~250°C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

  • Instrument Setup (Mass Spectrometer):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: ~230°C.

    • Mass Analyzer: Set to scan a mass range of m/z 40-400.

    • Detector: Ensure the electron multiplier is calibrated and turned on.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Analyze the spectrum to identify the molecular ion and major fragment peaks. Compare the fragmentation pattern to a reference library (e.g., NIST) for confirmation.

Integrated Analytical Workflow

The complete characterization of this compound involves a logical sequence of steps, from sample handling to final data interpretation, integrating both IR and MS techniques.

G cluster_workflow Overall Spectroscopic Analysis Workflow cluster_ir IR Analysis cluster_ms MS Analysis sample Sample Receipt (this compound) ir_prep Sample Prep (Neat Film) sample->ir_prep ms_prep Sample Prep (Dilution) sample->ms_prep ir_acq FTIR Data Acquisition ir_prep->ir_acq ir_data IR Spectrum (Functional Groups) ir_acq->ir_data interpret Data Interpretation & Structural Confirmation ir_data->interpret ms_acq GC-MS Data Acquisition ms_prep->ms_acq ms_data Mass Spectrum (MW & Fragmentation) ms_acq->ms_data ms_data->interpret report Final Report interpret->report

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

phenoxyacetyl chloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Phenoxyacetyl Chloride

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This compound (CAS No. 701-99-5) is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals and herbicides.[1][2][3] However, its reactivity, particularly its violent reaction with water and its corrosive nature, necessitates strict adherence to safety protocols.[3][4][5] This guide provides a comprehensive overview of the safety data and handling precautions for this compound, compiled from various safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[5] It is known to cause severe skin burns and eye damage, and may also cause respiratory irritation.[3][5][6] The compound reacts violently with water.[3][4]

Table 1: GHS Hazard Classification

ClassificationCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[5][6]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[5]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[5][6]
Corrosive to metals1H290: May be corrosive to metals
Acute toxicity, oral4H302: Harmful if swallowed[7]

Source: Compiled from multiple safety data sheets.[5][6][7]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 701-99-5[4][5][8]
Molecular Formula C₈H₇ClO₂[4][5][6]
Molecular Weight 170.59 g/mol [4][6]
Appearance Colorless to pale yellow or brown liquid[1]
Odor Pungent[1]
Melting Point 28 - 30 °C[4]
Boiling Point 225-226 °C (lit.)[2]
Density 1.235 g/mL at 25 °C (lit.)[2]
Flash Point 84 °C to 108.3 °C[1][4]
Vapor Pressure 0.1±0.4 mmHg at 25°C[4]
Vapor Density 5.88[5]
Refractive Index n20/D 1.534 (lit.)[2]
Solubility Soluble in organic solvents (ethanol, ether); Insoluble in water[1]
Reactivity with Water Reacts violently with water[3][4][5]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Engineering Controls

All handling should be performed in a well-ventilated place, preferably within a chemical fume hood.[8][9] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is mandatory to prevent contact.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Handling this compound eye_face Eye and Face Protection start->eye_face skin_body Skin and Body Protection start->skin_body respiratory Respiratory Protection start->respiratory goggles Tight-sealing safety goggles (OSHA 29 CFR 1910.133 or EN166) eye_face->goggles face_shield Face shield eye_face->face_shield gloves Appropriate protective gloves (Inspect before use) skin_body->gloves clothing Protective clothing to prevent skin exposure (e.g., lab coat, chemical-resistant suit) skin_body->clothing respirator NIOSH/MSHA or EN 149 approved respirator (If exposure limits are exceeded or irritation occurs) respiratory->respirator

Caption: Personal Protective Equipment (PPE) selection workflow.

General Handling Procedures
  • Wash hands and any exposed skin thoroughly after handling.[5][8][9]

  • Avoid contact with skin, eyes, and clothing.[3][9][10]

  • Do not breathe dust, fumes, gas, mist, or vapors.[5][8][9]

  • Do not ingest the substance. If swallowed, seek immediate medical assistance.[8]

  • Crucially, do not allow contact with water or moisture.[5][8]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[3][5][8]

  • Keep containers tightly closed.[3][5][8]

  • Store in a designated corrosives area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and water.[1][5]

  • The product is moisture-sensitive; exposure to moist air or water should be avoided.[1][3][5]

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure or spill is critical. Always show the Safety Data Sheet to the attending medical professional.[5][8]

First-Aid Measures

Immediate medical attention is required for any exposure.[5][8]

First_Aid_Workflow cluster_routes First-Aid Response by Exposure Route exposure Exposure to This compound inhalation Inhalation Remove to fresh air. If not breathing, give artificial respiration. exposure->inhalation skin Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. exposure->skin eyes Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. exposure->eyes ingestion Ingestion Rinse mouth. Do NOT induce vomiting. exposure->ingestion action Immediately Call a POISON CENTER or Doctor/Physician inhalation->action skin->action eyes->action ingestion->action

Caption: First-aid response workflow for exposure incidents.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Use the personal protective equipment outlined in section 4.2. Avoid breathing vapors and prevent contact with skin and eyes.[3][8][11]

  • Environmental Precautions: Do not let the product enter drains or contaminate the ground water system.[3][8]

  • Containment and Cleaning: Absorb the spillage with inert material (e.g., dry sand, earth).[9] Do not expose the spill to water.[5][8] Collect the absorbed material and shovel it into suitable, closed containers for disposal.[3][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][9]

  • Unsuitable Extinguishing Media: Do not use water , as it reacts violently with the substance.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides and hydrogen chloride.[5][8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Stability and Reactivity

  • Reactivity: Reacts violently with water.[5]

  • Chemical Stability: The substance is sensitive to moisture.[1][5] It is stable under recommended storage conditions.[3]

  • Conditions to Avoid: Exposure to moist air or water is the primary condition to avoid.[1][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, amines, and water.[1][5]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

Toxicological Information

The toxicological properties have not been fully investigated.[7][8] The primary known effects are corrosive burns to the skin, eyes, and mucous membranes.[3][8] Inhalation may cause respiratory irritation.[3][5] No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[7][8]

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[8] It is recommended to use a licensed professional waste disposal service.[7] Do not empty into drains.[8] Contaminated packaging should be disposed of as unused product.[7]

Transport Information

This compound is regulated as a hazardous material for transportation.

Table 3: Transport Information

RegulationUN NumberProper Shipping NameTransport Hazard ClassPacking Group
ADR/RID UN 3265Corrosive liquid, acidic, organic, n.o.s. (this compound)8II
IMDG UN 3265Corrosive liquid, acidic, organic, n.o.s. (this compound)8II
IATA UN 3265Corrosive liquid, acidic, organic, n.o.s. (this compound)8II

Source: Compiled from Angene Chemical SDS.[7]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier before handling this compound.

References

The Decisive Role of Phenoxyacetyl Chloride in the Advent of Oral Penicillin Therapy: A Technical Guide to the Synthesis of Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of semi-synthetic penicillins marked a pivotal moment in the history of medicine, transforming antimicrobial therapy. A cornerstone of this revolution was the synthesis of Penicillin V (phenoxymethylpenicillin), the first orally viable penicillin. This technical guide provides an in-depth examination of the critical role of phenoxyacetyl chloride in this achievement. We will explore the chemical intricacies of its reaction with 6-aminopenicillanic acid (6-APA), present detailed experimental protocols for this synthesis, and summarize key quantitative data. Furthermore, this guide will illustrate the synthetic pathway, the overall production workflow, and the mechanism of action of Penicillin V through detailed diagrams.

Introduction: Overcoming the Limitations of Penicillin G

The discovery of Penicillin G by Alexander Fleming revolutionized the treatment of bacterial infections. However, its clinical utility was hampered by its instability in the acidic environment of the stomach, necessitating administration by injection. The breakthrough that enabled oral penicillin therapy came with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), and the subsequent development of semi-synthetic penicillins. By acylating 6-APA with different side chains, researchers could modify the properties of the resulting penicillin. The introduction of the phenoxyacetyl side chain, through the use of this compound, led to the creation of Penicillin V, a derivative with enhanced acid stability, paving the way for effective oral administration.

The Core Reaction: Acylation of 6-APA with this compound

The synthesis of Penicillin V is fundamentally an acylation reaction where the amino group of 6-aminopenicillanic acid (6-APA) attacks the electrophilic carbonyl carbon of this compound. This reaction forms an amide bond, attaching the phenoxyacetyl side chain to the penicillin nucleus. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The overall chemical transformation is as follows:

6-Aminopenicillanic Acid + this compound → Penicillin V + Hydrochloric Acid

This seemingly straightforward reaction was a significant achievement, as it had to be conducted under mild conditions to avoid the degradation of the highly strained and reactive β-lactam ring, which is essential for penicillin's antibacterial activity.

Quantitative Data Summary

The efficiency of Penicillin V synthesis is a critical factor in its production. The following tables summarize quantitative data from the seminal total synthesis of Penicillin V by John C. Sheehan and subsequent enzymatic approaches.

Table 1: Quantitative Yields in the Total Chemical Synthesis of Penicillin V (Sheehan, 1957)

Step No.ReactionReagentsYield (%)
1Formation of Phthalimide-protected IntermediateD-penicillamine, t-butyl phthalimidomalonaldehydate, NaOAc, EtOH, H₂O24
2Deprotection of Amino GroupHydrazine, Dioxane, H₂O82
3Acylation with this compound This compound, Et₃N, CH₂Cl₂ 70
4t-Butyl Ester CleavageHCl, CH₂Cl₂94
5β-Lactam Ring ClosureDCC, NaOH, Dioxane, H₂O11

Data sourced from SynArchive, referencing J. Am. Chem. Soc. 1957, 79 (5), 1262–1263 and J. Am. Chem. Soc. 1959, 81 (12), 3089–3094.[1][2]

Table 2: Comparison of Chemical and Enzymatic Synthesis of Penicillin V

Synthesis MethodAcyl DonorBiocatalyst/ReagentKey ConditionsMaximum Yield (%)Reference
Chemical SynthesisThis compoundTriethylamine0 °C, 22 h, CH₂Cl₂70 (for acylation step)[1]
Enzymatic SynthesisMethyl phenoxyacetatePenicillin acylase from Streptomyces lavendulaepH 7.0, 30 °C, 2.7% DMSO94.5[3]

Experimental Protocols

Chemical Synthesis of Penicillin V: Acylation of 6-APA

This protocol is based on the principles of the Sheehan synthesis and is intended for research purposes.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.0 equivalents) dropwise to the stirred suspension.

  • Acylation: In a separate, dry dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the reaction mixture is typically washed with acidic water to remove excess triethylamine and then with a brine solution. The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can then be further purified by crystallization.

Analysis of Penicillin V Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of a Penicillin V sample.

Materials and Equipment:

  • Penicillin V potassium sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial acetic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm)

  • 0.45 µm nylon filter

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water, acetonitrile, and glacial acetic acid in a ratio of 500:500:5.75 (v/v/v). Filter and degas the mobile phase before use.[4]

  • Sample Preparation: Accurately weigh and dissolve the Penicillin V potassium sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm nylon filter.[4]

  • HPLC Conditions:

    • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 225 nm.[4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 30 °C.[4]

    • Run Time: 25 minutes.[4]

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The purity of Penicillin V can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Process and Mechanism

Synthesis of Penicillin V from 6-APA

The following diagram illustrates the chemical reaction between 6-aminopenicillanic acid and this compound to form Penicillin V.

G cluster_reactants Reactants cluster_products Products six_apa 6-Aminopenicillanic Acid (6-APA) pen_v Penicillin V six_apa->pen_v + this compound pac This compound hcl HCl pen_v->hcl +

Caption: Chemical synthesis of Penicillin V.

Experimental Workflow for Penicillin V Synthesis

This diagram outlines the major steps involved in the laboratory synthesis and purification of Penicillin V.

G start Start: Reactants reaction Acylation Reaction (6-APA + this compound) start->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup drying Drying of Organic Phase workup->drying evaporation Solvent Evaporation drying->evaporation purification Crystallization/Purification evaporation->purification product Final Product: Penicillin V purification->product

Caption: Experimental workflow for Penicillin V synthesis.

Mechanism of Action of Penicillin V

The antibacterial activity of Penicillin V is derived from its ability to inhibit the synthesis of the bacterial cell wall. This diagram illustrates the key steps in this process.

G pen_v Penicillin V pbp Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) pen_v->pbp Binds to cross_linking Peptidoglycan Cross-linking pbp->cross_linking Inhibits cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall Disrupts lysis Cell Lysis and Death cell_wall->lysis Leads to

Caption: Mechanism of action of Penicillin V.

Conclusion

The acylation of 6-aminopenicillanic acid with this compound was a landmark achievement in medicinal chemistry. It led to the development of Penicillin V, a drug that retained the potent antibacterial activity of its predecessor while possessing the crucial advantage of acid stability, enabling oral administration. This technical guide has provided a comprehensive overview of the pivotal role of this compound in this process, from the fundamental chemistry to practical experimental protocols and the biological mechanism of action. The principles established in the synthesis of Penicillin V laid the groundwork for the development of a vast arsenal (B13267) of semi-synthetic penicillins and other β-lactam antibiotics, which remain cornerstones of modern medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Lactams using Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of β-lactams, a core structural motif in many antibiotic agents, via the Staudinger [2+2] cycloaddition reaction. The protocols focus on the use of phenoxyacetyl chloride as a key reagent for the in-situ generation of phenoxyketene, which subsequently reacts with various imines to yield the desired β-lactam ring system. This guide includes comprehensive experimental procedures, tabulated quantitative data for a range of substrates, and detailed spectroscopic characterization of the resulting products. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the underlying chemical processes and experimental designs.

Introduction

The β-lactam (azetidin-2-one) ring is a four-membered cyclic amide of significant importance in medicinal chemistry, most notably as the foundational structure of β-lactam antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams. The Staudinger reaction, first reported by Hermann Staudinger in 1907, remains a cornerstone for the synthesis of these crucial heterocyclic compounds.[1] The reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the β-lactam ring.

This compound is a versatile and readily available reagent that serves as an excellent precursor for the in-situ generation of phenoxyketene. This is typically achieved by dehydrohalogenation using a tertiary amine base, such as triethylamine. The subsequent reaction of the generated phenoxyketene with a wide variety of imines allows for the synthesis of a diverse library of 3-phenoxy-substituted β-lactams, which are valuable intermediates for further functionalization in drug discovery programs. The stereochemical outcome of the Staudinger reaction, yielding either cis or trans diastereomers, can be influenced by various factors including the nature of the reactants, solvent polarity, and reaction temperature.

These application notes provide a practical guide for researchers to successfully synthesize and characterize β-lactams using this compound.

Reaction Mechanism and Stereochemistry

The synthesis of β-lactams from this compound and an imine proceeds via the Staudinger [2+2] cycloaddition. The generally accepted mechanism involves a two-step process:

  • Ketene Formation: In the presence of a tertiary amine base (e.g., triethylamine), this compound undergoes dehydrohalogenation to form the highly reactive phenoxyketene intermediate.

  • [2+2] Cycloaddition: The imine nitrogen acts as a nucleophile, attacking the central carbonyl carbon of the ketene to form a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate yields the four-membered β-lactam ring.[1]

The stereochemistry of the resulting β-lactam is determined during the ring-closing step. The formation of cis or trans isomers is dependent on the geometry of the zwitterionic intermediate. Generally, (E)-imines tend to favor the formation of cis-β-lactams, while isomerization to the (Z)-imine within the zwitterionic intermediate can lead to the formation of trans-β-lactams.[1] Reaction conditions can influence this equilibrium and thus the final diastereomeric ratio.

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition Phenoxyacetyl_Chloride This compound Phenoxyketene Phenoxyketene Phenoxyacetyl_Chloride->Phenoxyketene + Et3N Triethylamine Triethylamine (Et3N) Triethylamine->Phenoxyketene Triethylammonium_Chloride Et3N·HCl Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Beta_Lactam β-Lactam Zwitterion->Beta_Lactam Ring Closure Phenoxyketene_ref->Zwitterion

Figure 1: Staudinger reaction mechanism.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of β-lactams using this compound.

General Experimental Workflow

The overall experimental process for the synthesis and purification of β-lactams is outlined below.

Experimental_Workflow Start Start Imine_Prep Prepare Imine Solution in Dry Solvent Start->Imine_Prep Cooling Cool Reaction Mixture (e.g., 0 °C or -10 °C) Imine_Prep->Cooling Reagent_Addition Slowly Add Triethylamine and this compound Cooling->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Workup Reaction Work-up (Washing, Extraction) Reaction->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Solvent_Removal Remove Solvent in vacuo Drying->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Characterization Characterize Product (NMR, IR, MS, mp) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: Phenoxyacetyl Chloride in Staudinger [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams, the core structural motif of widely used antibiotics such as penicillins and cephalosporins.[1] Phenoxyacetyl chloride serves as a convenient and frequently employed precursor for the in-situ generation of phenoxyketene, which then undergoes cycloaddition with various imines to yield 3-phenoxy-β-lactams. These products are valuable intermediates in medicinal chemistry, not only for antibiotic development but also as synthons for other biologically active molecules.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in Staudinger [2+2] cycloaddition reactions, summarizing key quantitative data and outlining methodologies from cited literature.

Reaction Mechanism and Stereochemistry

The Staudinger cycloaddition is generally understood to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[3][4] Subsequent conrotatory ring closure of this intermediate furnishes the β-lactam ring.[1][3] The stereochemical outcome of the reaction (formation of cis or trans isomers) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[3]

Applications in Synthesis

The reaction of this compound with imines is a versatile method for the synthesis of a variety of monocyclic and fused β-lactam structures.

  • Monocyclic β-Lactams: The reaction is widely used to create monocyclic β-lactams, which can be further functionalized. For instance, novel cis-monocyclic β-lactams have been synthesized with high stereoselectivity using this method as a key step in the development of potential antibacterial agents.[5]

  • Fused β-Lactams: this compound has been employed in the synthesis of more complex structures, such as benzothiazepine-fused β-lactams.[6]

  • Hybrid Molecules: This cycloaddition is also a key reaction in the synthesis of hybrid molecules that combine the β-lactam core with other pharmacophores, such as 1,3,4-thiadiazole (B1197879) motifs, to explore new biological activities.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various reported Staudinger [2+2] cycloaddition reactions using this compound.

Imine ReactantBaseSolventTemp. (°C)Product StereochemistryYield (%)Reference
(3,4-dimethoxybenzylidene)-(4-methoxyphenyl)-amineTriethylamine (B128534) (Et3N)Not SpecifiedNot SpecifiedcisHigh[5]
Thiadiazol-functionalized iminesNot SpecifiedNot SpecifiedNot Specifiedcisup to 89[7]
Macrocyclic diimineTriethylamine (Et3N)Not SpecifiedNot SpecifiedDiastereomeric mixture of cisNot Specified[6]
Polyaromatic iminesTriethylamine (Et3N)Not Specified-78 to RTtransGood[6]
2,3-dihydro-1,5-benzothiazepinesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Below are detailed protocols for the in-situ generation of phenoxyketene from this compound and its subsequent Staudinger [2+2] cycloaddition with an imine.

Protocol 1: General Synthesis of cis-3-Phenoxy-β-lactams

This protocol is adapted from the synthesis of N-sulfonyl monocyclic β-lactams.[5]

Materials:

  • Imine (e.g., (3,4-dimethoxybenzylidene)-(4-methoxyphenyl)-amine)

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the imine (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • To this stirred solution, add triethylamine (1.2 eq).

  • Slowly, add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., CH2Cl2) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-lactam.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The β-lactam carbonyl stretch typically appears in the IR spectrum between 1755-1787 cm⁻¹.[5] The cis stereochemistry can often be confirmed by the coupling constant between H-3 and H-4 protons in the ¹H NMR spectrum.[5]

Visualizations

Reaction Mechanism

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Phenoxyketene Phenoxyketene Phenoxyacetyl_Chloride->Phenoxyketene + Et3N Et3N Et3N Et3NHCl Et3N·HCl Zwitterion Zwitterionic Intermediate Phenoxyketene->Zwitterion + Imine Imine Imine (R1-CH=N-R2) Beta_Lactam β-Lactam Zwitterion->Beta_Lactam Ring Closure Experimental_Workflow A Dissolve Imine in Anhydrous Solvent B Cool to 0 °C A->B C Add Triethylamine B->C D Add this compound Solution Dropwise C->D E Warm to Room Temperature and Stir (2-4h) D->E F Monitor by TLC E->F Periodically G Work-up: Quench, Extract, Wash, Dry E->G Upon Completion H Concentrate Under Reduced Pressure G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, IR) I->J

References

Application Notes and Protocols: Acylation of Amines with Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with phenoxyacetyl chloride is a robust and versatile chemical transformation that yields N-substituted-2-phenoxyacetamides. This class of compounds is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and valuable properties. Phenoxyacetamide moieties are found in various therapeutic agents, including penicillin V, and serve as key building blocks in the synthesis of diverse molecular scaffolds. This document provides detailed protocols, quantitative data, and visualizations to facilitate the efficient and reproducible synthesis of phenoxyacetamides.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming the amide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Data Presentation: Reaction Parameters and Yields

The success of the acylation reaction is influenced by several factors, including the nature of the amine, the choice of solvent and base, and the reaction conditions. The following table summarizes quantitative data from various literature sources for the acylation of different amines with this compound and its derivatives.

Amine SubstrateAcyl ChlorideBaseSolventReaction TimeTemperature (°C)Yield (%)
Glycine ethyl ester derivativeThis compound-Methylene chloride--31
Glycine ethyl ester derivativep-Fluorothis compoundExcess DGEE---35-59
Glycine ethyl ester derivativeo-Methoxythis compoundExcess DGEE---67 (recrystallized)
Glycine ethyl ester derivative2,4-Dichlorothis compoundExcess DGEE---35-59
Aniline derivatives4-Fluorobenzoyl chloride--5 min100~100 (conversion)
6-Aminopenicillanic acid (6-APA)This compoundSodium bicarbonateAcetone (B3395972)/Water40 minRoom Temp.- (qualitative)
BenzylamineBenzyl chloride (for N-alkylation)Powdered KOHSolvent-free (microwave)0.5-5 minup to 15148-70

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison of yields should be made with caution.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine with this compound using triethylamine (B128534) as a base in dichloromethane.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.05 - 1.2 eq.)

  • Triethylamine (1.1 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for Thin Layer Chromatography (TLC)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the desired N-substituted-2-phenoxyacetamide.

Protocol for the Synthesis of Penicillin V (Phenoxymethylpenicillin)

This protocol outlines the acylation of 6-aminopenicillanic acid (6-APA) to synthesize Penicillin V.[1][2]

Materials:

  • 6-Aminopenicillanic acid (6-APA) (1.0 eq.)

  • This compound (1.0 eq.)

  • Sodium bicarbonate (NaHCO₃) (2.2 eq.)

  • Acetone

  • Deionized Water

  • 5M Sulfuric acid

  • n-Butyl acetate (B1210297)

  • 50 mL Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1.05 g of sodium bicarbonate in 12 mL of a 1:3 acetone:water mixture in a 50 mL round-bottom flask with magnetic stirring.

  • Add 0.540 g of 6-aminopenicillanic acid to the stirring solution.

  • In a separate vial, prepare a solution of 0.00250 moles of this compound in 1 mL of acetone. Add more acetone if necessary to fully dissolve the acyl chloride.

  • Add the this compound solution dropwise to the 6-APA solution over a period of 5 minutes.

  • Stir the resulting mixture vigorously for 40 minutes at room temperature.

  • After 40 minutes, cool the reaction mixture in an ice bath.

  • Transfer the mixture to a separatory funnel containing 6 mL of cold n-butyl acetate.

  • Cautiously acidify the aqueous layer to a pH of 2.0 with cold 5M sulfuric acid.

  • Separate the n-butyl acetate layer and wash it with cold water.

  • The n-butyl acetate solution containing Penicillin V can then be used for further purification or analysis.

Visualizations

Reaction Workflow: General Acylation of Amines

G cluster_start Starting Materials cluster_reagent Reagent Addition Amine Amine (1.0 eq) Reaction Reaction Mixture (0°C to RT, 2-12h) Amine->Reaction Base Base (e.g., TEA, 1.2 eq) Base->Reaction Solvent1 Anhydrous DCM Solvent1->Reaction AcylChloride This compound (1.1 eq) AcylChloride->Reaction Solvent2 Anhydrous DCM Solvent2->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-substituted-2-phenoxyacetamide Purification->Product G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Phenoxyacetamides Phenoxyacetamide Derivatives Phenoxyacetamides->COX2 Inhibition G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development TargetID Target Identification & Validation HitID Hit Identification (HTS) TargetID->HitID HitToLead Hit-to-Lead (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Preclinical Preclinical Development (In vivo studies) LeadOpt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Application Notes and Protocols for the Esterification of Alcohols with Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the esterification of alcohols using phenoxyacetyl chloride. This reaction is a fundamental transformation in organic synthesis, valuable for the preparation of various esters with applications in pharmaceuticals, agrochemicals, and materials science. The protocol outlined here is a general and robust procedure adaptable to a range of alcohol substrates.

Introduction

The reaction of an alcohol with this compound is a type of nucleophilic acyl substitution that produces a phenoxyacetate (B1228835) ester and hydrogen chloride (HCl) gas.[1][2] This method is often preferred over Fischer esterification (reaction with a carboxylic acid) because the reaction with an acyl chloride is typically much faster, more vigorous, and irreversible, often leading to higher yields.[2][3][4] To drive the reaction to completion and prevent unwanted side reactions caused by the acidic HCl byproduct, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to act as an acid scavenger.[3][5]

The general reaction is as follows:

R-OH + Ph-O-CH₂-COCl → Ph-O-CH₂-COOR + HCl

Where R represents an alkyl or aryl group from the alcohol, and Ph represents a phenyl group.

Experimental Protocols

This section details a general procedure for the esterification of an alcohol with this compound. The protocol is based on established methods for reactions between alcohols and acyl chlorides.[5]

Materials and Equipment:

  • This compound

  • Alcohol of interest

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent (e.g., THF, chloroform)[5][6]

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Cool the solution to 0 °C using an ice bath.[5]

  • Addition of Base:

    • To the cooled and stirred solution, add triethylamine (1.2 equivalents) dropwise.[5]

  • Addition of Acyl Chloride:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-base mixture at 0 °C over a period of 15-30 minutes.[5] A vigorous, exothermic reaction may occur, producing steamy acidic fumes of hydrogen chloride.[1][7]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[5]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.[5]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acidic impurities), and finally with brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[5]

    • If necessary, purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[5]

Data Presentation

The following table summarizes typical reaction parameters for the esterification of alcohols with acyl chlorides. Specific values may need to be optimized for this compound and the particular alcohol being used.

ParameterTypical Value/ConditionRationale
Stoichiometry
Alcohol1.0 equivalentLimiting reagent.
This compound1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the alcohol.[5]
Base (e.g., Triethylamine)1.2 - 1.5 equivalentsNeutralizes the HCl byproduct, driving the reaction forward.[3][5]
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), ChloroformMust be anhydrous to prevent hydrolysis of the acyl chloride.[5][6]
Temperature0 °C to Room TemperatureThe initial addition is done at 0 °C to control the exothermic reaction.[5] The reaction is then often allowed to proceed at room temperature.[5][6]
Reaction Time2 - 12 hoursVaries depending on the reactivity of the alcohol. Monitored by TLC.[5][6]
AtmosphereInert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.[5][6]

Diagrams

Experimental Workflow for Esterification

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol (1.0 eq) in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine (1.2 eq) B->C D Dropwise addition of This compound (1.1 eq) in Anhydrous DCM C->D Initiate Reaction E Warm to RT Stir for 2-4h D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Aqueous Work-up (1M HCl, NaHCO₃, Brine) G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify by Chromatography (if needed) J->K L L K->L Pure Ester

Caption: Workflow for the esterification of an alcohol with this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_products Products Alcohol R-O-H Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack AcylChloride Ph-O-CH₂-CO-Cl AcylChloride->Intermediate Ester Ph-O-CH₂-CO-OR Intermediate->Ester Elimination of Cl⁻ HCl HCl Base Base (e.g., Et₃N) Base->HCl Neutralization

Caption: Mechanism of esterification via nucleophilic acyl substitution.

References

Application Notes: Phenoxyacetyl Chloride for N-Protection of Guanosidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the synthesis of oligonucleotides and their analogs for therapeutic and research applications, the protection of the exocyclic amino group of nucleobases is a critical step to prevent unwanted side reactions during the automated solid-phase synthesis. The choice of the protecting group is paramount, as it must be stable throughout the synthesis cycles and readily removable under mild conditions to preserve the integrity of the final oligonucleotide product. Phenoxyacetyl chloride has emerged as a valuable reagent for the N²-protection of guanosine (B1672433), offering the labile phenoxyacetyl (Pac) group. The Pac group's key advantage lies in its rapid and clean deprotection under mild basic conditions, which is particularly beneficial for the synthesis of sensitive or modified oligonucleotides.[1][2]

Advantages of the Phenoxyacetyl (Pac) Protecting Group

The phenoxyacetyl group offers several distinct advantages over more traditional protecting groups like benzoyl (Bz) or isobutyryl (iBu):

  • Mild Deprotection Conditions: The Pac group can be completely removed in a short time using aqueous ammonia (B1221849) at room temperature.[2] This contrasts with the harsher conditions often required for other protecting groups, which can lead to degradation of the oligonucleotide.

  • Rapid Deprotection: The deprotection process is significantly faster, often completing within a few hours, which streamlines the overall synthesis workflow.[2]

  • Compatibility: N²-phenoxyacetyl-protected guanosine phosphoramidites are compatible with standard automated oligonucleotide synthesis protocols.

  • Reduced Side Reactions: The mild deprotection conditions minimize the risk of side reactions, such as chain cleavage or modification of sensitive bases within the oligonucleotide sequence.

Reaction Mechanism and Optimization

The N-protection of guanosine with this compound proceeds via a nucleophilic acyl substitution reaction. To enhance the efficiency and yield of this reaction, a "transient silylation" method is often employed. This technique involves the temporary protection of the hydroxyl groups and the O⁶ position of the guanine (B1146940) ring with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). This transient protection directs the this compound to react specifically with the exocyclic N²-amino group, leading to a high yield of the desired N²-phenoxyacetyl guanosine.

Data Presentation

Table 1: Comparison of N-Protecting Groups for Guanosine

Protecting GroupReagentTypical Deprotection ConditionsDeprotection TimeKey Advantages
Phenoxyacetyl (Pac) This compoundConcentrated Ammonium (B1175870) Hydroxide (B78521), Room Temperature< 4 hours[2]Very mild and rapid deprotection.
Isobutyryl (iBu)Isobutyryl ChlorideConcentrated Ammonium Hydroxide, 55°C8-16 hoursCommonly used, moderate lability.
Benzoyl (Bz)Benzoyl ChlorideConcentrated Ammonium Hydroxide, 55°C16-24 hoursMore stable, requires harsher deprotection.
N,N-dimethylformamidine (dmf)N,N-Dimethylformamide dimethyl acetalAmmonium Hydroxide/Methylamine (AMA), 65°C~10 minutes[3]Very rapid deprotection with AMA.

Table 2: Typical Reaction Conditions for N²-Phenoxyacetylation of Guanosine

MethodSilylating Agent (Equivalents)Acylating Agent (Equivalents)SolventTemperature (°C)Reaction TimeTypical Yield
Transient SilylationTrimethylsilyl chloride (TMSCl) (4.0)This compound (1.5)Pyridine (B92270)Room Temperature2-4 hoursHigh
Direct Acylation-This compound (1.2)Pyridine0 to Room Temp4-6 hoursModerate

Experimental Protocols

Protocol 1: N²-Phenoxyacetylation of Guanosine via Transient Silylation

This protocol describes the high-yield synthesis of N²-phenoxyacetyl-2',3',5'-tri-O-acetyl-guanosine.

Materials:

Procedure:

  • Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylsilyl chloride (4 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0°C and add this compound (1.5 equivalents) dropwise.

  • Continue stirring at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N²-phenoxyacetyl-2',3',5'-tri-O-acetyl-guanosine.

Protocol 2: Deprotection of the Phenoxyacetyl Group from Guanosine

This protocol outlines the removal of the Pac group from a protected guanosine derivative.

Materials:

  • N²-phenoxyacetyl-guanosine derivative

  • Concentrated ammonium hydroxide (28-30%)

  • Ethanol (B145695) (optional)

Procedure:

  • Dissolve the N²-phenoxyacetyl-protected guanosine compound in concentrated ammonium hydroxide. If solubility is an issue, a mixture of ammonium hydroxide and ethanol (e.g., 3:1 v/v) can be used.[3]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The deprotection is typically complete within 2-4 hours.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the deprotected guanosine product.

  • Further purification, if necessary, can be performed by recrystallization or chromatography.

Mandatory Visualization

G cluster_protection N-Protection of Guanosine cluster_deprotection Deprotection Guanosine Guanosine Silylated_Guanosine Transiently Silylated Guanosine Guanosine->Silylated_Guanosine TMSCl, Pyridine Pac_Guanosine N²-Phenoxyacetyl Guanosine Silylated_Guanosine->Pac_Guanosine this compound, Pyridine Deprotected_Guanosine Deprotected Guanosine Pac_Guanosine_deprotect N²-Phenoxyacetyl Guanosine Pac_Guanosine_deprotect->Deprotected_Guanosine NH₄OH, Room Temp.

Caption: Reaction scheme for the N-protection and deprotection of guanosine.

G cluster_workflow Experimental Workflow Start Start: 2',3',5'-Tri-O-acetyl-guanosine Transient_Silylation Transient Silylation (TMSCl in Pyridine) Start->Transient_Silylation Acylation N-Acylation (this compound) Transient_Silylation->Acylation Workup_Purification Aqueous Workup & Silica Gel Chromatography Acylation->Workup_Purification Protected_Product N²-Phenoxyacetyl-guanosine Derivative Workup_Purification->Protected_Product Deprotection Deprotection (Aqueous Ammonia) Protected_Product->Deprotection Final_Product Final Product: Deprotected Guanosine Deprotection->Final_Product

Caption: Workflow for the synthesis and deprotection of N²-phenoxyacetyl guanosine.

References

Application Note: Synthesis of Phenoxymethylpenicillin (Penicillin V) via Acylation of 6-Aminopenicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-PV-001

For Research Use Only.

Abstract

This document provides a detailed protocol for the chemical synthesis of phenoxymethylpenicillin (Penicillin V), a crucial oral antibiotic. The synthesis is achieved through the N-acylation of 6-aminopenicillanic acid (6-APA), the core β-lactam nucleus, using phenoxyacetyl chloride as the acylating agent. This method represents a fundamental semi-synthetic route to produce acid-stable penicillins.[1] This note includes a step-by-step experimental protocol, tables of reagent properties and reaction parameters, and a comprehensive workflow diagram to ensure reproducibility for researchers in drug development and medicinal chemistry.

Introduction

Phenoxymethylpenicillin (Penicillin V) is a widely used, orally administered β-lactam antibiotic effective against a range of Gram-positive bacteria.[2] Unlike its predecessor Penicillin G, which is unstable in acidic environments, the phenoxyacetyl side chain of Penicillin V confers greater acid stability, allowing it to withstand gastric acid and be effectively absorbed from the gastrointestinal tract.[1][2]

The synthesis of Penicillin V is a cornerstone of semi-synthetic antibiotic development, which relies on the chemical modification of the 6-aminopenicillanic acid (6-APA) nucleus.[1] 6-APA is the fundamental building block for the majority of penicillin antibiotics. By acylating the free amine on the 6-APA core with this compound, the characteristic side chain of Penicillin V is installed, yielding the final active pharmaceutical ingredient. This reaction is a straightforward and robust method for laboratory-scale synthesis.

This protocol details the acylation reaction in an aqueous-organic solvent system, followed by extraction and precipitation to isolate the final product as its potassium salt, a stable and clinically used form.[3][4]

Reaction Scheme

The core of the synthesis is the nucleophilic acyl substitution where the primary amine of 6-aminopenicillanic acid attacks the electrophilic carbonyl carbon of this compound. A base is used to neutralize the HCl byproduct generated during the reaction.

  • Reactants: 6-Aminopenicillanic Acid (6-APA) + this compound

  • Product: Phenoxymethylpenicillin (Penicillin V)

Experimental Protocol

This protocol describes the synthesis of Penicillin V potassium salt from 6-APA.

3.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
6-Aminopenicillanic Acid (6-APA)C₈H₁₂N₂O₃S216.26
This compoundC₈H₇ClO₂170.59
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Acetone (B3395972)C₃H₆O58.08
n-Butyl Acetate (B1210297)C₆H₁₂O₂116.16
5 M Sulfuric Acid (H₂SO₄)H₂SO₄98.08
Potassium 2-Ethylhexanoate (B8288628) SolutionC₈H₁₅KO₂182.30
Deionized WaterH₂O18.02
50 mL Round-Bottom Flask--
Magnetic Stirrer and Stir Bar--
Dropping Funnel--
Separatory Funnel--
pH Meter or pH Paper--
Buchner Funnel and Filter Paper--
Ice Bath--

3.2 Detailed Procedure

Part 1: Acylation Reaction

  • In a 50 mL round-bottom flask, prepare a solvent mixture of 12 mL of acetone and water (1:3 v/v).

  • Add 1.05 g of sodium bicarbonate to the solvent and stir with a magnetic stirrer until fully dissolved.[5]

  • To this stirring solution, add 0.540 g (2.50 mmol) of 6-aminopenicillanic acid (6-APA).[5] Continue stirring until the 6-APA is mostly dissolved.

  • In a separate, dry test tube, prepare a solution of 0.426 g (2.50 mmol) of this compound in 2 mL of dry acetone.[5]

  • Cool the 6-APA solution in an ice bath to 0-5 °C.

  • Add the this compound solution dropwise to the cold 6-APA solution over a period of 5-10 minutes while stirring vigorously.[5]

  • After the addition is complete, remove the flask from the ice bath and continue to stir vigorously at room temperature for 40-60 minutes.[5]

Part 2: Work-up and Isolation

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of cold n-butyl acetate.[5]

  • Cautiously acidify the aqueous layer to a pH of 2.0 using cold 5 M sulfuric acid while shaking.[4][5] This protonates the carboxylic acid of Penicillin V, making it soluble in the organic layer.

  • Separate the n-butyl acetate (top) layer. Wash the organic layer with 10 mL of cold deionized water.[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) if necessary.

  • To the n-butyl acetate solution, add a solution of potassium 2-ethylhexanoate in an appropriate solvent (e.g., butanol) dropwise while stirring until the pH of the mixture reaches 6.5.[4]

  • The potassium salt of phenoxymethylpenicillin will precipitate out of the solution.[4]

  • Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals sequentially with small amounts of cold n-butyl acetate and acetone.

  • Dry the product under vacuum to yield Penicillin V potassium salt. A typical yield is around 92%.[4]

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

ReactantMass (g)Moles (mmol)Molar Eq.
6-Aminopenicillanic Acid0.5402.501.0
This compound0.4262.501.0
Sodium Bicarbonate1.0512.55.0

Table 2: Product Characterization and Typical Results

ParameterValue
Chemical NamePhenoxymethylpenicillin Potassium Salt
AppearanceWhite crystalline powder[3]
Expected Yield~92%[4]
Melting Point197-202 °C (decomposes)[3]
Molecular FormulaC₁₆H₁₇KN₂O₅S
Molecular Weight388.48 g/mol [3][6]
SolubilityFreely soluble in water[3]

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the synthesis of Penicillin V potassium salt.

Synthesis_Workflow cluster_prep Part 1: Reaction Setup cluster_reaction Part 2: Acylation cluster_workup Part 3: Work-up & Isolation cluster_purification Part 4: Purification prep_6apa 1. Dissolve 6-APA & NaHCO3 in Acetone/H2O cool 3. Cool 6-APA Solution to 0-5°C prep_6apa->cool Aqueous Solution prep_pac 2. Dissolve Phenoxyacetyl Chloride in Acetone addition 4. Add Phenoxyacetyl Chloride Dropwise prep_pac->addition Acetone Solution cool->addition react 5. Stir at Room Temperature addition->react Maintain Stirring extract 6. Extract with n-Butyl Acetate react->extract Reaction Mixture acidify 7. Acidify to pH 2 with H2SO4 extract->acidify separate 8. Separate Organic Layer acidify->separate neutralize 9. Neutralize with K-Salt to Precipitate separate->neutralize Organic Phase filtrate 10. Filter Product neutralize->filtrate dry 11. Wash and Dry Final Product filtrate->dry product Penicillin V Potassium Salt dry->product

Caption: Experimental workflow for the synthesis of Penicillin V potassium salt.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling this compound and organic solvents.

  • This compound is corrosive and a lachrymator. Avoid contact with skin, eyes, and inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle 5 M sulfuric acid with extreme care as it is highly corrosive.

References

Application Notes and Protocols for the Preparation of Phenoxyacetic Acid Herbicides from Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid herbicides are a class of synthetic auxins widely used for the selective control of broadleaf weeds in agriculture. These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of susceptible plants. A key intermediate in the synthesis of many of these herbicides is phenoxyacetyl chloride and its substituted derivatives. This document provides detailed application notes and experimental protocols for the preparation of phenoxyacetic acid herbicides starting from this compound.

The general synthetic route involves the reaction of a substituted this compound with an alcohol or an amine to form the corresponding ester or amide, respectively. This method offers a versatile and efficient way to produce a wide range of phenoxyacetic acid herbicides with varying properties and applications.

General Synthesis Pathway

The fundamental reaction for the synthesis of phenoxyacetic acid herbicides from this compound is an acylation reaction. The highly reactive acid chloride group of the this compound readily reacts with nucleophiles such as alcohols or amines.

For the synthesis of phenoxyacetic acid ester herbicides:

A substituted this compound is reacted with an alcohol in the presence of a non-nucleophilic base. The base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side.

General Reaction Scheme:

Where:

  • R-O-CH2-COCl is the substituted this compound.

  • R'-OH is the alcohol.

  • Base is a non-nucleophilic base (e.g., pyridine, triethylamine).

  • R-O-CH2-COOR' is the phenoxyacetic acid ester herbicide.

Experimental Protocols

Protocol 1: General Synthesis of Phenoxyacetic Acid Ester Herbicides

This protocol describes a general method for the esterification of a substituted this compound with an alcohol.[1]

Materials:

  • Substituted this compound (e.g., (4-chloro-2-methylphenoxy)acetyl chloride for MCPA esters)

  • Anhydrous alcohol (e.g., ethanol, butanol)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • Non-nucleophilic base (e.g., pyridine, triethylamine)

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the anhydrous alcohol (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add a solution of the substituted this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours). Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.[1]

  • Quenching: Upon completion, quench the reaction by the slow addition of water.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude ester.[1]

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative phenoxyacetic acid herbicides.

Herbicide NameStarting this compoundAlcohol/AmineBaseSolventReaction Temp. (°C)Reaction Time (h)Yield (%)Reference
MCPA-ethyl ester (4-chloro-2-methylphenoxy)acetyl chlorideEthanolPyridineDichloromethane0 to RT4>90 (Typical)[1]
2,4-D-butyl ester (2,4-dichlorophenoxy)acetyl chloriden-ButanolTriethylamineTHF0 to RT3>90 (Typical)[2]
MCPA-amide (4-chloro-2-methylphenoxy)acetyl chlorideAmmonia-Dichloromethane02High (Typical)[3]
2,4-D-amide (2,4-dichlorophenoxy)acetyl chlorideAmmonia-Dichloromethane02High (Typical)[2]

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of phenoxyacetic acid herbicides from this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol & Base in Anhydrous Solvent B Cool to 0°C A->B C Add Phenoxyacetyl Chloride Solution B->C D Stir at Room Temperature (Monitor by TLC/HPLC) C->D E Quench with Water D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Distillation/Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for herbicide synthesis.

Signaling Pathway: Mechanism of Action of Phenoxyacetic Acid Herbicides

Phenoxyacetic acid herbicides act as synthetic auxins, disrupting normal plant growth processes. The following diagram illustrates their mechanism of action.

signaling_pathway cluster_plant Plant Cell cluster_outside herbicide Phenoxyacetic Acid Herbicide (e.g., MCPA, 2,4-D) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to gene_expression Altered Gene Expression (Auxin-responsive genes) receptor->gene_expression Activates cell_process Uncontrolled Cell Division, Elongation, and Differentiation gene_expression->cell_process Leads to plant_death Plant Death cell_process->plant_death Results in external Herbicide Application external->herbicide

Caption: Mechanism of action of phenoxyacetic acid herbicides.

References

Application Notes and Protocols: Phenoxyacetyl Chloride in the Synthesis of Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetyl chloride is a versatile reagent in organic synthesis, primarily recognized for its role as a highly reactive acylating agent. Its utility extends to the construction of complex molecular architectures, including the synthesis of macrocyclic compounds. Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various macrocyclic structures, including bis-β-lactams, esters, and amides. The protocols emphasize high-dilution techniques to favor intramolecular cyclization over competing polymerization reactions.

Core Applications of this compound in Macrocyclization

This compound serves as a key building block for introducing the phenoxyacetyl moiety into larger structures. Its high reactivity allows for efficient bond formation with nucleophiles such as amines and alcohols. In the context of macrocyclization, it is either used directly in reactions with macrocyclic precursors or is incorporated into a bifunctional linker that can subsequently undergo cyclization.

Key applications include:

  • Synthesis of Macrocyclic Bis-β-Lactams: this compound is instrumental in the Staudinger [2+2] cycloaddition reaction with macrocyclic diimines to produce macrocycles containing two β-lactam rings.[1] These structures are of interest for their potential biological activities.

  • Formation of Macrocyclic Esters: A bifunctional derivative of this compound can react with α,ω-diols under high-dilution conditions to yield macrocyclic esters of varying ring sizes.

  • Formation of Macrocyclic Amides: Similarly, reaction with α,ω-diamines under high-dilution conditions can produce macrocyclic amides.

Experimental Protocols

Synthesis of Macrocyclic Bis-β-Lactams via Staudinger Reaction

This protocol describes the synthesis of a diastereomeric mixture of cis-macrocyclic bis-β-lactams from a macrocyclic diimine and this compound.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Diimine Macrocyclic Diimine MacrocyclicBisLactam cis-Macrocyclic Bis-β-Lactam (Diastereomeric Mixture) Diimine->MacrocyclicBisLactam [2+2] Cycloaddition PhenoxyacetylChloride This compound PhenoxyacetylChloride->MacrocyclicBisLactam Et3N Triethylamine (B128534) (Et3N) Et3N->MacrocyclicBisLactam CH2Cl2 Dichloromethane (B109758) (CH2Cl2) CH2Cl2->MacrocyclicBisLactam

Caption: Staudinger reaction for macrocyclic bis-β-lactam synthesis.

Materials:

  • Macrocyclic diimine

  • This compound

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous Dichloromethane (CH2Cl2)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve the macrocyclic diimine (1.0 eq) in anhydrous CH2Cl2.

  • In a separate flask, prepare a solution of this compound (3.0 eq) in anhydrous CH2Cl2.

  • Purge the diimine solution with argon and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled diimine solution, add a solution of triethylamine (6.0 eq) in anhydrous CH2Cl2 dropwise over 15 minutes.

  • Slowly add the this compound solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers.

Quantitative Data:

Product TypeReactantsReagentsRing Size (atoms)Yield (%)Reference
Macrocyclic Bis-β-LactamDiimine 14b, this compoundTriethylamine, CH2Cl22230-58 (for subsequent macrocycle formation)
cis-Macrocyclic Bis-β-LactamMacrocyclic imine, this compoundTriethylamineVariesGood (Diastereomeric mixture)[1]
Proposed Synthesis of Macrocyclic Esters

This protocol outlines a proposed method for the synthesis of a macrocyclic ester using a bifunctional this compound derivative and a diol under high-dilution conditions.

Workflow for Precursor and Macrocycle Synthesis:

G cluster_precursor Bifunctional Precursor Synthesis cluster_macrocyclization Macrocyclization PhenoxyaceticAcid Phenoxyacetic Acid BisPhenoxyaceticAcid Bis(phenoxyacetic acid) Derivative PhenoxyaceticAcid->BisPhenoxyaceticAcid Alkylation Linker Bifunctional Linker (e.g., 1,4-dibromobutane) Linker->BisPhenoxyaceticAcid BisAcylChloride Bis(this compound) Derivative BisPhenoxyaceticAcid->BisAcylChloride Chlorination (e.g., SOCl2) MacrocyclicEster Macrocyclic Ester BisAcylChloride->MacrocyclicEster High-Dilution Esterification Diol α,ω-Diol Diol->MacrocyclicEster

Caption: Workflow for macrocyclic ester synthesis.

Part A: Synthesis of a Bifunctional Bis(this compound) Derivative (Conceptual)

A bifunctional precursor is first synthesized. For example, two molecules of phenoxyacetic acid can be linked via their phenolic oxygen atoms using a suitable diether linkage. This bis-acid is then converted to the corresponding bis(acyl chloride).

Part B: High-Dilution Macrocyclization

Materials:

  • Bifunctional bis(this compound) derivative

  • α,ω-Diol (e.g., 1,10-decanediol)

  • Anhydrous high-boiling point solvent (e.g., toluene (B28343) or xylenes)

  • High-dilution apparatus (e.g., syringe pump)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a reaction vessel with a reflux condenser and an inert gas inlet, containing a large volume of the anhydrous solvent. Heat the solvent to reflux.

  • Prepare two separate solutions in anhydrous solvent: one containing the bis(this compound) derivative (1.0 eq) and the other containing the α,ω-diol (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 2.2 eq).

  • Using two syringe pumps, add both solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to the refluxing solvent. This maintains a very low concentration of reactants, favoring intramolecular cyclization.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1 M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the macrocyclic ester.

Anticipated Quantitative Data (based on analogous reactions):

Product TypeReactantsConditionsRing Size (atoms)Typical Yield (%)
Macrocyclic EsterBifunctional this compound derivative, 1,10-DecanediolHigh dilution, Toluene, Pyridine24-3040-70
Macrocyclic DiesterDiacyl chloride, DiolHigh dilution14-2050-80
Proposed Synthesis of Macrocyclic Amides

This protocol follows a similar high-dilution principle for the synthesis of macrocyclic amides from a bifunctional this compound derivative and a diamine.

Logical Relationship for Macrocyclic Amide Synthesis:

G cluster_inputs Inputs cluster_process Process cluster_output Output BisAcylChloride Bifunctional Phenoxyacetyl Chloride Derivative Reaction Slow, Simultaneous Addition to Refluxing Solvent BisAcylChloride->Reaction Diamine α,ω-Diamine Diamine->Reaction HighDilution High-Dilution Conditions HighDilution->Reaction favors MacrocyclicAmide Macrocyclic Amide Reaction->MacrocyclicAmide Intramolecular Amidation

Caption: High-dilution synthesis of macrocyclic amides.

Materials:

  • Bifunctional bis(this compound) derivative

  • α,ω-Diamine (e.g., 1,8-diaminooctane)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • High-dilution apparatus

  • Inert gas

Procedure:

  • Set up a reaction vessel with a large volume of anhydrous solvent under an inert atmosphere.

  • Prepare two separate solutions: one of the bis(this compound) derivative (1.0 eq) and one of the α,ω-diamine (1.0 eq) with a non-nucleophilic base (e.g., triethylamine, 2.2 eq).

  • Using syringe pumps, add both solutions concurrently and slowly over an extended period (e.g., 10-16 hours) to the vigorously stirred solvent at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 4-6 hours.

  • Filter the reaction mixture to remove any precipitated triethylamine hydrochloride.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the pure macrocyclic amide.

Anticipated Quantitative Data (based on analogous reactions):

Product TypeReactantsConditionsRing Size (atoms)Typical Yield (%)
Macrocyclic AmideBifunctional this compound derivative, 1,8-DiaminooctaneHigh dilution, DCM, Triethylamine22-2830-60
Macrocyclic DiamideDiacyl chloride, DiamineHigh dilution12-2440-75

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a variety of macrocyclic compounds. The protocols provided herein offer detailed methodologies for the preparation of macrocyclic bis-β-lactams, and serve as a guide for the synthesis of macrocyclic esters and amides using a bifunctionalized this compound derivative under high-dilution conditions. These methods provide a pathway to novel macrocyclic structures with potential applications in medicinal chemistry and materials science. Researchers should optimize reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols: Synthesis of β-Lactams via Phenoxyacetyl Chloride and Imine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The strained four-membered ring imparts a unique reactivity that allows these molecules to act as potent inhibitors of bacterial cell wall biosynthesis. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile and widely employed methods for the construction of the β-lactam scaffold.

These application notes provide a detailed overview and experimental protocols for the synthesis of β-lactams through the reaction of phenoxyacetyl chloride with various imines. This compound serves as a precursor to the phenoxyketene, which then undergoes cycloaddition with an imine to yield the corresponding 3-phenoxy-β-lactam. This class of β-lactams is of particular interest as the phenoxy substituent can be a crucial pharmacophoric element or a versatile handle for further synthetic transformations in the development of novel therapeutic agents.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the in situ generation of phenoxyketene from this compound in the presence of a tertiary amine base, typically triethylamine (B128534) (Et₃N). The ketene then reacts with the imine in a concerted or stepwise manner to form the β-lactam ring.

The stereochemical outcome of the Staudinger reaction is a critical aspect, with the formation of either cis or trans diastereomers being influenced by the reaction conditions, the structure of the imine, and the order of reagent addition. In many instances, the thermal reaction of a ketene with an (E)-imine leads to the preferential formation of the cis-β-lactam. This is generally attributed to a conrotatory ring closure of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition Phenoxyacetyl_Chloride This compound Triethylamine Triethylamine (Et3N) Phenoxyketene Phenoxyketene Triethylammonium_Chloride Et3N.HCl Imine Imine Zwitterion Zwitterionic Intermediate beta_Lactam cis-β-Lactam

Data Presentation

The following tables summarize typical yields and spectroscopic data for the synthesis of 3-phenoxy-β-lactams from this compound and various imines. The cis diastereomer is often the major product under standard conditions.

Table 1: Reaction Yields and Diastereoselectivity

Imine Substituents (R¹ & R²)ProductYield (%)Diastereomeric Ratio (cis:trans)
R¹ = C₆H₅, R² = C₆H₅1,4-Diphenyl-3-phenoxyazetidin-2-one85-95>95:5
R¹ = 4-MeO-C₆H₄, R² = C₆H₅1-(4-Methoxyphenyl)-4-phenyl-3-phenoxyazetidin-2-one~88predominantly cis
R¹ = 4-Cl-C₆H₄, R² = C₆H₅1-(4-Chlorophenyl)-4-phenyl-3-phenoxyazetidin-2-one~92predominantly cis
R¹ = C₆H₅, R² = 4-NO₂-C₆H₄4-(4-Nitrophenyl)-1-phenyl-3-phenoxyazetidin-2-one~85predominantly cis

Table 2: Spectroscopic Data for Representative 3-Phenoxy-β-Lactams

CompoundKey IR Absorptions (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis-1,4-Diphenyl-3-phenoxyazetidin-2-one~1750 (C=O, β-lactam)5.35 (d, J=5.5 Hz, 1H, C4-H), 5.60 (d, J=5.5 Hz, 1H, C3-H), 6.80-7.50 (m, 15H, Ar-H)62.5 (C4), 83.0 (C3), 115.0-140.0 (Ar-C), 157.0 (Ar-C-O), 163.0 (C=O)
cis-1-(4-Methoxyphenyl)-4-(4-aminophenyl)-3-phenoxyazetidin-2-one[1]1747 (C=O, β-lactam), 3369, 3437 (NH₂)3.68 (s, 3H, OMe), 5.04 (s, 2H, NH₂), 5.18 (d, J=4.7 Hz, 1H, C4-H), 5.39 (d, J=4.7 Hz, 1H, C3-H), 6.64-7.20 (m, 12H, Ar-H)55.2 (OMe), 61.1 (C4), 80.6 (C3), 112.7-155.9 (Ar-C), 161.8 (C=O)

Experimental Protocols

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Imine and This compound Solutions setup Set up Reaction Vessel under Inert Atmosphere reagents->setup addition Slow Addition of Phenoxyacetyl Chloride to Imine and Et3N Solution setup->addition stirring Stir at 0°C to Room Temperature addition->stirring wash Wash with Dilute Acid, Bicarbonate, and Brine stirring->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Materials and Equipment
  • Reagents:

    • Appropriate aldehyde and amine for imine synthesis

    • This compound

    • Triethylamine (Et₃N), freshly distilled

    • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

    • Reagents for workup: dilute HCl, saturated NaHCO₃ solution, brine

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

    • Solvents for purification (e.g., ethanol (B145695), ethyl acetate, hexanes)

  • Equipment:

    • Round-bottom flasks and standard glassware

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Equipment for purification (recrystallization apparatus or flash chromatography system)

    • Analytical equipment for characterization (NMR, IR, melting point apparatus)

Protocol 1: Synthesis of cis-1,4-Diphenyl-3-phenoxyazetidin-2-one

This protocol details the synthesis of a representative β-lactam from N-benzylideneaniline and this compound.

Step 1: Preparation of the Imine (N-benzylideneaniline)

  • In a round-bottom flask, dissolve benzaldehyde (B42025) (1.0 eq) and aniline (B41778) (1.0 eq) in a minimal amount of ethanol or methanol.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the imine is often indicated by the solution becoming cloudy as the product precipitates.

  • Collect the solid imine by filtration, wash with cold solvent, and dry under vacuum. The imine can often be used without further purification if it is of sufficient purity.

Step 2: Staudinger Cycloaddition

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-benzylideneaniline (1.0 eq) and freshly distilled triethylamine (1.2 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred imine solution over a period of 30-60 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir for another 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel and wash successively with:

    • 5% aqueous HCl solution

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl solution)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a solid. Purify the crude β-lactam by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure cis-1,4-diphenyl-3-phenoxyazetidin-2-one as a white solid.

Safety Precautions
  • This compound is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area.

  • Always work under an inert atmosphere when using anhydrous solvents and reagents to prevent hydrolysis of the acid chloride and ketene intermediate.

Applications in Drug Development

The 3-phenoxy-β-lactam scaffold is a versatile platform for the development of new therapeutic agents. The phenoxy group can be functionalized to modulate the biological activity and pharmacokinetic properties of the molecule. These compounds can be screened for a variety of biological activities, including:

  • Antibacterial agents: As analogs of existing β-lactam antibiotics.

  • Enzyme inhibitors: Targeting enzymes such as cholesterol absorption inhibitors or proteases.

  • Anticancer agents: The β-lactam ring can be a key pharmacophore in compounds with antiproliferative activity.

The synthetic protocols described herein provide a reliable method for accessing a library of 3-phenoxy-β-lactams for screening and further development in drug discovery programs.

drug_dev_pathway start This compound + Imines synthesis Staudinger Synthesis start->synthesis library Library of 3-Phenoxy-β-Lactams synthesis->library screening Biological Screening (Antibacterial, Anticancer, etc.) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols: Laboratory Scale Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of phenoxyacetyl chloride from phenoxyacetic acid. The primary method described utilizes thionyl chloride as the chlorinating agent, a common and effective approach for this transformation.[1][2] An alternative method using oxalyl chloride is also briefly discussed. This protocol includes a comprehensive list of materials, step-by-step experimental procedures for synthesis and purification, and critical safety precautions. Additionally, quantitative data from typical reactions are summarized, and a visual workflow diagram is provided to illustrate the process.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Notably, it is a crucial precursor for the synthesis of Penicillin V, which exhibits enhanced acid stability, allowing for oral administration.[1][2] The synthesis of this compound is most commonly achieved by the chlorination of phenoxyacetic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1] Alternative reagents such as oxalyl chloride and phosphorus pentachloride can also be employed.[2][3] This document outlines a reliable laboratory-scale procedure for the preparation of this compound.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from phenoxyacetic acid using thionyl chloride.

ParameterValueReference
Reactants
Phenoxyacetic Acid1.0 equivalent[4]
Thionyl Chloride (SOCl₂)2.0 - 3.0 equivalents[1]
Solvent (Optional) Dry Dichloromethane (B109758) (CH₂Cl₂) or Benzene (B151609)[1]
Reaction Conditions
TemperatureReflux[1][4]
Reaction TimeA few hours (until gas evolution ceases)[1][4]
Purification
MethodFractional distillation under vacuum[1]
Product
AppearanceClear, colorless to pale yellow liquid[1]
Boiling Point225-226 °C (lit.)[5]

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol describes the synthesis of this compound from phenoxyacetic acid using thionyl chloride.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (CH₂Cl₂) or dry benzene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenoxyacetic acid.[1] If using a solvent, add dry dichloromethane or dry benzene.[1] The reaction should be conducted in a well-ventilated fume hood.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature.[1]

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Gently heat the mixture to reflux using a heating mantle.[1] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[1] The reaction is typically complete within a few hours.[1][4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Purification: Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.[1][4] The crude this compound can then be purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid.[1]

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood.[1]

  • The reaction evolves toxic gases (HCl and SO₂). Ensure proper ventilation and trapping of these gases.[1]

  • This compound is moisture-sensitive and can cause burns.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Method 2: Synthesis using Oxalyl Chloride

An alternative method involves the use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

  • Phenoxyacetic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Dry dichloromethane (CH₂Cl₂)

  • Reaction flask with a magnetic stirrer

  • Addition funnel

Procedure:

  • Reaction Setup: To a solution of phenoxyacetic acid in dry dichloromethane in a reaction flask, add a catalytic amount of DMF.

  • Addition of Oxalyl Chloride: Cool the mixture in an ice bath. Slowly add oxalyl chloride dropwise from an addition funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1 hour at 20 °C) until gas evolution (CO, CO₂) ceases.[3][6]

  • Workup and Purification: The solvent and excess reagents are removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Visual Workflow

SynthesisWorkflow Reactants Phenoxyacetic Acid + Thionyl Chloride Reaction Reflux in Solvent (e.g., CH₂Cl₂) Reactants->Reaction Heat Workup Cooling & Removal of Excess Reagents Reaction->Workup Completion Purification Vacuum Distillation Workup->Purification Crude Product Product This compound (Purified) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Mechanism of Phenoxyacetyl Chloride Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetyl chloride is a highly reactive acylating agent and a crucial intermediate in the synthesis of a wide array of commercially significant compounds. Its utility is most prominent in the pharmaceutical and agrochemical industries. A thorough understanding of its reaction mechanisms with various nucleophiles is fundamental for the rational design of synthetic routes and the development of novel molecules. These application notes provide a detailed overview of the reaction mechanisms of this compound with common nucleophiles, present quantitative data on reactivity, and offer detailed experimental protocols for synthesis and kinetic analysis.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is a nucleophilic acyl substitution . This mechanism is characterized by a two-step addition-elimination process.[1][2][3]

  • Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[1][4][5]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group due to its weak basicity, is expelled.[1][6]

The high reactivity of this compound is attributed to the chloride ion's effectiveness as a leaving group, making it more reactive than corresponding anhydrides, esters, or amides.[1]

Caption: General mechanism of nucleophilic acyl substitution. (Max Width: 760px)

Reactions with Specific Nucleophiles

Amines: Synthesis of Phenoxyacetamides

The reaction of this compound with primary or secondary amines is vigorous and yields N-substituted phenoxyacetamides.[4] This reaction is fundamental in the synthesis of numerous biologically active molecules.[7][8] A notable application is the acylation of 6-aminopenicillanic acid (6-APA) to produce phenoxymethylpenicillin (Penicillin V), an orally administered antibiotic with enhanced acid stability.[1][9] The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct.[4]

Caption: Reaction of this compound with an amine. (Max Width: 760px)
Alcohols and Phenols: Synthesis of Phenoxyacetates

This compound reacts readily with alcohols and phenols to form the corresponding esters (phenoxyacetates).[10] The reaction with alcohols is often vigorous and occurs at room temperature.[11] For less nucleophilic phenols, the reaction may require heating and the presence of a base (like pyridine (B92270) or NaOH) to deprotonate the phenol, forming a more reactive phenoxide ion.[10] This esterification is generally more efficient than using a carboxylic acid, as the reaction with an acyl chloride goes to completion.[10]

Caption: Reaction of this compound with an alcohol. (Max Width: 760px)
Thiols: Synthesis of Phenoxythioacetates

Thiols (R-SH) are sulfur analogs of alcohols and are generally more nucleophilic.[12] They react with this compound via the same nucleophilic acyl substitution mechanism to form S-thioesters (phenoxythioacetates). Due to the high nucleophilicity of the thiol group, this reaction is typically rapid and efficient.[12] Similar to reactions with amines and phenols, a base is often used to neutralize the HCl byproduct.

Caption: Reaction of this compound with a thiol. (Max Width: 760px)

Kinetics and Reactivity Data

The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring of the phenoxy group can significantly influence this reactivity through inductive and resonance effects.[13]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the carbonyl carbon. This increases its partial positive charge (electrophilicity), making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[13]

  • Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), donate electron density, which reduces the electrophilicity of the carbonyl carbon and decreases the reaction rate.[13]

The following table presents illustrative data on the relative reaction rates for a series of para-substituted phenoxyacetyl chlorides with a generic nucleophile, normalized to the unsubstituted compound.[13]

Substituent (para-position)Electronic EffectHammett Constant (σp)Relative Rate (k_rel)
-OCH₃Donating-0.270.3
-CH₃Donating-0.170.6
-HNeutral0.001.0
-ClWithdrawing+0.233.5
-NO₂Withdrawing+0.7855.0

Note: This data is illustrative and serves to demonstrate the expected trend in reactivity based on substituent electronic effects.[13]

Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl Phenoxyacetamide

This protocol describes a representative synthesis of a phenoxyacetamide derivative, a common scaffold in medicinal chemistry.[7]

Materials:

  • This compound (1 equivalent)

  • Substituted aniline (B41778) (e.g., 4-chloroaniline) (1.1 equivalents)

  • Anhydrous acetone (B3395972) or Dichloromethane (DCM) as solvent

  • Triethylamine or Pyridine (1.2 equivalents) as a base

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the substituted aniline (1.1 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Dissolve this compound (1 eq) in a small amount of the same anhydrous solvent and place it in a dropping funnel.

  • Add the this compound solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the amine hydrohalide salt precipitate.

  • Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol provides a generalized method for determining the reaction kinetics of this compound with a nucleophile (e.g., an amine) under pseudo-first-order conditions.[13]

Materials & Equipment:

  • UV-Vis Spectrophotometer with a temperature-controlled cell holder

  • Quartz cuvettes (1 cm path length)

  • Stock solution of this compound in acetonitrile (B52724) (e.g., 10 mM)

  • Stock solution of amine nucleophile in acetonitrile (e.g., 1 M)

  • Anhydrous acetonitrile (spectrophotometric grade)

Experimental Workflow:

G prep 1. Prepare Stock Solutions - this compound in MeCN - Nucleophile in MeCN setup 2. Spectrophotometer Setup - Set Wavelength (λ_max) - Equilibrate Cell to 25.0 °C prep->setup mix 3. Prepare Reaction Cuvette - Add Nucleophile Stock - Dilute with MeCN (Ensure [Nu] >> [PAC]) setup->mix initiate 4. Initiate Reaction - Inject PAC Stock into Cuvette - Mix Rapidly - Start Data Acquisition mix->initiate monitor 5. Monitor Reaction - Record Absorbance vs. Time initiate->monitor analyze 6. Data Analysis - Plot ln(A_∞ - A_t) vs. Time - Calculate k_obs from slope (Slope = -k_obs) monitor->analyze

Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry. (Max Width: 760px)

Procedure:

  • Preparation: Prepare stock solutions of the desired this compound derivative and the nucleophile in anhydrous acetonitrile.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor a wavelength where the product absorbs strongly, and the reactants do not. Equilibrate the cell holder to the desired temperature (e.g., 25.0 °C).[13]

  • Kinetic Run (Pseudo-First-Order Conditions): a. In a quartz cuvette, place a known volume of the amine stock solution and dilute with acetonitrile to achieve a final concentration that is at least 10-fold higher than the final concentration of the this compound. This ensures pseudo-first-order kinetics.[13] b. Place the cuvette in the cell holder and allow it to thermally equilibrate. c. Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette, mixing quickly, and starting the data acquisition.[13]

  • Data Acquisition: Record the change in absorbance at the chosen wavelength over time until the reaction is complete.

  • Data Analysis: The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_∞ - A_t)) versus time. The slope of the resulting straight line will be equal to -k_obs.

References

Application Notes and Protocols: Phenoxyacetyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetyl chloride is a highly versatile reagent in medicinal chemistry, serving as a critical building block for the synthesis of a diverse range of therapeutic agents. Its reactivity as an acyl chloride allows for the facile introduction of the phenoxyacetyl moiety into various molecular scaffolds, leading to the development of compounds with a wide spectrum of pharmacological activities. Historically, its most notable application is in the semi-synthesis of Penicillin V, a crucial development that led to an orally bioavailable antibiotic.[1][2] Beyond antibiotics, contemporary research has demonstrated the utility of this compound in creating novel drugs for oncology, neurology, and pain management. This document provides detailed application notes, experimental protocols, and biological data for key therapeutic classes derived from this important chemical intermediate.

Core Applications in Medicinal Chemistry

This compound is a key reactant in the synthesis of several classes of bioactive molecules, including:

  • β-Lactam Antibiotics: The foundational use of this compound in medicinal chemistry is in the acylation of 6-aminopenicillanic acid (6-APA) to produce Penicillin V (phenoxymethylpenicillin).[1][2][3] This modification conferred acid stability to the penicillin core, enabling oral administration and significantly broadening its clinical utility compared to the acid-labile Penicillin G.[1][2]

  • Anticonvulsants: Novel phenoxyacetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds are designed to interact with key targets in the central nervous system to control seizures.

  • TRPM8 Agonists: Phenoxyacetyl amides have been identified as potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary sensor for cold stimuli in the nervous system. These compounds have applications as cooling agents in various consumer and pharmaceutical products.

  • Anticancer Agents: Phenoxyacetylthiosemicarbazide derivatives have shown promising in vitro activity against various cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents. Their mechanism of action is an active area of investigation.

  • Selective COX-2 Inhibitors: By incorporating the phenoxyacetyl scaffold, researchers have developed potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These agents hold promise for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

I. β-Lactam Antibiotics: The Synthesis of Penicillin V

The reaction of this compound with 6-APA is a cornerstone of semi-synthetic antibiotic development. The introduction of the phenoxyacetyl side chain protects the β-lactam ring from acid-catalyzed hydrolysis in the stomach.

Experimental Protocol: Synthesis of Penicillin V (Phenoxymethylpenicillin)

This protocol outlines the laboratory-scale synthesis of Penicillin V from 6-aminopenicillanic acid (6-APA) and this compound.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Triethylamine (B128534) (Et3N) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane (B109758), acetone)

  • Water

  • Acid (e.g., dilute HCl) for workup

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 6-aminopenicillanic acid (1.0 equivalent) in the chosen anhydrous solvent. Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

  • Base Addition: Add triethylamine (1.1-1.2 equivalents) dropwise to the suspension to deprotonate the amino group of 6-APA, forming the more nucleophilic amine.

  • Acylation: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (6-APA) is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Acidify the aqueous layer to a pH of ~2-3 with dilute HCl to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude Penicillin V.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain Penicillin V of high purity.

Quantitative Data
ProductStarting MaterialsSolventBaseYieldReference
Penicillin V6-APA, this compoundDichloromethaneTriethylamineNot specified[4][5]

II. Phenoxyacetamide Derivatives as Anticonvulsant Agents

Recent studies have explored the synthesis of novel phenoxyacetamide derivatives exhibiting significant anticonvulsant activity. These compounds are of interest for the development of new treatments for epilepsy.

Experimental Protocol: General Synthesis of Phenoxyacetyl Amine Derivatives

This protocol describes a general method for the synthesis of phenoxyacetamide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound (or substituted this compound)

  • Appropriate primary or secondary amine (e.g., aminoalkanol, amino acid ester)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., toluene (B28343), dichloromethane, or a biphasic system)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Amine Solution: Dissolve the desired amine (1.0 equivalent) and base (1.5-2.0 equivalents) in a suitable solvent. For reactions with amino acid hydrochlorides, a biphasic environment (e.g., toluene and aqueous potassium carbonate) is often used.

  • Acylation: Slowly add a solution of this compound (1.0 equivalent) in the same or a compatible solvent to the amine solution with vigorous stirring. The reaction may be exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or heat to reflux as required to drive the reaction to completion. Monitor the reaction by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a biphasic system is used, separate the organic layer.

    • Wash the organic layer with water, dilute acid (e.g., 1M HCl), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent (e.g., hexane, heptane, or toluene) or by column chromatography on silica (B1680970) gel.

Quantitative Data: Anticonvulsant Activity
Compound IDStructureMES ED50 (mg/kg, mice, i.p.)Neurotoxicity TD50 (mg/kg, mice, i.p.)Reference
6 (R)-(-)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide25.1> 300[6]
8 (R)-(-)-2-(2,6-dimethylphenoxy)-N-(1-amino-1-oxopropan-2-yl)acetamide48.2> 300[6]
12 (rac)-2-(2,6-dimethylphenoxy)-N-(1-hydroxybutan-2-yl)acetamide28.5> 300[6]

MES: Maximal Electroshock Seizure test; i.p.: intraperitoneal

Signaling Pathways in Epilepsy

While the precise mechanism of action for these novel phenoxyacetamide anticonvulsants is still under investigation, many antiepileptic drugs (AEDs) modulate neuronal excitability through one or more of the following mechanisms: inhibition of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, or inhibition of glutamate-mediated excitation.

Anticonvulsant_Mechanisms Phenoxyacetamide Phenoxyacetamide Derivative Na_Channel Voltage-Gated Na+ Channels Phenoxyacetamide->Na_Channel Inhibition GABA_Receptor GABA-A Receptor Phenoxyacetamide->GABA_Receptor Enhancement Glutamate_Receptor Glutamate Receptors (NMDA/AMPA) Phenoxyacetamide->Glutamate_Receptor Inhibition Reduced_Excitation Reduced Neuronal Excitation Na_Channel->Reduced_Excitation Increased_Inhibition Increased Neuronal Inhibition GABA_Receptor->Increased_Inhibition Glutamate_Receptor->Reduced_Excitation Seizure_Suppression Seizure Suppression Reduced_Excitation->Seizure_Suppression Increased_Inhibition->Seizure_Suppression

Potential Mechanisms of Action for Phenoxyacetamide Anticonvulsants.

III. TRPM8 Agonists as Cooling Agents

Phenoxyacetyl amides have emerged as a novel class of highly potent TRPM8 agonists. These compounds are of significant interest for their cooling sensory properties in consumer products and potential therapeutic applications in pain and inflammation.

Experimental Protocol: Synthesis of a Phenoxyacetyl Amide TRPM8 Agonist

This protocol is adapted for the synthesis of a representative TRPM8 agonist, N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide.

Materials:

  • (4-Methylphenoxy)acetyl chloride (p-tolyloxyacetyl chloride)

  • N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

  • Triethylamine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reactant Solution: In a round-bottom flask under an inert atmosphere, dissolve N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Acylation: Slowly add a solution of (4-methylphenoxy)acetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenoxyacetyl amide.

Quantitative Data: TRPM8 Agonist Activity
Compound NameEC50 (nM)ApplicationFEMA GRAS StatusReference
N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide0.2Cooling AgentFEMA 4809

EC50: Half maximal effective concentration; FEMA GRAS: Flavor and Extract Manufacturers Association, Generally Recognized as Safe.

Signaling Pathway: TRPM8 Channel Activation

TRPM8 is a non-selective cation channel. Its activation by agonists like phenoxyacetyl amides leads to an influx of Ca2+ and Na+ ions, causing depolarization of sensory neurons and the sensation of cold.

TRPM8_Activation Phenoxyacetamide Phenoxyacetyl Amide (Agonist) TRPM8 TRPM8 Channel Phenoxyacetamide->TRPM8 Binds to & Activates Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx Opens Channel Depolarization Neuronal Depolarization Ca_Influx->Depolarization Cold_Sensation Cold Sensation Depolarization->Cold_Sensation

Simplified Signaling Pathway of TRPM8 Agonist Action.

IV. Phenoxyacetylthiosemicarbazides as Anticancer Agents

Phenoxyacetylthiosemicarbazide derivatives are being investigated for their potential as novel anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines in vitro.

Experimental Protocol: Synthesis of Phenoxyacetylthiosemicarbazide Derivatives

This protocol outlines the synthesis of 1-(phenoxyacetyl)-4-(substituted)thiosemicarbazides.

Materials:

  • Phenoxyacetic acid hydrazide

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate)

  • Methanol (B129727) or ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenoxyacetic acid hydrazide (1.0 equivalent) in methanol.

  • Addition of Isothiocyanate: Add the substituted isothiocyanate (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Product Isolation:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates from the solution upon cooling.

    • Collect the solid product by filtration.

    • Wash the solid with cold methanol and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol.

Quantitative Data: In Vitro Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
AB2 LNCaP (Prostate)108.14
AB2 G-361 (Melanoma)221.13

IC50: Half maximal inhibitory concentration.

Signaling Pathway: Induction of Apoptosis

While the exact molecular targets are still being elucidated, many thiosemicarbazide (B42300) derivatives induce cancer cell death through the activation of apoptotic pathways. A common mechanism involves the activation of the PI3K/AKT/mTOR pathway, which in turn can regulate apoptosis through the caspase cascade.

Apoptosis_Pathway Thiosemicarbazide Phenoxyacetyl- thiosemicarbazide PI3K PI3K Thiosemicarbazide->PI3K Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bax_Bak Bax/Bak Activation mTOR->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Apoptotic Pathway Induced by Phenoxyacetylthiosemicarbazides.

V. Selective COX-2 Inhibitors for Anti-Inflammatory Therapy

Phenoxyacetic acid derivatives have been synthesized as selective inhibitors of COX-2, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.

Experimental Protocol: Synthesis of Phenoxy Acetic Acid-Based COX-2 Inhibitors

This protocol describes a general route for synthesizing hydrazone derivatives of phenoxyacetic acid with potential COX-2 inhibitory activity.

Materials:

  • Substituted 4-formylphenoxyacetic acid

  • Substituted benzohydrazide (B10538)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the substituted 4-formylphenoxyacetic acid (1.0 equivalent) and the substituted benzohydrazide (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Product Isolation:

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/DMF mixture.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5f 10.000.09111.11[7][8]
7b 4.980.0683.00[7][8]
Celecoxib 14.930.05298.6[8]

IC50: Half maximal inhibitory concentration.

Signaling Pathway: COX-2 Inhibition

COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Selective inhibitors block this step, thereby reducing inflammation.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Phenoxy_Derivative Phenoxyacetic Acid Derivative Phenoxy_Derivative->COX2 Selective Inhibition

Mechanism of COX-2 Inhibition by Phenoxyacetic Acid Derivatives.

General Experimental Workflow Diagram

The development of new therapeutic agents from this compound generally follows a multi-step process from synthesis to biological evaluation.

General_Workflow Start Phenoxyacetyl Chloride Synthesis Chemical Synthesis (Acylation) Start->Synthesis Amine Nucleophile (Amine, Alcohol, etc.) Amine->Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Screening (Enzyme/Cell Assays) Characterization->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo SAR SAR & Lead Optimization In_Vitro->SAR In_Vivo->SAR Candidate Drug Candidate SAR->Candidate

General workflow for drug discovery using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Phenoxyacetyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of phenoxyacetyl chloride by vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Problem Potential Cause Recommended Solution
Product is yellow or dark in color. The presence of colored impurities or thermal degradation products.Purify by fractional distillation under reduced pressure. If the color persists, consider treating the crude product with activated carbon before distillation, though compatibility should be verified.[1]
Low yield after distillation. - Incomplete synthesis reaction.- Product loss during transfers.- Decomposition at high temperatures.- Ensure the initial synthesis reaction goes to completion.- Minimize transfers of the crude product.- Distill under a high vacuum to lower the boiling point and prevent thermal decomposition.[1]
Product decomposes in storage. Hydrolysis due to exposure to atmospheric moisture.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storing over molecular sieves may also help maintain dryness.[1]
Product is contaminated with starting material (phenoxyacetic acid) after distillation. - Inefficient fractional distillation.- Hydrolysis of the product back to the starting material.- Use a distillation column with a higher number of theoretical plates, such as a Vigreux or packed column, to improve separation efficiency.[1]- Ensure the entire apparatus is scrupulously dry and consider performing the distillation under an inert atmosphere.
Difficulty in removing all traces of thionyl chloride. Insufficient distillation or vacuum.After the initial distillation of the bulk of the thionyl chloride, add a high-boiling aprotic solvent like toluene (B28343) and re-distill under vacuum. This process can be repeated 2-3 times to chase out the remaining traces.[2]
Vacuum pump corrosion. Corrosive nature of thionyl chloride and its byproducts (HCl and SO₂).Use a cold trap (e.g., with dry ice/acetone) and a base trap (containing KOH pellets or a sodium hydroxide (B78521) solution) between the distillation apparatus and the vacuum pump to neutralize corrosive vapors.[2]
Unstable vacuum during distillation. - Leaks in the distillation setup.- Fluctuations in the vacuum pump performance.- Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.- Employ a vacuum regulator to maintain a constant pressure.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for this compound under vacuum?

The boiling point of this compound is significantly reduced under vacuum. Reported values include:

  • 225-226 °C at atmospheric pressure[4][5]

  • 113 °C at 5 mmHg

  • 95 °C at 16 Torr (approximately 16 mmHg)[6]

Q2: How can I be sure the starting material, phenoxyacetic acid, has been fully converted to this compound before distillation?

The progress of the reaction between phenoxyacetic acid and a chlorinating agent like thionyl chloride can be monitored by the cessation of gas evolution (HCl and SO₂).[7] If you suspect the presence of unreacted phenoxyacetic acid (which can be identified by an OH band in the IR spectrum), you can add an equal volume of redistilled thionyl chloride and reflux the mixture for 2-3 hours before proceeding with the distillation.[4]

Q3: What are the key safety precautions when handling this compound?

This compound is a corrosive and moisture-sensitive substance.[4][8] It reacts violently with water and can cause severe skin burns and eye damage.[9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][11] Ensure that an eyewash station and safety shower are readily accessible.[9]

Q4: My this compound is contaminated with phenoxyacetic acid. How can I purify it?

If your this compound contains the free acid due to hydrolysis, you can add an equal volume of redistilled thionyl chloride, reflux for 2-3 hours, evaporate the excess thionyl chloride, and then distill the residue under vacuum.[4]

Quantitative Data Summary

The following table summarizes key physical properties of this compound and related compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
This compound C₈H₇ClO₂170.59[12]225-226 (lit.)[4]; 113 / 5 mmHg (lit.); 95 / 16 Torr[6]1.235 (lit.)[4]1.534 (lit.)[4]
Phenoxyacetic acid C₈H₈O₃152.15---
Thionyl chloride SOCl₂118.97[2]76[2]--

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines the steps for purifying crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask(s)

  • Vigreux column (optional, for improved separation)[1]

  • Thermometer and adapter

  • Vacuum pump with a cold trap[1]

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Ensure all glassware is thoroughly dried in an oven to prevent hydrolysis.

    • Assemble the distillation apparatus in a fume hood. For improved separation, a Vigreux column can be placed between the distillation flask and the distillation head.[1]

    • Place boiling chips or a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Use a short-path distillation head to minimize product loss.

    • Ensure all joints are properly sealed.

    • Connect the apparatus to a vacuum pump via a cold trap and a base trap.[1][2]

  • Distillation:

    • Begin stirring the crude product.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect any low-boiling fractions, which may include residual solvent or excess chlorinating agent.

    • Carefully monitor the temperature. Collect the main fraction of this compound at its expected boiling point for the given pressure.

    • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains.

  • Product Handling and Storage:

    • Allow the apparatus to cool completely before slowly releasing the vacuum, preferably by introducing an inert gas.

    • Transfer the purified, clear, colorless to pale yellow liquid product to a clean, dry, and airtight container under an inert atmosphere.[7]

    • Store in a cool, dry, and dark place.[1]

Visualizations

G cluster_setup Apparatus Setup cluster_vacuum Vacuum System cluster_process Process Steps Flask Distillation Flask (Crude Product + Stir Bar) Heating Heating Mantle with Stirrer Column Vigreux Column (Optional) Flask->Column Head Distillation Head with Thermometer Column->Head Condenser Condenser Head->Condenser ColdTrap Cold Trap (-78°C) Head->ColdTrap To Vacuum Receiver Receiving Flask Condenser->Receiver BaseTrap Base Trap (KOH Pellets) ColdTrap->BaseTrap Pump Vacuum Pump BaseTrap->Pump Start Start ApplyVacuum Apply Vacuum Start->ApplyVacuum Heat Begin Heating ApplyVacuum->Heat CollectForeRun Collect Low-Boiling Fractions Heat->CollectForeRun CollectProduct Collect Product Fraction (Constant Temp/Pressure) CollectForeRun->CollectProduct Stop Stop Heating CollectProduct->Stop Cool Cool Apparatus Stop->Cool Store Store Product Under Inert Atmosphere Cool->Store End End Store->End

Caption: Experimental workflow for the vacuum distillation of this compound.

G Start Distillation Issue Observed Q_Color Is the product dark or colored? Start->Q_Color A_Color Consider activated carbon treatment before re-distilling. Q_Color->A_Color Yes Q_Yield Is the yield low? Q_Color->Q_Yield No End Problem Resolved A_Color->End A_Yield - Check reaction completion. - Distill at higher vacuum to reduce temperature. Q_Yield->A_Yield Yes Q_Purity Is the product impure? Q_Yield->Q_Purity No A_Yield->End A_Purity_Column Use a fractional column (e.g., Vigreux). Q_Purity->A_Purity_Column Yes Q_Vacuum Is the vacuum unstable? Q_Purity->Q_Vacuum No A_Purity_Dry Ensure apparatus is completely dry. A_Purity_Column->A_Purity_Dry A_Purity_Dry->End A_Vacuum - Check for leaks. - Use a vacuum regulator. Q_Vacuum->A_Vacuum Yes Q_Vacuum->End No A_Vacuum->End

Caption: Troubleshooting decision-making process for vacuum distillation.

References

Technical Support Center: Purification of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxyacetyl chloride. The focus is on the common challenge of removing the primary impurity, phenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of phenoxyacetic acid impurity in my this compound sample?

Phenoxyacetic acid is the starting material for the synthesis of this compound. Its presence as an impurity in the final product can be attributed to two main factors:

  • Incomplete Reaction: The conversion of phenoxyacetic acid to this compound, typically using a chlorinating agent like thionyl chloride, may not have gone to completion.

  • Hydrolysis: this compound is highly sensitive to moisture.[1] Exposure to water in the atmosphere or from solvents can cause it to hydrolyze back to phenoxyacetic acid.

Q2: How can I detect the presence of phenoxyacetic acid in my this compound?

Several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: The presence of a broad hydroxyl (-OH) band in the IR spectrum is a strong indicator of carboxylic acid impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common and effective method for assessing the purity of this compound and quantifying the amount of phenoxyacetic acid impurity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the separation and identification of phenoxyacetic acid in your sample.[2][3]

Q3: What are the primary methods for removing phenoxyacetic acid from this compound?

The two most common and effective methods are:

  • Chemical Purification with Thionyl Chloride: This method involves treating the impure this compound with an excess of thionyl chloride to convert the residual phenoxyacetic acid into the desired product.

  • Fractional Distillation Under Vacuum: This physical purification method separates this compound from the less volatile phenoxyacetic acid based on their boiling point differences.

Q4: When should I choose chemical purification over fractional distillation?

  • Choose chemical purification with thionyl chloride when: Your primary concern is to convert the phenoxyacetic acid impurity into more of your desired product, potentially increasing your overall yield. This method is particularly useful if the impurity level is relatively low.

  • Choose fractional distillation when: You want to separate the this compound from non-volatile impurities in addition to phenoxyacetic acid. It is a good general purification technique for liquid products.

Q5: Are there other purification methods available?

For solid substituted phenoxyacetyl chlorides, recrystallization can be an effective purification technique. This involves dissolving the solid in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. Petroleum ether has been mentioned as a potential solvent for some solid substituted phenoxyacetyl chlorides.[4]

Troubleshooting Guides

Issue 1: Persistent Phenoxyacetic Acid Impurity After Synthesis

Symptoms:

  • A broad -OH peak is observed in the IR spectrum of the product.

  • HPLC or GC-MS analysis shows a significant peak corresponding to phenoxyacetic acid.

Possible Causes:

  • Incomplete reaction during the initial synthesis.

  • Use of wet starting materials or solvents.

  • Insufficient amount of chlorinating agent used.

  • Reaction time was too short.

Solutions:

  • Thionyl Chloride Treatment: Add an equal volume of redistilled thionyl chloride to the crude product and reflux for 2-3 hours. This will convert the remaining phenoxyacetic acid to this compound.

  • Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure.

Issue 2: Product Decomposition During Distillation

Symptoms:

  • Darkening or charring of the material in the distillation flask.

  • Low yield of the distilled product.

  • Product is off-color.

Possible Causes:

  • Distillation temperature is too high.

  • Prolonged heating.

  • Presence of non-volatile impurities that promote decomposition.

Solutions:

  • Reduce Pressure: Perform the distillation under a higher vacuum to lower the boiling point of this compound.

  • Use a Fractionating Column: A fractionating column provides better separation at lower temperatures.

  • Minimize Heating Time: Heat the distillation flask rapidly to the required temperature and collect the product as quickly as possible.

Data Presentation

Table 1: Physical Properties of this compound and Phenoxyacetic Acid

PropertyThis compoundPhenoxyacetic Acid
Molecular Formula C₈H₇ClO₂C₈H₈O₃
Molecular Weight 170.59 g/mol 152.15 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solid
Boiling Point 225-226 °C (at 760 mmHg)285 °C (decomposes)
95 °C (at 16 mmHg)-
Melting Point Not applicable98-100 °C
Solubility Soluble in organic solvents, reacts with waterSoluble in hot water, ethanol, ether

Table 2: Comparison of Purification Methods (Qualitative)

MethodPrincipleAdvantagesDisadvantages
Chemical Purification (Thionyl Chloride) Converts phenoxyacetic acid to this compound.Increases product yield, removes acid impurity specifically.Requires handling of corrosive and toxic thionyl chloride, introduces excess reagent that needs to be removed.
Fractional Distillation (Vacuum) Separation based on boiling point differences.Removes a broader range of impurities, effective for liquid products.Can lead to product decomposition if not controlled properly, may not be as effective for impurities with similar boiling points.
Recrystallization Differential solubility of the compound and impurities in a solvent.Effective for purifying solid derivatives, can yield high-purity crystals.Only applicable to solid compounds, requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: Chemical Purification using Thionyl Chloride

Objective: To convert residual phenoxyacetic acid impurity in crude this compound to the desired product.

Materials:

  • Crude this compound

  • Thionyl chloride (SOCl₂), redistilled

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Place the crude this compound in a dry round-bottom flask.

  • In a fume hood, add an equal volume of redistilled thionyl chloride to the flask.

  • Attach a reflux condenser fitted with a drying tube.

  • Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation under vacuum.

Protocol 2: Fractional Distillation Under Vacuum

Objective: To purify liquid this compound from less volatile impurities like phenoxyacetic acid.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Begin to evacuate the system slowly to the desired pressure (e.g., 10-20 mmHg).

  • Apply heat to the distillation flask.

  • Collect the fractions that distill over at the boiling point of this compound at the applied pressure (e.g., ~95 °C at 16 mmHg).

  • The less volatile phenoxyacetic acid will remain in the distillation flask.

  • Once the product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of this compound and quantify the phenoxyacetic acid impurity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid). A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% formic acid.

Procedure:

  • Prepare a standard solution of pure phenoxyacetic acid of known concentration.

  • Prepare a dilute solution of the this compound sample in the mobile phase. Note: As this compound reacts with water, sample preparation should be done quickly, and the analysis performed promptly. Alternatively, derivatization to a more stable ester might be considered for quantitative analysis.

  • Set the UV detector to a wavelength where both compounds have good absorbance (e.g., 270 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention time of the standard.

  • Quantify the amount of phenoxyacetic acid impurity by comparing the peak area in the sample chromatogram to the calibration curve generated from the standard.

Visualizations

PurificationWorkflow Crude Crude Phenoxyacetyl Chloride (with Phenoxyacetic Acid) ThionylChloride Chemical Purification (Thionyl Chloride Treatment) Crude->ThionylChloride Distillation Fractional Distillation (Under Vacuum) Crude->Distillation Recrystallization Recrystallization (for solid derivatives) Crude->Recrystallization ThionylChloride->Distillation PureProduct Purified Phenoxyacetyl Chloride (>98%) Distillation->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (HPLC/GC-MS) PureProduct->Analysis

Caption: Purification workflow for this compound.

TroubleshootingLogic Impurity Phenoxyacetic Acid Impurity Detected? CheckReaction Review Synthesis Protocol: - Anhydrous conditions? - Sufficient chlorinating agent? - Adequate reaction time? Impurity->CheckReaction Yes Pure Product is Pure Impurity->Pure No ChemicalPurification Perform Chemical Purification (Thionyl Chloride Treatment) CheckReaction->ChemicalPurification FractionalDistillation Perform Fractional Distillation (Under Vacuum) CheckReaction->FractionalDistillation ChemicalPurification->FractionalDistillation Followed by FractionalDistillation->Pure

Caption: Troubleshooting logic for phenoxyacetic acid impurity.

References

managing moisture sensitivity of phenoxyacetyl chloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, phenoxyacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound (C₈H₇ClO₂) is a highly reactive acylating agent used extensively in organic synthesis, notably in the production of penicillin derivatives and herbicides.[1][2] Its high reactivity stems from the electron-withdrawing nature of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[3][4] Water is a nucleophile and reacts readily with this compound in a process called hydrolysis.[5] This sensitivity requires special handling and storage procedures to prevent degradation of the reagent and ensure the success of reactions.[1][6][7]

Q2: What is the chemical reaction between this compound and water?

This compound reacts violently with water, undergoing hydrolysis to form phenoxyacetic acid and hydrogen chloride (HCl) gas.[1][7][8][9] This reaction is irreversible and consumes the reagent, reducing the yield of the desired product.[10]

  • Reaction: C₆H₅OCH₂COCl + H₂O → C₆H₅OCH₂COOH + HCl

Q3: How can I determine if my this compound reagent has been compromised by moisture?

Contamination can be identified through several observations:

  • Physical Appearance: The reagent should be a clear, colorless to pale yellow liquid.[1][11] Cloudiness or the presence of solid precipitates may indicate hydrolysis to phenoxyacetic acid.

  • Fuming: Upon opening the container, the evolution of steamy, acidic fumes (HCl gas) is a strong indicator of ongoing reaction with atmospheric moisture.[9]

  • Infrared (IR) Spectroscopy: The most definitive method is to check for an OH band in the IR spectrum, which signifies the presence of the carboxylic acid group from the phenoxyacetic acid byproduct.[12]

Q4: What are the common signs of a moisture-contaminated reaction in progress?

Signs that moisture is interfering with your reaction include:

  • Low or No Yield: This is the most common consequence, as the starting material is consumed by the reaction with water instead of the intended nucleophile.[3][13]

  • Unexpected Precipitate: The formation of phenoxyacetic acid, which may be insoluble in the reaction solvent, can cause the mixture to become cloudy or form a precipitate.

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups often points to differing levels of moisture contamination.[14]

Q5: What are the best practices for storing and handling this compound?

To maintain the integrity of the reagent, strict anhydrous (moisture-free) techniques are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[1][6][15][16] Commercially available Sure/Seal™ bottles are specifically designed for storing and dispensing moisture-sensitive reagents.[17][18]

  • Handling: All handling should be performed under an inert atmosphere using a glovebox or Schlenk line.[19] Glassware must be rigorously dried before use, either by oven-drying (overnight at >125°C) or flame-drying under vacuum, and then cooled under a stream of inert gas.[17][20][21]

  • Transfer: Use dry, inert-gas-flushed syringes or cannulas to transfer the liquid reagent from its storage container to the reaction vessel.[20][21]

Troubleshooting Guide

Problem: My reaction yield is extremely low or zero. I suspect moisture contamination.

This is a frequent issue when working with acyl chlorides. Follow this diagnostic workflow to identify and resolve the source of moisture.

TroubleshootingWorkflow start Low Yield Observed check_reagent 1. Check Reagent Integrity - Fuming upon opening? - Cloudy appearance? - Run IR spectrum (check for OH band) start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok purify_reagent Purify Reagent (See Protocol 3) reagent_ok->purify_reagent No check_solvents 2. Verify Solvent Anhydrousness - Use freshly opened bottle? - Properly dried/distilled? reagent_ok->check_solvents Yes purify_reagent->check_solvents solvents_ok Solvents are Dry check_solvents->solvents_ok dry_solvents Dry Solvents (See Protocol 2) solvents_ok->dry_solvents No check_glassware 3. Review Glassware Prep - Oven-dried overnight? - Flame-dried correctly? - Cooled under inert gas? solvents_ok->check_glassware Yes dry_solvents->check_glassware glassware_ok Glassware is Dry check_glassware->glassware_ok dry_glassware Re-dry Glassware Properly (See Protocol 1) glassware_ok->dry_glassware No check_atmosphere 4. Check Inert Atmosphere - Positive gas pressure? - No leaks in system? glassware_ok->check_atmosphere Yes dry_glassware->check_atmosphere atmosphere_ok Atmosphere is Inert check_atmosphere->atmosphere_ok fix_setup Fix Leaks / Purge System atmosphere_ok->fix_setup No rerun Re-run Experiment atmosphere_ok->rerun Yes fix_setup->rerun

Diagram 1: Workflow for troubleshooting low reaction yields.

Problem: How do I purify this compound that has partially hydrolyzed?

If IR analysis confirms the presence of phenoxyacetic acid, the reagent can often be salvaged.

  • Solution: The standard procedure is to reflux the contaminated this compound with an excess of thionyl chloride (SOCl₂) for 2-3 hours.[12] This converts the phenoxyacetic acid back into this compound. Afterward, the excess thionyl chloride is removed by distillation, and the this compound is purified by vacuum distillation.[12] See Protocol 3 for a detailed methodology.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

  • Glassware Preparation: Disassemble and clean all glassware (reaction flask, condenser, addition funnel, etc.) and stir bars. Place them in an oven at >125°C for at least 4 hours, though overnight is preferable.[17][20]

  • Assembly: While still hot, assemble the glassware setup quickly and securely clamp it. Immediately begin flushing the system with a steady stream of dry inert gas (nitrogen or argon).[17][21]

  • Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. A bubbler should be used to monitor the gas flow and prevent over-pressurization.[20]

  • Reagent Addition: Add dry solvents and other non-moisture-sensitive reagents via a syringe or cannula.

  • This compound Transfer: Using a dry, inert-gas flushed syringe with a long needle, carefully withdraw the required amount of this compound from the Sure/Seal™ bottle and add it to the reaction flask.[20][21]

  • Reaction: Maintain a positive inert gas pressure throughout the entire duration of the reaction.

Protocol 2: Drying Organic Solvents

  • Pre-Drying: For solvents with significant water content, wash with a saturated brine solution in a separatory funnel to remove the bulk of the water.[22][23]

  • Choosing a Drying Agent: Select an appropriate drying agent based on the solvent and reactants (see Table 1). Magnesium sulfate (B86663) (MgSO₄) and sodium sulfate (Na₂SO₄) are common general-purpose choices.[22][24]

  • Drying Procedure: Add a small amount of the anhydrous drying agent to the solvent in a flask. Swirl the flask. If the drying agent clumps together, it has absorbed water and more should be added.[23] Continue adding the agent until some remains free-flowing, indicating the solvent is dry.[25]

  • Separation: Remove the drying agent by decanting or gravity filtering the solvent into a clean, dry, inert-atmosphere-flushed flask.

  • Storage: Store the dried solvent over molecular sieves (typically 3Å or 4Å) to maintain its anhydrous state.[24]

Protocol 3: Purification of Partially Hydrolyzed this compound

  • Safety Note: This procedure involves thionyl chloride and evolves toxic HCl and SO₂ gases. It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment.[26]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution), place the contaminated this compound.[12][26]

  • Reagent Addition: Add an equal volume of distilled thionyl chloride (SOCl₂) to the flask.[12]

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. Gas evolution should be observed.[12]

  • Distillation: After the reflux period, allow the mixture to cool. Reconfigure the apparatus for distillation. First, distill off the excess thionyl chloride (boiling point: 76°C).

  • Vacuum Distillation: Once the excess SOCl₂ is removed, purify the remaining this compound via fractional distillation under reduced pressure.[12] Collect the fraction that distills at the correct boiling point/pressure for pure this compound (boiling point: 225-226°C at atmospheric pressure).[12]

Data & Visualizations

Hydrolysis of this compound

The diagram below illustrates the nucleophilic acyl substitution mechanism by which water degrades this compound.

Hydrolysis sub_start Phenoxyacetyl Chloride intermediate Tetrahedral Intermediate sub_start->intermediate Nucleophilic Attack water H₂O water->intermediate prod_acid Phenoxyacetic Acid intermediate->prod_acid Collapse of Intermediate prod_hcl HCl intermediate->prod_hcl Loss of Leaving Group (Cl⁻)

References

Technical Support Center: Phenoxyacetyl Chloride Mediated Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in phenoxyacetyl chloride mediated acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound mediated acylation?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile, typically an amine or an alcohol, attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the final acylated product. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[1]

Q2: Why are anhydrous conditions critical for this reaction?

This compound is highly reactive and sensitive to moisture.[2][3] Any water present in the reaction mixture will hydrolyze the this compound to phenoxyacetic acid, which is unreactive under these conditions.[2][3] This side reaction consumes the acylating agent and significantly reduces the yield of the desired product. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: What are the most common solvents and bases used for this acylation?

Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices due to their inertness and ability to dissolve a wide range of reactants.[1] Tertiary amines, such as triethylamine (B128534) (TEA) or pyridine (B92270), are frequently used as bases to scavenge the HCl generated during the reaction.[1] Inorganic bases like potassium carbonate can also be effective, particularly in biphasic reaction conditions.[1]

Q4: How does temperature affect the acylation reaction?

The acylation of amines and alcohols with this compound is often exothermic.[1][3] Therefore, the reaction is typically initiated at a reduced temperature (e.g., 0 °C) by adding the acyl chloride dropwise to a solution of the nucleophile and base.[1][3] After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred until completion.[1][3] In some cases, gentle heating may be necessary to drive the reaction to completion, particularly with less reactive nucleophiles.[1] However, excessively high temperatures can promote side reactions and potentially lead to the degradation of the starting material or product, thereby reducing the yield.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Hydrolysis of this compound: Presence of moisture in the reaction.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2]
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or allowing the reaction to warm to room temperature or apply gentle heating.[3]
Suboptimal Base: The base may be too weak or sterically hindered to effectively scavenge the HCl byproduct.Consider using a stronger or less hindered base. Triethylamine and pyridine are common choices.[1]
Poor Nucleophile: The amine or alcohol may be sterically hindered or electronically deactivated.For sterically hindered substrates, consider increasing the reaction time or temperature. For deactivated nucleophiles, a stronger activating agent or more forcing conditions may be necessary.
Presence of Phenoxyacetic Acid in the Product Hydrolysis of this compound: This is a clear indication of moisture in the reaction.Meticulously dry all glassware, solvents, and reagents. Handle all materials under a dry, inert atmosphere.[2]
Formation of Multiple Products Side Reactions: Depending on the substrate, side reactions such as O-acylation versus C-acylation in phenols can occur.Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired product. For example, in Friedel-Crafts acylation, temperature control can improve selectivity.[3]
Difficulty in Product Purification Residual Starting Materials: Incomplete reaction leading to a mixture of starting materials and product.Optimize the reaction to drive it to completion. During workup, use appropriate aqueous washes (e.g., dilute acid to remove excess amine, dilute base to remove unreacted phenoxyacetic acid).
Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: General Reaction Conditions for Amine Acylation

This table summarizes typical reaction conditions for the acylation of amines with various acyl chlorides, providing a basis for designing experiments with this compound.

Amine TypeAcyl ChlorideSolventBaseTemperature (°C)Yield (%)
Primary AromaticChloroacetyl chlorideDry Benzene-70-75-
Primary AromaticAcetic anhydrideDry DCM-Room Temp50-68
Primary AliphaticChloroacetyl chloridet-Butyl methyl etherSodium 2-ethylhexanoate-15 to 20>90
Secondary AliphaticBenzoyl chloridePyridine-Water bath-
Primary AromaticAcetyl chlorideAqueous THFPotassium carbonate-High

Data adapted from a general summary of acylation reactions and may require optimization for this compound.[1]

Table 2: Effect of Temperature on the Yield of Esterification with (4-Methylphenoxy)acetyl Chloride

This table shows the generalized effect of temperature on a typical esterification reaction with a this compound derivative and an alcohol.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
0 - 54 - 67595Slower reaction rate, but higher purity with fewer byproducts.
20 - 25 (Room Temp)2 - 49092Good balance between reaction rate and purity.
40 - 501 - 2>9585Faster reaction, but potential for increased byproduct formation.

Please note that optimal conditions will vary depending on the specific alcohol used.[3]

Experimental Protocols

Protocol 1: Acylation of a Primary Amine with this compound

This protocol provides a general procedure for the synthesis of N-substituted-2-phenoxyacetamides.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-2-phenoxyacetamide.[1][3]

Protocol 2: Acylation of a Secondary Alcohol with this compound

This protocol provides a general procedure for the synthesis of secondary phenoxyacetyl esters.

Materials:

  • This compound

  • Secondary alcohol

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1M Copper (II) sulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM.

  • Add pyridine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise to the stirred alcohol solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, quench with deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M copper (II) sulfate solution (to remove pyridine), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents: - Nucleophile (Amine/Alcohol) - Base (e.g., TEA, Pyridine) - Solvent (e.g., DCM) dissolve Dissolve Nucleophile & Base in Anhydrous Solvent prep_reagents->dissolve prep_pac Prepare Phenoxyacetyl Chloride Solution add_pac Add this compound Solution Dropwise prep_pac->add_pac prep_glass Oven-Dry Glassware prep_glass->dissolve cool Cool to 0 °C dissolve->cool cool->add_pac react Stir at Room Temperature (2-12h) add_pac->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify Troubleshooting_Workflow start Low Yield in Acylation check_hydrolysis Check for Hydrolysis: Phenoxyacetic acid present? start->check_hydrolysis anhydrous Improve Anhydrous Technique: - Dry glassware & solvents - Use inert atmosphere check_hydrolysis->anhydrous Yes check_completion Reaction Incomplete? check_hydrolysis->check_completion No end Yield Improved anhydrous->end optimize_time_temp Optimize Reaction: - Increase reaction time - Warm to room temp or heat gently check_completion->optimize_time_temp Yes check_reagents Reagents/Stoichiometry Issue? check_completion->check_reagents No optimize_time_temp->end verify_reagents Verify Reagent Purity & Stoichiometry check_reagents->verify_reagents Yes steric_hindrance Consider Steric Hindrance or Poor Nucleophilicity check_reagents->steric_hindrance No verify_reagents->end steric_hindrance->end

References

side reactions of phenoxyacetyl chloride with triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with phenoxyacetyl chloride and triethylamine (B128534).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylamine (TEA) in reactions with this compound?

A1: The primary role of triethylamine is to act as an acid scavenger. In acylation reactions, where this compound reacts with a nucleophile (such as an amine or alcohol), hydrochloric acid (HCl) is generated as a byproduct.[1][2] Triethylamine, a tertiary amine base, neutralizes this HCl to form triethylamine hydrochloride (TEA.HCl).[2][3] This prevents the HCl from protonating the nucleophile, which would render it unreactive, thereby driving the reaction to completion.[1][4]

Q2: My reaction has a low yield and a complex mixture of byproducts. What is the most likely cause?

A2: A common cause for low yields and byproduct formation is the generation of phenoxyketene. This compound has an acidic proton on the carbon adjacent to the carbonyl group (the α-carbon).[1] Triethylamine is a sufficiently strong base to remove this proton, leading to the elimination of HCl and the formation of a highly reactive ketene (B1206846) intermediate.[1][5] This ketene can then undergo undesirable side reactions, such as dimerization or polymerization, resulting in a complex product mixture and low yields of the desired product.[6][7]

Q3: How can I minimize or prevent the formation of phenoxyketene?

A3: To suppress the formation of phenoxyketene, several strategies can be employed:

  • Base Selection: Use a weaker, non-nucleophilic base such as pyridine (B92270) or N-methyl morpholine. These bases are less likely to deprotonate the α-carbon compared to stronger bases like triethylamine.[1][7]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below).[8][9] Lower temperatures decrease the rate of the competing elimination reaction that forms the ketene.

  • Order of Addition: Add the this compound solution dropwise to a stirred mixture of the nucleophile and triethylamine.[10] This method, known as in situ generation, maintains a low concentration of the acyl chloride, favoring the desired nucleophilic attack over ketene formation.[7]

Q4: I am reacting this compound with a primary amine and observe a byproduct with a higher molecular weight. What could this be?

A4: When reacting with primary or secondary amines, the initially formed amide product can sometimes act as a nucleophile and react with another molecule of this compound. This results in the formation of a diacylated byproduct. To minimize this, you can use a slight excess of the amine relative to the acyl chloride or employ an "inverse addition" technique, where the acyl chloride is added very slowly to a dilute solution of the amine.[1]

Q5: A white precipitate forms during my reaction. What is it, and how should I remove it?

A5: The white precipitate is almost certainly triethylamine hydrochloride (TEA.HCl), the salt formed when triethylamine neutralizes the HCl byproduct.[2] The method for its removal depends on its solubility in the reaction solvent and the stability of your product:

  • Aqueous Workup: If your product is stable in water, the TEA.HCl salt can be easily removed by washing the reaction mixture with water, dilute acid, or brine, as it is highly water-soluble.[1][2][11]

  • Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by simple filtration.[2]

Troubleshooting Guide

Problem 1: The reaction is not proceeding, or I am recovering only my starting materials.

  • Potential Cause: Inactive Nucleophile. The HCl generated during the reaction may have protonated your nucleophile (amine/alcohol), rendering it inactive.

    • Solution: Ensure you are using at least a stoichiometric equivalent of triethylamine to neutralize all the HCl produced.[10] Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice.[9]

  • Potential Cause: Degraded Acyl Chloride. this compound is moisture-sensitive and can hydrolyze back to phenoxyacetic acid upon exposure to atmospheric moisture.[3][12]

    • Solution: Use a fresh bottle of this compound or ensure it has been stored properly under anhydrous conditions. Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and glassware.[4]

Problem 2: The major product is a sticky, uncharacterizable polymer instead of my desired compound.

  • Potential Cause: Uncontrolled Ketene Polymerization. This indicates that ketene formation is the dominant reaction pathway. The phenoxyketene, once formed, is highly unstable and polymerizes rapidly.[7]

    • Solution: Drastically change the reaction conditions to suppress ketene formation. Switch to a weaker base like pyridine, lower the reaction temperature significantly (e.g., to -78 °C), and ensure slow, dropwise addition of the this compound to the nucleophile/base mixture.[1][7]

Problem 3: My product is sensitive to water. How can I remove the triethylamine hydrochloride (TEA.HCl) byproduct without an aqueous workup?

  • Potential Cause: The standard aqueous wash would degrade the product.

    • Solution 1: Direct Filtration. Choose a reaction solvent in which your product is soluble but TEA.HCl is not, such as diethyl ether or tetrahydrofuran (B95107) (THF). The salt will precipitate as the reaction proceeds and can be removed by filtering the reaction mixture.[2]

    • Solution 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane), first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (an "anti-solvent" like diethyl ether).[2] This will cause the salt to precipitate, allowing for its removal by filtration.[2]

Data Summary: Impact of Reaction Conditions
ParameterConditionEffect on Desired ProductEffect on Ketene FormationRecommendation
Base Triethylamine (Strong)Effective HCl scavengerHigh Risk Use with caution, especially at higher temperatures.
Pyridine (Weak)Effective HCl scavengerLow Risk [1][7]Recommended for sensitive substrates to minimize side reactions.
Temperature Room TemperatureFaster reaction rateSignificantly Increased Avoid unless the desired reaction is known to be much faster than elimination.
0 °C to -78 °CSlower reaction rateSignificantly Decreased [7][8][9]Highly recommended to improve selectivity and yield.
Addition Order Acyl Chloride to Nucleophile/BaseFavors desired reactionMinimized [7][10]Standard and recommended procedure.
Base to Acyl Chloride/NucleophileNo significant benefitIncreased Risk Not recommended; can create localized high base concentration.

Experimental Protocols

Protocol 1: General Procedure for Amidation of an Amine with this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.05 - 1.1 eq.)

  • Triethylamine (1.2 eq.), distilled

  • Anhydrous dichloromethane (B109758) (DCM)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in the flame-dried flask.

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylammonium (B8662869) chloride will likely form.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Protocol 2: Aqueous Workup and Purification
  • Upon reaction completion (as determined by TLC), dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of TEA.HCl).

    • 1M HCl solution (to remove any remaining triethylamine).[1]

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).[1]

    • Brine (to remove residual water).[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude product as necessary via column chromatography or recrystallization.

Visualizations

Main_Reaction_Pathway PC Phenoxyacetyl Chloride Product Desired Product (Amide/Ester) PC->Product + TEA Nuc Nucleophile (e.g., R-NH2) Nuc->Product + TEA TEA Triethylamine (TEA) TEAHCl TEA.HCl (Salt Byproduct) TEA->TEAHCl + HCl HCl HCl Product->HCl generates

Caption: Intended nucleophilic acyl substitution pathway.

Side_Reaction_Pathway PC Phenoxyacetyl Chloride Ketene Phenoxyketene (Reactive Intermediate) PC->Ketene + TEA - TEA.HCl TEA Triethylamine (Base) Byproducts Dimerization/ Polymerization (Undesired Products) Ketene->Byproducts Uncontrolled Reaction Troubleshooting_Workflow start Low Yield or Complex Mixture q1 Characterize Byproducts: Polymeric/Sticky? start->q1 a1_yes Likely Ketene Formation q1->a1_yes Yes a1_no Recovered Starting Material or Simple Mixture? q1->a1_no No sol1 Action: 1. Lower Temperature (to 0°C or less) 2. Use Weaker Base (e.g., Pyridine) 3. Add Acyl Chloride Slowly a1_yes->sol1 q2 Check Reaction Conditions a1_no->q2 sol2 Action: 1. Ensure Anhydrous Conditions 2. Check Reagent Stoichiometry 3. Verify Reagent Purity q2->sol2

References

Technical Support Center: Optimizing Reaction Conditions for Phenoxyacetyl Chloride and Imines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Staudinger [2+2] cycloaddition reaction between phenoxyacetyl chloride and imines to synthesize β-lactams.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring between this compound and an imine?

A1: The reaction is a Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one).[1] In this specific case, this compound reacts with a tertiary amine base (like triethylamine) in situ to generate a phenoxyketene. This highly reactive ketene then undergoes cycloaddition with the imine to yield the desired 3-phenoxy-β-lactam.[2]

Q2: What are the primary factors influencing the stereochemistry (cis/trans isomerism) of the resulting β-lactam?

A2: The main factors are the solvent, temperature, and the order of reagent addition.[2][3] Generally, polar aprotic solvents tend to favor the formation of the trans isomer, while non-polar solvents favor the cis isomer.[3][4] Lower temperatures often favor the kinetically controlled cis product.[4] The stereochemistry of the starting imine also plays a crucial role, with (E)-imines typically leading to cis-β-lactams and (Z)-imines favoring trans products.[4]

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions include the polymerization or dimerization of the highly reactive phenoxyketene intermediate, especially if it is not trapped quickly by the imine.[4] Another common issue is the hydrolysis of the imine starting material back to its corresponding aldehyde and amine in the presence of moisture.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). You should track the consumption of the imine starting material to determine when the reaction is complete.

Q5: What are the typical purification methods for the β-lactam product?

A5: After an aqueous work-up to remove the amine salt and other water-soluble impurities, the crude product is typically purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired β-Lactam
Possible Cause Troubleshooting Steps
Ketene Polymerization/Dimerization Ketenes are highly reactive and can self-condense. To minimize this, generate the ketene in situ by adding the this compound solution dropwise to the solution containing the imine and the base. This ensures a low stationary concentration of the ketene.[4]
Imine Hydrolysis The imine is susceptible to hydrolysis. Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Unreactive Starting Materials The electronic properties of the substituents on the imine can affect its nucleophilicity. Electron-donating groups on the imine generally increase the reaction rate.[2]
Steric Hindrance Bulky substituents on the imine can sterically hinder the approach of the ketene, slowing down the reaction.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess (1.2 equivalents) of the tertiary amine base is common.[4]
Problem 2: Formation of the Incorrect Stereoisomer (e.g., obtaining the trans product when cis is desired)
Possible Cause Troubleshooting Steps
Solvent Choice The polarity of the solvent significantly influences stereoselectivity. For the cis isomer, use a non-polar solvent like toluene (B28343). For the trans isomer, a more polar solvent such as acetonitrile (B52724) or THF may be beneficial.[3][4]
Reaction Temperature Higher temperatures can lead to the formation of the thermodynamically more stable trans product.[4] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) generally favors the formation of the kinetically controlled cis product.[4][5]
Order of Reagent Addition Adding the tertiary amine to a solution of the this compound and the imine can decrease stereoselectivity.[3] For better control, add the this compound slowly to a solution of the imine and the base.
Problem 3: Presence of Multiple Unidentified Spots on TLC
Possible Cause Troubleshooting Steps
Formation of Side Products This could be due to ketene polymerization or other side reactions. Ensure slow addition of the acid chloride and maintain the recommended reaction temperature.
Degradation of Product β-lactams can be sensitive to acidic or basic conditions, especially during work-up and purification. Use a mild work-up procedure (e.g., washing with saturated aqueous sodium bicarbonate and brine) and avoid prolonged exposure to silica gel during chromatography if the product is unstable.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity
SolventPolarityTypical Outcome
TolueneNon-polarGenerally favors the formation of the cis isomer.[4]
Dichloromethane (CH₂Cl₂)Polar aproticOften gives a mixture of cis and trans isomers.[4]
DichloroethanePolar aproticCan favor the cis isomer, especially under microwave conditions at higher temperatures (e.g., 80 °C).[6]
Tetrahydrofuran (THF)Polar aproticCan favor the formation of the trans isomer due to stabilization of the zwitterionic intermediate.[4]
Acetonitrile (CH₃CN)Polar aproticTends to favor the formation of the trans isomer.[4]
Table 2: Effect of Temperature and Method on Yield and Stereoselectivity

Reaction of an imine with phenoxyacetic acid/triphosgene or this compound.

MethodSolventTemperatureYieldcis:trans RatioReference
Conventional ThermalDichloromethaneNot specified54%1.5 : 1[6]
Microwave IrradiationDichloromethane40 °C32%5 : 1[6]
Microwave IrradiationDichloroethane80 °C34%10 : 1[6]
Conventional (Acid Activation)DichloromethaneNot specified53%cis only[6]
Conventional ThermalDichloromethane-78 °C to rtGoodExclusively trans[5]

Experimental Protocols

Protocol 1: General Procedure for the Staudinger Cycloaddition with in situ Ketene Generation (Favoring cis-Isomer)

This protocol provides a general guideline for synthesizing a 3-phenoxy-β-lactam, optimized for the formation of the cis-stereoisomer.

Materials:

  • Imine (e.g., N-benzylideneaniline) (1.0 eq)

  • Triethylamine (B128534) (Et₃N) (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous toluene

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Flame-dried glassware

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous toluene.

  • Add the this compound solution to the dropping funnel and add it dropwise to the stirred imine solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure β-lactam.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Staudinger Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Imine (1.0 eq) and Triethylamine (1.2 eq) in Anhydrous Solvent cool_solution Cool Solution (e.g., 0 °C) prep_reagents->cool_solution add_acid_chloride Slow Dropwise Addition of This compound (1.1 eq) cool_solution->add_acid_chloride Under Inert Atmosphere stir_reaction Stir at 0 °C to Room Temp (Monitor by TLC) add_acid_chloride->stir_reaction workup Aqueous Wash (NaHCO₃, Brine) stir_reaction->workup purification Dry, Concentrate & Purify (Chromatography or Recrystallization) workup->purification end Pure β-Lactam purification->end Characterize Product (NMR, IR, MS)

Caption: General experimental workflow for the Staudinger cycloaddition.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Common Issues start Reaction Issue low_yield Low or No Yield? start->low_yield wrong_isomer Incorrect Stereoisomer? start->wrong_isomer low_yield->wrong_isomer No check_conditions Check Reaction Conditions low_yield->check_conditions Yes check_solvent Check Solvent wrong_isomer->check_solvent Yes cond_moisture Moisture Present? check_conditions->cond_moisture check_reagents Check Reagents cond_temp Temperature Too High? cond_moisture->cond_temp No sol_moisture Use Anhydrous Solvents & Inert Atmosphere cond_moisture->sol_moisture Yes cond_addition Addition Too Fast? cond_temp->cond_addition No sol_temp Lower Reaction Temperature cond_temp->sol_temp Yes sol_addition Slow Down Dropwise Addition of Acid Chloride cond_addition->sol_addition Yes solvent_polar Solvent Too Polar for cis-Isomer? check_solvent->solvent_polar check_temp Check Temperature temp_high Temp Too High for cis-Isomer? check_temp->temp_high solvent_polar->check_temp No sol_solvent_cis Use Non-polar Solvent (e.g., Toluene) solvent_polar->sol_solvent_cis Yes sol_solvent_trans Use Polar Aprotic Solvent (e.g., Acetonitrile) solvent_polar->sol_solvent_trans Want trans? sol_temp_isomer Run at Lower Temperature (0 °C or -78 °C) temp_high->sol_temp_isomer Yes

Caption: Decision tree for troubleshooting common reaction problems.

References

Technical Support Center: Phenoxyacetyl Chloride Handling and Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of phenoxyacetyl chloride during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is the reaction of the highly reactive acyl chloride functional group with water. This reaction is often accelerated by basic or acidic conditions and higher temperatures. The product of this hydrolysis is phenoxyacetic acid, which can complicate purification and reduce the yield of the desired product.

Q2: How can I detect hydrolysis of my this compound?

A2: Hydrolysis can be detected by the presence of phenoxyacetic acid in your reaction mixture or isolated product. This can be identified using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Phenoxyacetic acid is more polar than this compound and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of phenoxyacetic acid will appear as a broad singlet in the 1H NMR spectrum, typically downfield (around 10-12 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two compounds will have different retention times and mass spectra. Derivatization of the phenoxyacetic acid may be necessary to increase its volatility for GC analysis.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the more polar phenoxyacetic acid from the less polar this compound.

Q3: How does pH affect the stability of this compound during workup?

A3: this compound is unstable in the presence of aqueous acid or base. Both conditions can catalyze hydrolysis. It is crucial to maintain anhydrous or non-aqueous conditions where possible. If an aqueous wash is necessary, it should be performed quickly with cold, neutral, or slightly acidic water, followed by immediate drying of the organic layer.

Q4: Is the hydrolysis of this compound dependent on temperature?

A4: Yes, the rate of hydrolysis increases with temperature. Therefore, it is highly recommended to perform all workup procedures involving this compound at low temperatures (e.g., 0-5 °C) to minimize hydrolysis.

Q5: Which solvents are recommended for reactions and workups with this compound?

A5: Anhydrous aprotic solvents are essential. Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether. It is critical to ensure these solvents are thoroughly dried before use.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of desired product and presence of phenoxyacetic acid. Hydrolysis of this compound during aqueous workup.- Perform the workup at low temperature (0-5 °C).- Minimize contact time with aqueous solutions.- Use a non-aqueous workup if possible (see protocols below).- Ensure all solvents and reagents are anhydrous.
Reaction stalls or gives low conversion. The nucleophile (e.g., amine or alcohol) is being protonated by HCl generated in the reaction, reducing its nucleophilicity.Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl as it is formed.[1]
Formation of an emulsion during extraction. High concentration of salts or polar byproducts.- Add brine to the separatory funnel to help break the emulsion.- If possible, remove highly polar solvents like DMF or DMSO under reduced pressure before the aqueous workup.
Loss of product into the aqueous layer. The desired product has some water solubility.- Use a more non-polar extraction solvent.- "Salt out" the product by using brine for the aqueous washes to decrease the solubility of the organic compound in the aqueous layer.

Data Presentation

Condition Parameter Relative Rate of Hydrolysis Rationale
pH pH < 7 (Acidic)Moderate to HighAcid can catalyze the hydrolysis of the acyl chloride.
pH 7 (Neutral)LowHydrolysis is slowest at neutral pH.
pH > 7 (Basic)High to Very HighBase can catalyze the hydrolysis of the acyl chloride.
Temperature 0-5 °CLowLower temperatures significantly reduce the rate of hydrolysis.
25 °C (Room Temp)ModerateThe baseline for comparison.
50 °CHighIncreased temperature accelerates the rate of hydrolysis.
Solvent Anhydrous Aprotic (e.g., DCM, THF)Very LowIn the absence of water, hydrolysis is minimized.
Protic (e.g., Ethanol, Methanol)HighAlcohols will react with the acyl chloride (alcoholysis) to form an ester.

Experimental Protocols

Protocol 1: Anhydrous Workup for Amide Synthesis

This protocol describes a non-aqueous workup following the reaction of this compound with an amine to form an amide.

1. Reaction Quenching (Anhydrous):

  • Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath.
  • If a tertiary amine base (e.g., triethylamine) was used, the hydrochloride salt will precipitate.

2. Filtration:

  • Filter the cold reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated amine hydrochloride salt.
  • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., dichloromethane or diethyl ether) to recover any entrained product.

3. Solvent Removal:

  • Combine the filtrate and the washings.
  • Remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Modified Aqueous Workup (Minimizing Hydrolysis)

If an aqueous workup is unavoidable, this protocol is designed to minimize the hydrolysis of any unreacted this compound.

1. Cooling:

  • Cool the reaction mixture to 0 °C in an ice bath.

2. Quenching:

  • Slowly add a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred reaction mixture. This will neutralize the HCl byproduct and any excess this compound. Caution: CO₂ gas will evolve.

3. Extraction:

  • Transfer the mixture to a pre-chilled separatory funnel.
  • Extract the aqueous layer with a cold, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
  • Quickly separate the organic layer.

4. Washing:

  • Wash the organic layer rapidly with one portion of cold brine.

5. Drying and Concentration:

  • Immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

Visualizations

Hydrolysis_Troubleshooting_Workflow Troubleshooting Workflow for this compound Hydrolysis start Reaction Workup check_hydrolysis Analyze Crude Product (TLC, NMR, GC-MS) Phenoxyacetic Acid Present? start->check_hydrolysis no_hydrolysis Hydrolysis Not Detected Proceed with Purification check_hydrolysis->no_hydrolysis No hydrolysis_detected Hydrolysis Detected check_hydrolysis->hydrolysis_detected Yes check_conditions Review Workup Conditions hydrolysis_detected->check_conditions temp_check Was Workup at Low Temp (0-5 °C)? check_conditions->temp_check anhydrous_check Were Solvents and Reagents Anhydrous? temp_check->anhydrous_check Yes implement_low_temp Implement Low Temperature Workup Protocol temp_check->implement_low_temp No time_check Was Contact with Aqueous Phase Minimized? anhydrous_check->time_check Yes use_anhydrous Use Rigorously Dried Solvents and Reagents anhydrous_check->use_anhydrous No minimize_contact Perform Aqueous Steps Rapidly time_check->minimize_contact No consider_non_aqueous Consider Non-Aqueous Workup Protocol time_check->consider_non_aqueous Yes implement_low_temp->check_conditions use_anhydrous->check_conditions minimize_contact->check_conditions Hydrolysis_Mechanism Mechanism of this compound Hydrolysis pac This compound C₆H₅OCH₂COCl intermediate Tetrahedral Intermediate pac->intermediate Nucleophilic attack by water water {Water | H₂O} water->intermediate paa Phenoxyacetic Acid C₆H₅OCH₂COOH intermediate->paa Elimination of Cl⁻ hcl {Hydrochloric Acid | HCl} intermediate->hcl Proton transfer

References

storage and handling of phenoxyacetyl chloride to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of phenoxyacetyl chloride to maintain its purity for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is exposure to moisture.[1][2][3][4] this compound is highly sensitive to water and will readily hydrolyze to form phenoxyacetic acid, which is often the main impurity in a degraded sample.[5]

Q2: How can I visually assess the quality of my this compound?

A2: Pure this compound is a colorless to pale yellow liquid.[2][6] A significant change in color, such as turning to a light orange or brown, may indicate degradation or the presence of impurities. However, visual inspection alone is not sufficient to determine purity and chemical analysis is recommended.

Q3: What are the signs of decomposition during a reaction?

A3: The presence of a white precipitate (phenoxyacetic acid) upon exposure to air is a strong indicator of hydrolysis. In a reaction, this can lead to lower yields of the desired product and the formation of byproducts. If you observe unexpected results, it is advisable to check the purity of your starting material.

Q4: Can I use this compound that has been opened previously?

A4: Yes, but with caution. It is crucial that the container was properly resealed and stored under the recommended conditions to prevent moisture ingress.[1] If in doubt, it is best to purify the reagent or use a fresh, unopened bottle.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with water, alcohols, strong bases, oxidizing agents, and amines.[1][3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield Purity of this compound is compromised due to hydrolysis.Test the purity of the this compound using GC or titration. If impure, purify by distillation.[5]
Formation of unexpected byproducts The presence of phenoxyacetic acid or other impurities is interfering with the reaction.Confirm the identity of byproducts. Purify the this compound before use.[5]
White smoke or fumes upon opening the container Reaction with atmospheric moisture.Handle the container in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]
Color change of the reagent Degradation over time or exposure to contaminants.While a slight yellowing may be acceptable, a significant color change suggests impurity. Assess purity via analytical methods before use.
Solidification or precipitation in the bottle Formation of phenoxyacetic acid due to significant moisture contamination.The reagent is likely highly degraded. It is recommended to dispose of it according to safety protocols and obtain a fresh supply.

Storage and Handling Protocols

To ensure the highest purity of this compound, adhere to the following storage and handling guidelines:

Storage Conditions
Parameter Recommendation Rationale
Temperature Store in a cool, dark place.[2] Some suppliers recommend room temperature, while others suggest 2-8 °C.[1][7]Minimizes degradation and potential side reactions.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[2]Prevents exposure to atmospheric moisture, which causes hydrolysis.
Container Keep in the original, tightly sealed container.[1][2][8] Opened containers must be carefully resealed.[1]Prevents contamination and moisture ingress.
Location Store in a dry and well-ventilated area away from incompatible materials.[1][8]Ensures safety and stability.
Handling Procedures
  • Work Area : Always handle this compound in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

  • Dispensing : Use dry glassware and syringes. If possible, transfer under an inert atmosphere.

  • Spills : In case of a spill, absorb the material with a dry, inert absorbent (e.g., sand or earth).[2] Do not use water to clean up spills as it reacts violently.[2][3]

Experimental Protocols for Purity Assessment

Purity Assessment Workflow

Workflow for this compound Purity Assessment cluster_0 Initial Checks cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis cluster_3 Decision cluster_4 Action A Visually Inspect Reagent (Colorless to pale yellow liquid) B FT-IR Spectroscopy A->B If color is acceptable C Check for OH band (indicates hydrolysis to carboxylic acid) B->C D Gas Chromatography (GC) C->D If OH band is absent or minimal H Purify by Vacuum Distillation C->H If significant OH band is present F Purity >98%? D->F E Argentometric Titration E->F G Proceed with Experiment F->G Yes F->H No Troubleshooting Guide for this compound Reactions cluster_0 Problem cluster_1 Initial Investigation cluster_2 Purity Assessment cluster_3 Corrective Actions & Further Investigation A Poor Reaction Outcome (Low Yield / Byproducts) B Check Phenoxyacetyl Chloride Purity? A->B C Perform GC or Titration B->C Yes F Investigate Other Reaction Parameters (Solvent, Temp, etc.) B->F No, purity is confirmed D Purity Acceptable? C->D E Purify Reagent (Vacuum Distillation) D->E No D->F Yes E->A Retry Reaction

References

troubleshooting low conversion in phenoxyacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates in reactions involving phenoxyacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₈H₇ClO₂) is a reactive acylating agent used in organic synthesis.[1] It is characterized by a phenoxy group attached to an acetyl chloride moiety.[1] Its primary applications include the synthesis of pharmaceuticals, particularly penicillin derivatives like Penicillin V, and as an intermediate in the production of phenoxyacetic acid herbicides.[2][3]

Q2: Why is this compound so sensitive to moisture?

Like other acyl chlorides, this compound is highly reactive towards nucleophiles, including water.[4] It readily hydrolyzes in the presence of moisture to form phenoxyacetic acid and hydrochloric acid.[1] This hydrolysis consumes the starting material and reduces the yield of the desired product.[5] Therefore, maintaining anhydrous (dry) conditions is critical for successful reactions.[6][7]

Q3: How should I properly store and handle this compound?

Due to its reactivity and moisture sensitivity, this compound should be stored in a cool, dry place under an inert atmosphere.[1] It is corrosive and can cause severe skin burns and eye damage.[3][8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Q4: My reaction with this compound is not working. How do I monitor its progress?

Monitoring the reaction progress can be challenging because this compound is highly reactive and may hydrolyze on a standard silica (B1680970) TLC plate.[7] An effective method to check for the consumption of the acyl chloride is to take a small aliquot from the reaction mixture, quench it with a nucleophile like methanol (B129727) to form a stable ester, and then analyze the resulting mixture by TLC, GC, or LC-MS to observe the disappearance of the starting material and the formation of the new product.[7]

Troubleshooting Guide for Low Conversion

This guide addresses common issues that can lead to low conversion rates in reactions where this compound is used as a reagent.

Problem 1: Low or No Product Yield

Is the reaction environment completely anhydrous?

  • Issue: this compound is highly susceptible to hydrolysis. Any moisture in the glassware, solvents, or reagents will convert it to the unreactive phenoxyacetic acid.[5]

  • Solution:

    • Thoroughly oven-dry all glassware (e.g., at 120°C for at least 4 hours) and cool it in a desiccator before use.[6]

    • Use anhydrous solvents, either freshly distilled or from a solvent purification system.[5]

    • Ensure all other reagents are of high purity and stored under dry conditions.

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[6]

Are the reaction temperature and time optimized?

  • Issue: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.[6]

  • Solution:

    • For exothermic reactions, such as with amines, cool the reaction mixture to 0°C before the slow, dropwise addition of this compound to prevent degradation.[6]

    • For slower reactions, gentle heating (e.g., 40-50°C) might be necessary.[5]

    • Monitor the reaction over time to determine the optimal duration for complete conversion.[6]

Is the base appropriate and used in the correct amount?

  • Issue: Acylation reactions with this compound produce HCl as a byproduct, which needs to be neutralized by a base. An inappropriate or insufficient amount of base can hinder the reaction.

  • Solution:

    • Use a suitable non-nucleophilic tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the HCl.[6]

    • Typically, at least one equivalent of the base is required.[5]

Problem 2: Formation of Multiple Products or Impurities

Is the stoichiometry of the reactants correct?

  • Issue: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.

  • Solution:

    • Ensure accurate measurement of all reactants.

    • A slight excess (e.g., 1.1-1.2 equivalents) of this compound may be used to drive the reaction to completion, especially if the nucleophile is valuable.[5]

Is the work-up procedure leading to product loss or degradation?

  • Issue: The product may be susceptible to hydrolysis or degradation during the work-up phase. Emulsion formation during aqueous extraction can also lead to significant product loss.[9]

  • Solution:

    • Quench the reaction carefully, for example, by pouring it onto a mixture of ice and dilute acid.[9]

    • If an emulsion forms during extraction, adding a saturated solution of NaCl (brine) can help break it.[9]

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts.[6]

The following table summarizes common issues and their solutions:

Potential Issue Possible Cause Recommended Solution Reference
Low Conversion Presence of moistureUse oven-dried glassware and anhydrous solvents; run the reaction under an inert atmosphere.[5][6]
Suboptimal temperatureFor exothermic reactions, cool to 0°C before adding the acyl chloride. For slow reactions, consider gentle heating.[5][6]
Inefficient baseUse at least one equivalent of a suitable tertiary amine base (e.g., triethylamine).[5][6]
Incomplete reactionIncrease reaction time or consider a slight excess of this compound.[6]
Multiple Products Incorrect stoichiometryEnsure accurate molar ratios of reactants.[5]
Side reactionsControl the reaction temperature carefully.[6]
Product Loss Ineffective work-upUse appropriate quenching and extraction techniques. Use brine to break emulsions.[6][9]

Key Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the common synthesis of this compound from phenoxyacetic acid using thionyl chloride (SOCl₂).[2]

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or benzene)

  • Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a clean, dry round-bottom flask under a fume hood, add phenoxyacetic acid and a magnetic stir bar.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the phenoxyacetic acid at room temperature. An anhydrous solvent may be used.

  • Reaction: Gently heat the mixture to reflux. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction typically takes a few hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound can be further purified by fractional distillation under vacuum.[2]

Protocol 2: General Acylation of an Amine with this compound

This protocol provides a general method for the acylation of a primary or secondary amine.[6]

Materials:

  • Amine

  • This compound

  • Anhydrous solvent (e.g., dichloromethane)

  • Tertiary amine base (e.g., triethylamine)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃, and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_anhydrous Check for Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_anhydrous moisture_present Moisture Present? check_anhydrous->moisture_present implement_drying Implement Rigorous Drying Procedures moisture_present->implement_drying Yes check_conditions Review Reaction Conditions (Temperature, Time, Base) moisture_present->check_conditions No implement_drying->check_conditions conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize_conditions Optimize Temperature, Time, and Base conditions_optimal->optimize_conditions No check_reagents Verify Reagent Purity & Stoichiometry conditions_optimal->check_reagents Yes optimize_conditions->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Verify Reagents reagents_ok->purify_reagents No monitor_reaction Re-run and Monitor Reaction reagents_ok->monitor_reaction Yes purify_reagents->monitor_reaction

Caption: A logical workflow for troubleshooting low conversion.

Reaction_Pathway General Synthesis of this compound phenoxyacetic_acid Phenoxyacetic Acid phenoxyacetyl_chloride This compound phenoxyacetic_acid->phenoxyacetyl_chloride + thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->phenoxyacetyl_chloride byproducts SO₂ + HCl (gaseous) phenoxyacetyl_chloride->byproducts releases

Caption: Synthesis of this compound from phenoxyacetic acid.

References

Technical Support Center: Characterization of Impurities in Crude Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in crude phenoxyacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most prevalent impurities in crude this compound typically arise from the synthesis process. These include:

  • Phenoxyacetic Acid: The unreacted starting material is a common impurity. Its presence can be due to an incomplete reaction or hydrolysis of the this compound product upon exposure to moisture.[1]

  • Residual Chlorinating Agent and Byproducts: Depending on the reagent used to synthesize the acid chloride, you may find traces of the agent itself or its byproducts. For instance, when using thionyl chloride (SOCl₂), residual SOCl₂ and dissolved sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases can be present.[2][3]

  • Phenoxyacetic Anhydride: This impurity can form through the reaction of this compound with unreacted phenoxyacetic acid.

Q2: Why is my crude this compound yellow?

A pale yellow coloration is not uncommon in crude this compound and can be attributed to the presence of residual reactants or byproducts from the chlorination reaction.[2] Further purification, such as distillation, can often remove these colored impurities.

Q3: How can I minimize the formation of phenoxyacetic acid as an impurity?

To reduce the amount of residual phenoxyacetic acid, ensure the following:

  • Anhydrous Conditions: this compound is highly susceptible to hydrolysis.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used throughout the synthesis and workup.

  • Sufficient Chlorinating Agent: Use a molar excess of the chlorinating agent to drive the conversion of phenoxyacetic acid to completion.

  • Adequate Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to maximize the conversion of the starting material.

Q4: What is the best way to store crude this compound to prevent degradation?

Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of crude this compound.

Problem 1: An additional peak is observed in the HPLC chromatogram with a shorter retention time than this compound.
  • Possible Cause: This peak is likely phenoxyacetic acid, which is more polar than this compound and therefore elutes earlier in a reverse-phase HPLC system.

  • Confirmation:

    • Spike a small portion of your sample with a known standard of phenoxyacetic acid and observe if the peak area of the suspected impurity increases.

    • Collect the fraction corresponding to the impurity peak and analyze it by mass spectrometry to confirm its molecular weight (152.15 g/mol ).

  • Solution: Improve the synthesis and workup conditions to minimize the presence of unreacted starting material and prevent hydrolysis. Purification of the crude product by vacuum distillation is also recommended.[1][2]

Problem 2: The 1H NMR spectrum of my product shows a broad singlet around 11 ppm.
  • Possible Cause: This broad singlet is characteristic of the acidic proton of the carboxylic acid group in phenoxyacetic acid.

  • Confirmation: Compare the full 1H NMR spectrum of your sample with the known spectra of this compound and phenoxyacetic acid (see Table 2). The presence of signals corresponding to phenoxyacetic acid confirms it as an impurity.

  • Solution: If the presence of phenoxyacetic acid is confirmed, the crude product requires further purification. A common laboratory procedure involves refluxing the crude material with fresh thionyl chloride to convert the remaining acid, followed by removal of excess thionyl chloride and vacuum distillation.[1]

Problem 3: My GC-MS analysis shows multiple peaks, and I am unsure which corresponds to this compound.
  • Possible Cause: Crude reaction mixtures can contain the desired product, unreacted starting materials, and various side products.

  • Confirmation:

    • Examine the mass spectrum of each peak. This compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), with peaks at m/z 170 and 172.

    • Look for characteristic fragment ions of this compound in the mass spectrum (see Table 3).

  • Solution: Optimize your GC method to achieve better separation of the components. If ambiguity remains, comparison with a pure standard of this compound is recommended.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for separating this compound from the more polar impurity, phenoxyacetic acid.[4]

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid. A gradient can be used for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Sample Preparation Dilute a small amount of the crude this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[5]
Injector Temperature 250 °C
Oven Program Start at 70 °C, hold for 1 minute, then ramp up to 280 °C at 10 °C/min.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Ionization Electron Ionization (EI) at 70 eV.[6]
Scan Range m/z 40-400
Sample Preparation Dilute the crude sample in a suitable anhydrous solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H NMR is an excellent tool for identifying the presence of phenoxyacetic acid in a sample of this compound.

ParameterValue
Solvent Chloroform-d (CDCl₃)
Reference Tetramethylsilane (TMS) at 0 ppm
Frequency 400 MHz or higher for better resolution
Sample Preparation Dissolve a few milligrams of the crude product in approximately 0.7 mL of CDCl₃.

Data Presentation

Table 1: Summary of Common Impurities and their Origin

ImpurityChemical FormulaMolecular Weight ( g/mol )Typical Origin
Phenoxyacetic AcidC₈H₈O₃152.15Incomplete reaction; Hydrolysis of product
Thionyl ChlorideSOCl₂118.97Excess reagent from synthesis
Phenoxyacetic AnhydrideC₁₆H₁₄O₅286.28Reaction between product and starting material

Table 2: Comparative 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsThis compoundPhenoxyacetic Acid
-CH₂-4.884.67
Aromatic H6.88 - 7.286.91 - 7.28
-COOH-~11.3 (broad)

Data sourced from ChemicalBook.[7][8]

Table 3: Key Mass Spectral Fragments for GC-MS Identification

m/zIdentity
170/172[M]⁺ (Molecular ion)
107[C₆H₅OCH₂]⁺
77[C₆H₅]⁺

Visualizations

experimental_workflow Impurity Characterization Workflow crude_sample Crude this compound hplc HPLC Analysis crude_sample->hplc gcms GC-MS Analysis crude_sample->gcms nmr 1H NMR Analysis crude_sample->nmr data_analysis Data Analysis & Impurity Identification hplc->data_analysis gcms->data_analysis nmr->data_analysis purification Purification (e.g., Distillation) data_analysis->purification Impurities Detected pure_product Pure this compound data_analysis->pure_product Purity Confirmed purification->pure_product

Caption: Workflow for the characterization and purification of crude this compound.

synthesis_and_impurities Synthesis and Common Impurity Formation cluster_synthesis Main Synthesis Reaction cluster_impurities Impurity Formation Pathways phenoxyacetic_acid Phenoxyacetic Acid phenoxyacetyl_chloride This compound phenoxyacetic_acid->phenoxyacetyl_chloride + unreacted_acid Unreacted Phenoxyacetic Acid phenoxyacetic_acid->unreacted_acid Incomplete Reaction chlorinating_agent Chlorinating Agent (e.g., SOCl₂) chlorinating_agent->phenoxyacetyl_chloride + byproducts Gaseous Byproducts (e.g., SO₂, HCl) phenoxyacetyl_chloride->byproducts co-produced hydrolysis_product Phenoxyacetic Acid (from hydrolysis) phenoxyacetyl_chloride->hydrolysis_product + anhydride Phenoxyacetic Anhydride phenoxyacetyl_chloride->anhydride + unreacted_acid->anhydride water H₂O (moisture) water->hydrolysis_product

References

Validation & Comparative

A Comparative Analysis of Phenoxyacetyl Chloride and Phenylacetyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of phenoxyacetyl chloride and phenylacetyl chloride. Understanding the subtle yet significant differences in their reactivity is crucial for optimizing reaction conditions, predicting outcomes, and selecting the appropriate reagent in complex organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This comparison is supported by fundamental principles of organic chemistry.

Introduction to Acyl Chlorides

Acyl chlorides are highly reactive derivatives of carboxylic acids, characterized by the replacement of the hydroxyl (-OH) group with a chlorine atom (-Cl).[1][2] Their utility as powerful acylating agents stems from the high electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles.[1][3] This reactivity is primarily governed by the interplay of inductive and resonance effects, as well as the excellent leaving group ability of the chloride ion.[3][4]

Structural and Electronic Differences

The reactivity of this compound and phenylacetyl chloride is directly influenced by the nature of the group attached to the acetyl chloride moiety.

  • Phenylacetyl Chloride: Features a phenyl group attached to the carbonyl group via a methylene (B1212753) (-CH₂) bridge.

  • This compound: Features a phenoxy group (a phenyl ring linked by an oxygen atom) attached to the carbonyl group via a methylene (-CH₂) bridge.[5]

The key difference lies in the presence of the oxygen atom in this compound. This oxygen atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.

In contrast, the phenyl group in phenylacetyl chloride has a weaker inductive effect, which is further insulated from the carbonyl carbon by the methylene spacer. Therefore, this compound is predicted to be the more reactive of the two compounds. This heightened reactivity is analogous to how α-halogenation of an acyl chloride increases its electrophilicity and reaction rate.[6][7]

Data Presentation: Comparison of Properties

FeaturePhenylacetyl ChlorideThis compound
Chemical Structure C₆H₅CH₂COClC₆H₅OCH₂COCl
Key Structural Feature Benzyl group adjacent to carbonylPhenoxy group adjacent to carbonyl
Dominant Electronic Effect Weak inductive withdrawal by the phenyl group, insulated by a -CH₂- spacer.Strong inductive withdrawal (-I effect) by the electronegative oxygen atom.
Relative Electrophilicity LowerHigher
Predicted Reactivity Less Reactive More Reactive

Reactivity and Applications

The enhanced reactivity of this compound makes it a potent acylating agent, useful for reactions with weaker nucleophiles or when faster reaction times are desired. It is a key intermediate in the synthesis of pharmaceuticals, notably in the production of Penicillin V (phenoxymethylpenicillin). The introduction of the phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.[8]

Phenylacetyl chloride is also a vital reagent, famously used in the synthesis of Penicillin G.[6][9] It serves as a versatile precursor for introducing the phenylacetyl group into various molecules, including pharmaceuticals, dyes, and fragrances.[9][10]

Experimental Protocols

To empirically determine and compare the reactivity of these two acyl chlorides, a kinetic study of an acylation reaction can be performed. Below is a general protocol for the acylation of a primary amine.

Protocol: Comparative Acylation of Benzylamine (B48309)

Objective: To compare the rate of amide formation using this compound and phenylacetyl chloride under identical conditions.

Materials:

  • Phenylacetyl chloride

  • This compound

  • Benzylamine

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Internal standard (e.g., dodecane) for chromatographic analysis

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: Two identical, dry, round-bottom flasks equipped with magnetic stir bars are set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In each flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Add a known amount of the internal standard to each flask.

    • Cool the mixtures to 0°C in an ice bath.

  • Initiation of Reaction:

    • At time t=0, add phenylacetyl chloride (1.05 equivalents) to the first flask and this compound (1.05 equivalents) to the second flask simultaneously via syringe.

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution.

    • Extract the organic components, dry the organic layer with sodium sulfate, and prepare for analysis.

  • Analysis:

    • Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the disappearance of the starting amine and the appearance of the corresponding amide product relative to the internal standard.

  • Data Interpretation: Plot the concentration of the product versus time for both reactions. The initial slope of these curves will provide the initial reaction rate. A steeper slope for the reaction with this compound would experimentally confirm its higher reactivity.

Safety Precautions: Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[2][11] All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). All glassware and solvents must be scrupulously dried to prevent hydrolysis of the reagents.

Mandatory Visualizations

G cluster_phenyl Phenylacetyl Chloride cluster_phenoxy This compound A Phenyl Group (via -CH₂-) C Weak Inductive Effect A->C B Phenoxy Group (C₆H₅O-CH₂-) D Strong Inductive Effect (-I) B->D E Lower Carbonyl Electrophilicity C->E F Higher Carbonyl Electrophilicity D->F G Lower Reactivity E->G H Higher Reactivity F->H

Caption: Logical flow demonstrating the effect of structure on reactivity.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Set up two identical anhydrous reactions B Add Nucleophile (Amine) + Base + Solvent A->B C Cool to 0°C B->C D t=0: Add Phenylacetyl Chloride (Flask 1) F Withdraw & Quench Aliquots at Timed Intervals D->F E t=0: Add this compound (Flask 2) E->F G Analyze Samples (GC or HPLC) F->G H Plot [Product] vs. Time G->H I Compare Initial Reaction Rates H->I

References

A Comparative Guide to Acylating Agents for β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of the amino group on the β-lactam core, specifically at the 6-amino position of the penam (B1241934) nucleus (6-aminopenicillanic acid, 6-APA) and the 7-amino position of the cephem nucleus (7-aminocephalosporanic acid, 7-ACA and 7-aminodesacetoxycephalosporanic acid, 7-ADCA), is a pivotal step in the synthesis of semi-synthetic penicillins and cephalosporins. The choice of the acylating agent is a critical determinant of reaction efficiency, yield, purity of the final product, and overall economic viability. This guide provides an objective comparison of common acylating agents, supported by experimental data, to inform the selection process in β-lactam antibiotic development.

Performance Comparison of Acylating Agents

The selection of an acylating agent is a balance between reactivity, selectivity, cost, and the stability of the starting materials and final product. The most common classes of acylating agents used in β-lactam synthesis are acyl chlorides, acid anhydrides (including mixed anhydrides), and activated esters. Dane salts are a widely used method for introducing amino-containing side chains, which involves the formation of a protected amino acid derivative that is then activated, often as a mixed anhydride (B1165640).

Quantitative Data Summary

The following tables summarize quantitative data for the acylation of 6-APA and 7-ACA with different acylating agents to produce common β-lactam antibiotics.

Table 1: Comparison of Acylating Agents for Penicillin Synthesis (Acylation of 6-APA)

Target AntibioticAcylating Agent/MethodAcylating AgentSolventBaseTemperature (°C)Yield (%)Purity (%)Reference
Oxacillin (B1211168)Acyl Chloride5-Methyl-3-phenylisoxazole-4-carbonyl chlorideEthyl acetate (B1210297)/WaterSodium bicarbonateNot specified88.2198.72[1]
AmpicillinSilylated 6-APA + Acyl ChlorideD-(-)-α-Phenylglycyl chloride hydrochlorideMethylene (B1212753) chlorideTriethylamine-2587.4Not specified[2]
Amoxicillin (B794)Dane Salt / Mixed AnhydridePivaloyl chloride (to form mixed anhydride with Dane salt of D-(-)-p-hydroxyphenylglycine)Methylene chlorideTriethylamine-20 to -50HighNot specified[3]
Carbenicillin (α-benzyl ester)Silylated 6-APA + Acyl ChlorideBenzyl malonyl chlorideMethylene chlorideTriethylamine-25Not specifiedNot specified[2]

Table 2: Comparison of Acylating Agents for Cephalosporin Synthesis (Acylation of 7-ACA/7-ADCA)

Target Antibioticβ-Lactam CoreAcylating Agent/MethodAcylating AgentSolventBase/CatalystTemperature (°C)Yield (%)Purity (%)Reference
Cefotaxime (B1668864)7-ACAAcyl Chloride2-(2-Chloroacetamidothiazol-4-yl)-2-(syn)-methoxyimino acetyl chlorideAqueous solutionSodium 2-ethylhexanoate (B8288628)Not specified73-80 (synthesis phase)98.9[4]
Cephalothin (B1668815)7-ACAAcyl Chloride (with silylation)Thiopheneacetyl chlorideHalogenated alkaneSilylating agent10-35>95 (from 122% of theory)97[5]
Cephalothin7-ACAAcyl ChlorideThiopheneacetyl chlorideDichloromethaneTriethylamine-10 to 25Not specifiedNot specified[6]
Cefazolin (B47455)7-ACA derivative (TDA)Enzymatic AcylationMethyl ester of 1(H)-tetrazolylacetic acidAqueous bufferImmobilized Cephalosporin-Acid SynthetaseOptimized92-95Not specified[7][8]

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Acylation of 6-APA with an Acyl Chloride (Schotten-Baumann Conditions) - Synthesis of Oxacillin[1]

This protocol describes the synthesis of the sodium salt of oxacillin.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Sodium bicarbonate (NaHCO₃)

  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

  • Ethyl acetate

  • Sodium 2-ethylhexanoate in isopropanol (B130326) (40.5% solution)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the sodium salt of 6-APA by dissolving 6-APA in a solution of sodium bicarbonate. Ensure that sodium bicarbonate is not in excess.

  • Prepare a solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride in ethyl acetate.

  • Cool both solutions in an ice bath.

  • Slowly add the ethyl acetate solution of the acyl chloride to the aqueous solution of the 6-APA sodium salt with vigorous stirring. Maintain a low temperature throughout the addition.

  • After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.

  • Upon completion of the reaction, proceed with the crystallization of the oxacillin sodium salt by adding a 40.5% isopropanolic solution of sodium 2-ethylhexanoate.

  • The resulting oxacillin crystals are collected by filtration, washed, and dried.

Protocol 2: Acylation of 7-ACA with an Activated Side Chain - Synthesis of Cefotaxime[4][9]

This protocol is a representative procedure for the synthesis of cefotaxime.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • 2-(2-Chloroacetamidothiazol-4-yl)-2-(syn)-methoxyimino acetyl chloride (activated acylating agent)

  • Dichloromethane

  • A suitable base (e.g., triethylamine)

  • Deionized water

  • Sodium 2-ethylhexanoate

Procedure:

  • Suspend 7-ACA in dichloromethane.

  • Cool the suspension in an ice bath to a temperature between -10°C and -20°C.

  • Slowly add a solution of the base (e.g., triethylamine) to the 7-ACA suspension with stirring until a clear solution is obtained.

  • In a separate flask, dissolve the activated acylating agent, 2-(2-chloroacetamidothiazol-4-yl)-2-(syn)-methoxyimino acetyl chloride, in dichloromethane.

  • Cool the acylating agent solution to -20°C.

  • Slowly add the cold 7-ACA solution to the cold acylating agent solution while maintaining the temperature below -10°C.

  • Allow the reaction to proceed for 1-2 hours with continuous stirring at low temperature.

  • After the reaction is complete, the cefotaxime can be converted to its sodium salt by treatment with sodium 2-ethylhexanoate to facilitate precipitation and isolation.

  • The product is then collected by filtration, washed, and dried.

Protocol 3: Acylation of 6-APA via the Dane Salt / Mixed Anhydride Method - Synthesis of Amoxicillin[3][10]

This protocol outlines the chemical synthesis of amoxicillin using the Dane salt of D-(-)-p-hydroxyphenylglycine.

Materials:

  • Potassium Dane salt of D-(-)-p-hydroxyphenylglycine

  • Pivaloyl chloride

  • 6-Aminopenicillanic acid (6-APA)

  • Triethylamine

  • Methylene chloride (anhydrous)

  • Hydrochloric acid (HCl)

Procedure:

  • Mixed Anhydride Formation:

    • Suspend the potassium Dane salt of D-(-)-p-hydroxyphenylglycine in anhydrous methylene chloride in a reactor equipped with a stirrer and a cooling system.

    • Cool the suspension to a low temperature, typically between -30°C and -50°C.

    • Slowly add pivaloyl chloride to the cold suspension to form the mixed anhydride. Stir the mixture for a designated period at this low temperature.

  • Acylation of 6-APA:

    • In a separate vessel, dissolve 6-APA in methylene chloride with a base such as triethylamine.

    • Cool this solution to a low temperature.

    • Add the cold 6-APA solution to the cold mixed anhydride solution.

    • The acylation reaction is carried out at a very low temperature (e.g., -20°C to -50°C) for several hours.

  • Hydrolysis (Deprotection):

    • Once the acylation is complete, hydrolyze the N-protected amoxicillin by adding hydrochloric acid to lower the pH to approximately 1.5. This step removes the Dane salt protecting group.

  • Product Isolation:

    • The amoxicillin, now in its protonated form, will precipitate from the solution.

    • The product is collected by filtration, washed with a suitable solvent, and dried.

Visualization of Pathways and Workflows

Logical Workflow for Acylating Agent Selection

The choice of an appropriate acylating agent is a multifactorial decision. This diagram provides a framework for selecting a suitable agent based on key considerations.

Acylating_Agent_Selection start Start: Need to Acylate β-Lactam Core (6-APA/7-ACA) side_chain Nature of the Acyl Side Chain? start->side_chain simple_acyl Simple Acyl Group (e.g., Phenylacetyl, Thienylacetyl) side_chain->simple_acyl Simple amino_acid_side_chain Amino Acid Side Chain (e.g., Phenylglycyl, Hydroxyphenylglycyl) side_chain->amino_acid_side_chain Amino-containing reactivity Reactivity & Yield Requirements simple_acyl->reactivity dane_salt Dane Salt / Mixed Anhydride Method amino_acid_side_chain->dane_salt acyl_chloride Acyl Chloride process_considerations Process & Economic Factors acyl_chloride->process_considerations acid_anhydride Acid Anhydride acid_anhydride->process_considerations dane_salt->process_considerations enzymatic Enzymatic Acylation (Activated Ester) final_choice Final Acylating Agent & Method Selection enzymatic->final_choice high_reactivity High Reactivity & Yield Needed reactivity->high_reactivity High milder_conditions Milder Conditions & High Purity reactivity->milder_conditions Moderate high_reactivity->acyl_chloride milder_conditions->acid_anhydride cost_simplicity Cost-Effectiveness & Simplicity process_considerations->cost_simplicity Conventional green_chemistry Green Chemistry & High Selectivity process_considerations->green_chemistry Sustainable cost_simplicity->final_choice green_chemistry->enzymatic

Caption: A decision-making workflow for selecting an acylating agent in β-lactam synthesis.

Reaction Mechanism: Schotten-Baumann Acylation of 6-APA

This diagram illustrates the nucleophilic acyl substitution mechanism for the acylation of 6-aminopenicillanic acid with an acyl chloride under Schotten-Baumann conditions.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products SixAPA 6-APA (R'-NH₂) Tetrahedral {Tetrahedral Intermediate |  R-C(O⁻)(Cl)-NH₂⁺-R'} SixAPA->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Tetrahedral Amide Acylated 6-APA (R-CO-NH-R') Tetrahedral->Amide Collapse of Intermediate & Loss of Cl⁻ HCl HCl (neutralized by base)

Caption: Mechanism of Schotten-Baumann acylation of 6-APA.

Experimental Workflow: Enzymatic Synthesis of Amoxicillin

This diagram outlines the key steps in the enzymatic synthesis of amoxicillin from 6-APA and an activated side chain precursor.

Enzymatic_Synthesis_Workflow start Start: Prepare Reactants prepare_6apa Dissolve 6-APA in Buffer start->prepare_6apa prepare_sidechain Dissolve D-HPGM (Side Chain Ester) in Buffer start->prepare_sidechain reactor_setup Set up Jacketed Reactor (Control Temperature & pH) prepare_6apa->reactor_setup prepare_sidechain->reactor_setup enzyme_addition Add Immobilized Penicillin G Acylase reactor_setup->enzyme_addition reaction Monitor Reaction (HPLC) enzyme_addition->reaction termination Stop Reaction & Recover Enzyme reaction->termination isolation Isolate Product (pH Adjustment & Crystallization) termination->isolation purification Purify Amoxicillin (Filtration & Drying) isolation->purification end Final Product: Amoxicillin purification->end

Caption: Workflow for the enzymatic synthesis of amoxicillin.

References

A Researcher's Guide to Acylation: Evaluating Alternatives to Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Phenoxyacetyl chloride has long been a widely used reagent for this purpose due to its high reactivity. However, its moisture sensitivity, corrosive nature, and the generation of hydrochloric acid as a byproduct necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific acylation needs.

Comparative Analysis of Acylating Agents

The choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and scalability. The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Carboxylic Acids. This trend is a direct consequence of the leaving group's ability to depart during the nucleophilic acyl substitution reaction.

  • This compound: As an acyl chloride, it is highly reactive due to the excellent leaving group ability of the chloride ion. This high reactivity allows for rapid reactions, often at room temperature, but can also lead to lower selectivity and the formation of byproducts, particularly with sensitive substrates. The generation of corrosive HCl gas requires the use of a base to neutralize it, which can complicate purification.

  • Phenoxyacetic Anhydride (B1165640): This reagent is less reactive than the corresponding acyl chloride. The leaving group is a carboxylate anion, which is a weaker leaving group than chloride. This reduced reactivity often translates to a need for higher reaction temperatures or longer reaction times but can offer improved selectivity. The byproduct, phenoxyacetic acid, is less corrosive and often easier to remove than HCl.

  • Phenoxyacetic Acid with Coupling Agents: This approach involves the in situ activation of the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium salts like HATU. These methods are generally milder than using acyl chlorides or anhydrides and are particularly well-suited for the synthesis of amides from sensitive or complex amines, such as in peptide synthesis. The choice of coupling agent and additives can be tailored to optimize the reaction and minimize side reactions like racemization.

Data Presentation: Performance in Acylation Reactions

To provide a quantitative comparison, the following tables summarize representative experimental data for the N-acylation of benzylamine (B48309) and O-acylation of phenol (B47542) using this compound and its alternatives. It is important to note that reaction conditions can significantly influence yield and reaction time, and the data presented here is for illustrative comparison.

Table 1: N-Acylation of Benzylamine to form N-benzyl-2-phenoxyacetamide

Acylating ReagentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
This compoundTriethylamine (B128534)Dichloromethane0 to RT2~95%
Phenoxyacetic AnhydridePyridineToluene806~90%
Phenoxyacetic Acid / EDCHOBt, DIPEADichloromethaneRT12~85-95%
Phenoxyacetic Acid / HATUDIPEADMFRT2>95%

Table 2: O-Acylation of Phenol to form Phenyl Phenoxyacetate

Acylating ReagentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundPyridineDichloromethaneRT3~92%
Phenoxyacetic AnhydrideSodium Phenoxide(none)1005~88%
Phenoxyacetic Acid / DCCDMAPDichloromethaneRT24~80%

Mandatory Visualization

Logical Workflow for Selecting an Acylating Agent

G Workflow for Selecting an Acylating Agent start Define Substrate (Amine, Alcohol, etc.) substrate_sensitivity Is the substrate sensitive to acid or high temperatures? start->substrate_sensitivity reactivity_needed Is high reactivity required? substrate_sensitivity->reactivity_needed No coupling_agent Use Phenoxyacetic Acid + Coupling Agent (e.g., EDC, HATU) substrate_sensitivity->coupling_agent Yes green_chemistry Are 'green' conditions a priority? reactivity_needed->green_chemistry No acyl_chloride Use this compound + Base reactivity_needed->acyl_chloride Yes anhydride Use Phenoxyacetic Anhydride (may require heat) green_chemistry->anhydride No enzymatic Consider Enzymatic Acylation green_chemistry->enzymatic Yes

Caption: A decision-making workflow for selecting an appropriate acylating agent.

General Acylation Pathways

G General Acylation Pathways cluster_reagents Acylating Agents acyl_chloride This compound (R-COCl) product Acylated Product (R-CO-Nu) acyl_chloride->product - HCl anhydride Phenoxyacetic Anhydride ((R-CO)2O) anhydride->product - R-COOH acid Phenoxyacetic Acid (R-COOH) acid->product - H2O (with coupling agent) nucleophile Nucleophile (Nu-H) e.g., Amine, Alcohol nucleophile->acyl_chloride nucleophile->anhydride nucleophile->acid

Caption: Overview of acylation pathways using different phenoxyacetyl derivatives.

Amide Bond Formation via HATU Activation

G Mechanism of HATU-Mediated Amide Formation acid Phenoxyacetic Acid (R-COOH) carboxylate Carboxylate (R-COO⁻) acid->carboxylate + Base base Base (e.g., DIPEA) base->carboxylate active_ester OAt-Active Ester carboxylate->active_ester + HATU hatu HATU hatu->active_ester amide Amide (R-CONH-R') active_ester->amide + Amine byproduct Tetramethylurea + HOAt active_ester->byproduct amine Amine (R'-NH2) amine->amide

Caption: Simplified mechanism of amide bond formation using HATU as a coupling agent.

Experimental Protocols

Protocol 1: N-Acylation of Benzylamine with this compound

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: O-Acylation of Phenol with Phenoxyacetic Anhydride

Materials:

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • Phenoxyacetic anhydride

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare sodium phenoxide by dissolving phenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). Remove the water under reduced pressure.

  • To the dry sodium phenoxide, add phenoxyacetic anhydride (1.1 eq).

  • Heat the mixture to 100 °C and stir for 5 hours.

  • Cool the reaction mixture to room temperature and dissolve it in diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude ester can be purified by distillation under reduced pressure or column chromatography.

Protocol 3: Amide Synthesis using Phenoxyacetic Acid and EDC/HOBt Coupling

Materials:

  • Phenoxyacetic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenoxyacetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add the benzylamine (1.0 eq) and HOBt (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient conversion of carboxylic acids to reactive intermediates is a cornerstone of organic synthesis. Among the array of available reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have emerged as two of the most prominent choices for the synthesis of acyl chlorides, key precursors for esters, amides, and other derivatives. This guide provides an objective, data-driven comparison of these two reagents, offering insights into their performance, applications, and safety considerations to aid in reagent selection for specific synthetic challenges.

Performance at a Glance: Thionyl Chloride vs. Oxalyl Chloride

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Primary Application Conversion of carboxylic acids and alcohols to chlorides.[1]Milder conversion of carboxylic acids to acyl chlorides; Swern oxidation of alcohols.[1][2]
Typical Reaction Conditions Neat or in a high-boiling solvent, reflux temperature.[1]Often in a solvent (e.g., DCM, THF), room temperature.[1]
Catalyst Not always necessary, but can be used.[1]Catalytic DMF is commonly used for rate acceleration.[1][3]
Byproducts SO₂(g), HCl(g).[1][4]CO(g), CO₂(g), HCl(g).[1][4]
Work-up Removal of excess reagent by distillation.[1]Removal of excess reagent and solvent by evaporation.[1]
Reactivity Highly reactive, can lead to side reactions with sensitive functional groups.[1]Generally milder and more selective.[1][3]
Cost Less expensive.[4][5]More expensive.[3][4]
Scale Suitable for both small and large-scale synthesis.[1]More commonly used for small to medium-scale synthesis.[1][3]

Quantitative Data Presentation: A Comparative Yield Analysis

While direct side-by-side comparative studies under identical conditions are not extensively available in the literature, the following tables summarize reported yields for the synthesis of various acyl chlorides and in the Swern oxidation, providing a quantitative perspective on the efficacy of each reagent.

Acyl Chloride Synthesis
Carboxylic AcidReagentConditionsYield (%)Reference
3-Bromo-5-nitrobenzoic AcidThionyl ChlorideSolvent-free, room temperature, 2h94%[6]
Salicylic AcidThionyl ChlorideRefluxVariable, susceptible to degradation[4]
Salicylic AcidOxalyl ChlorideRoom temperature, 1-2hGenerally high to excellent[4]
3-Azidopropionic AcidOxalyl ChlorideDCM, room temperature, 6h87% (of precursor acid)[7]
IbuprofenThionyl ChlorideRefluxed at 60-70°CNot specified, used for subsequent synthesis[8]
Benzoic AcidOxalyl Chloride/Sodium BenzoateBenzene, gentle heating97%
Swern Oxidation of Alcohols
AlcoholReagentConditionsProductYield (%)Reference
Benzyl AlcoholOxalyl Chloride/DMSOContinuous flow microreactor, 15°CBenzaldehyde84.7%
Secondary AlcoholOxalyl Chloride/DMSODCM, -78°C to rtKetoneNot specified, general procedure[2]
Primary AlcoholOxalyl Chloride/DMSODCM, -78°C to rtAldehydeNot specified, general procedure[2]

Reaction Mechanisms

The conversion of a carboxylic acid to an acyl chloride with both reagents proceeds through the formation of a reactive intermediate that is subsequently attacked by a chloride ion.[1][9]

Thionyl Chloride Mechanism

thionyl_chloride_mechanism RCOOH R-COOH intermediate1 R-CO-O-S(O)Cl RCOOH->intermediate1 + SOCl₂ SOCl2 SOCl₂ Cl_ion Cl⁻ acyl_chloride R-COCl intermediate1->acyl_chloride + Cl⁻ SO2 SO₂ intermediate1->SO2 - SO₂ HCl HCl intermediate1->HCl - HCl

Caption: Reaction mechanism of carboxylic acid chlorination using thionyl chloride.

Oxalyl Chloride Mechanism (with catalytic DMF)

oxalyl_chloride_mechanism DMF DMF vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->vilsmeier + (COCl)₂ - CO₂ - CO oxalyl_chloride (COCl)₂ intermediate R-CO-O-CH=N⁺Me₂ vilsmeier->intermediate + R-COOH - HCl RCOOH R-COOH acyl_chloride R-COCl intermediate->acyl_chloride + Cl⁻ DMF_regen DMF CO2 CO₂ CO CO HCl HCl

Caption: Catalytic cycle of acyl chloride formation using oxalyl chloride and DMF.

Experimental Protocols

Synthesis of an Acyl Chloride using Thionyl Chloride

General Procedure: A carboxylic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (SO₂ and HCl). An excess of thionyl chloride (typically 2-5 equivalents) is added. The mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) and maintained at this temperature for 1-3 hours, or until the evolution of gas ceases. After cooling to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude acyl chloride can be purified by distillation if necessary.[10]

Synthesis of an Acyl Chloride using Oxalyl Chloride and Catalytic DMF

General Procedure: To a solution of the carboxylic acid in an inert anhydrous solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of N,N-dimethylformamide (DMF, typically 1-5 mol%) is added. Oxalyl chloride (typically 1.1-1.5 equivalents) is then added dropwise at room temperature or 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution (CO, CO₂, and HCl). The solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude acyl chloride.[3][11]

Swern Oxidation of a Primary Alcohol to an Aldehyde

General Procedure: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in DCM is added dropwise. After stirring for a short period, a solution of the primary alcohol (1 equivalent) in DCM is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 15-30 minutes, after which triethylamine (B128534) (5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude aldehyde, which can be purified by chromatography or distillation.[2]

Experimental Workflow Diagrams

Acyl Chloride Synthesis Workflow

acyl_chloride_workflow cluster_thionyl Thionyl Chloride Route cluster_oxalyl Oxalyl Chloride Route start_so Carboxylic Acid + SOCl₂ reflux Reflux (1-3h) start_so->reflux distill_so Distill off excess SOCl₂ reflux->distill_so product_so Acyl Chloride distill_so->product_so start_ox Carboxylic Acid + (COCl)₂ + cat. DMF in DCM stir Stir at RT (1-3h) start_ox->stir evaporate Rotary Evaporation stir->evaporate product_ox Acyl Chloride evaporate->product_ox

Caption: Comparative workflow for acyl chloride synthesis.

Swern Oxidation Workflow

swern_oxidation_workflow start Activate DMSO with (COCl)₂ in DCM at -78°C add_alcohol Add Alcohol at -78°C start->add_alcohol add_base Add Triethylamine at -78°C add_alcohol->add_base warm Warm to Room Temperature add_base->warm workup Aqueous Work-up & Extraction warm->workup product Aldehyde or Ketone workup->product

Caption: Experimental workflow for the Swern oxidation.

Safety and Handling

Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Thionyl Chloride : Reacts violently with water to release toxic gases (SO₂ and HCl). It is also a lachrymator.

  • Oxalyl Chloride : Reacts vigorously with water, also producing toxic gases (CO, CO₂, and HCl).[2] When used with DMF, there is a potential for the formation of the potent carcinogen N,N-dimethylcarbamoyl chloride, necessitating careful handling and quenching of the reaction mixture.[3]

Cost Considerations

Thionyl chloride is generally significantly less expensive than oxalyl chloride, making it the reagent of choice for large-scale industrial processes where cost is a primary driver.[4][5] The higher cost of oxalyl chloride is often justified in laboratory-scale syntheses, particularly in the pharmaceutical industry, where milder reaction conditions and higher product purity are paramount.[4]

Conclusion and Recommendations

The choice between thionyl chloride and oxalyl chloride is a nuanced decision that depends on the specific requirements of the synthesis.

Thionyl chloride is a powerful, cost-effective reagent that is well-suited for large-scale applications and for substrates that are not sensitive to high temperatures. Its primary advantages are its low cost and the gaseous nature of its byproducts, which simplifies purification.

Oxalyl chloride is a milder, more selective reagent that is ideal for laboratory-scale synthesis, particularly when dealing with thermally sensitive substrates or when high purity is critical.[3][4] The ability to perform reactions at room temperature and the often cleaner reaction profiles can outweigh its higher cost in many research and development settings. Its application in the Swern oxidation further highlights its utility for selective oxidation reactions under mild conditions.

Ultimately, researchers and process chemists must weigh the factors of substrate compatibility, desired product purity, reaction scale, and cost to select the optimal chlorinating agent for their synthetic needs.

References

Validating the Structure of Phenoxyacetyl Chloride Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For researchers working with phenoxyacetyl chloride and its derivatives, key intermediates in the synthesis of pharmaceuticals such as penicillin analogues, unambiguous structural verification is paramount. This guide provides a comparative analysis of ¹H and ¹³C NMR data for this compound and its para-substituted derivatives, offering a practical framework for structural validation. Detailed experimental protocols and a workflow for structure elucidation are also presented.

The Impact of Aromatic Substituents on NMR Spectra

The electronic nature of substituents on the phenoxy ring significantly influences the chemical shifts of both proton and carbon nuclei. Electron-donating groups (EDGs) increase electron density throughout the molecule, leading to upfield shifts (lower ppm values), while electron-withdrawing groups (EWGs) decrease electron density, causing downfield shifts (higher ppm values). This effect is most pronounced at the ortho and para positions relative to the substituent.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of this compound derivatives are characterized by signals from the aromatic protons and the methylene (B1212753) protons of the acetyl chloride moiety. The chemical shifts of these protons are sensitive to the electronic environment.

CompoundSubstituent (R)Ar-H (ortho to -OCH₂COCl) (ppm)Ar-H (meta to -OCH₂COCl) (ppm)-OCH₂COCl (ppm)
This compound-H~7.02~7.28~4.88[1]
4-Methoxythis compound-OCH₃ (EDG)~6.85 (doublet)~6.95 (doublet)~4.80
4-Chlorothis compound-Cl (EWG)~6.90 (doublet)~7.25 (doublet)~4.95

Note: The chemical shifts for the substituted derivatives are estimated based on data from analogous compounds and established substituent effects. The aromatic protons in the para-substituted derivatives will appear as two doublets.

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectra, the chemical shifts of the aromatic carbons and the carbonyl carbon are particularly informative for confirming the structure and the electronic effects of the substituents.

CompoundSubstituent (R)C=O (ppm)C-O (ipso) (ppm)C-R (ipso) (ppm)Aromatic C (ortho to -OCH₂COCl) (ppm)Aromatic C (meta to -OCH₂COCl) (ppm)-OCH₂- (ppm)
This compound-H~170~157-~115~130~67
4-Methoxythis compound-OCH₃ (EDG)~169~152~155~116~115~68
4-Chlorothis compound-Cl (EWG)~171~156~130~116~130~67

Note: The chemical shifts are estimated based on general substituent effects and data from related structures.

Experimental Protocols for NMR Analysis

Proper sample preparation and selection of appropriate NMR experiments are crucial for obtaining high-quality data for structural validation.

Sample Preparation
  • Solvent Selection : Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound derivatives.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.

NMR Experiments
  • ¹H NMR Spectroscopy : This is the fundamental experiment to identify all proton environments in the molecule. Key parameters to analyze are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Spectroscopy : This experiment provides information about the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR is standard, where each unique carbon atom appears as a single peak.

  • 2D NMR Spectroscopy : For more complex structures or to unambiguously assign signals, 2D NMR experiments are essential.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

Workflow for Structural Validation

The following workflow outlines the logical steps for validating the structure of a this compound derivative using NMR spectroscopy.

G synthesis Synthesize Phenoxyacetyl Chloride Derivative purification Purify the Compound synthesis->purification nmr_1h Acquire ¹H NMR Spectrum purification->nmr_1h nmr_13c Acquire ¹³C NMR Spectrum nmr_1h->nmr_13c nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) nmr_13c->nmr_2d analyze_1d Analyze 1D NMR: Chemical Shifts, Integration, Multiplicity nmr_2d->analyze_1d analyze_2d Analyze 2D NMR: Correlate ¹H-¹H, ¹H-¹³C (1-bond & long-range) analyze_1d->analyze_2d assign_signals Assign All ¹H and ¹³C Signals analyze_2d->assign_signals confirm_structure Confirm Final Structure assign_signals->confirm_structure

NMR Structural Validation Workflow

This comprehensive approach, combining 1D and 2D NMR techniques, allows for the confident and accurate structural determination of this compound derivatives, ensuring the integrity of these important synthetic intermediates.

References

Spectroscopic Purity Analysis of Synthesized Phenoxyacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in the integrity of their work. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of phenoxyacetyl chloride, a key intermediate in the synthesis of pharmaceuticals like penicillin derivatives and other complex organic molecules.[1][2] This guide outlines detailed experimental protocols and presents comparative spectroscopic data to distinguish this compound from common precursors and potential impurities, primarily phenoxyacetic acid and phenol (B47542).

Comparative Spectroscopic Data

The successful synthesis of this compound from phenoxyacetic acid is characterized by the appearance of specific spectral features and the disappearance of others. The following tables summarize the key diagnostic peaks in Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for this compound and its common impurities.

Table 1: Comparative FTIR Data (cm⁻¹)
Functional GroupThis compoundPhenoxyacetic AcidPhenol
C=O Stretch (Carbonyl) ~1795 (strong, sharp) [3][4]~1730 (strong)[5][6]-
O-H Stretch -~2500-3300 (very broad) [5][6]~3200-3600 (broad)[7][8]
C-O Stretch (Ether) ~1220[4]~1240[6]~1220[7][9]
C-Cl Stretch ~875 [10]--
Aromatic C=C Stretch ~1490, ~1595[4]~1490, ~1600[6]~1500-1600[7][8]

The most telling signs of a successful conversion to this compound in an FTIR spectrum are the disappearance of the broad O-H stretch from the carboxylic acid and the shift of the carbonyl (C=O) peak to a higher wavenumber (around 1795 cm⁻¹). The presence of a C-Cl stretch further confirms the product.

Table 2: Comparative ¹H NMR Data (δ, ppm)
Proton EnvironmentThis compound (CDCl₃)Phenoxyacetic Acid (CDCl₃)Phenol (CDCl₃)
-CH₂- ~4.88 (s, 2H) [11]~4.68 (s, 2H)[12]-
Aromatic H ~6.88-7.39 (m, 5H)[11]~6.90-7.30 (m, 5H)[12]~6.70-7.40 (m, 5H)[13][14]
-OH -~9-12 (s, broad, 1H) [12]~4-8 (s, broad, 1H)[8][15]

In ¹H NMR, the key indicator of purity is the absence of the broad singlet corresponding to the carboxylic acid proton of phenoxyacetic acid, which typically appears far downfield. The chemical shift of the methylene (B1212753) (-CH₂-) protons also experiences a slight downfield shift upon conversion to the acyl chloride.

Table 3: Comparative ¹³C NMR Data (δ, ppm)
Carbon EnvironmentThis compound (CDCl₃)Phenoxyacetic Acid (CDCl₃)Phenol (CDCl₃)
C=O (Carbonyl) ~170 [3]~173[16]-
-CH₂- ~74 [3]~65[16]-
Aromatic C-O ~157[3]~157[16]~155[17][18]
Aromatic C ~114, 122, 129[3]~114, 122, 129[16]~115, 121, 129[17][18]

The ¹³C NMR spectrum provides clear evidence of the conversion. The methylene carbon (-CH₂-) signal shifts significantly downfield in this compound compared to phenoxyacetic acid. While the carbonyl carbon signal is present in both, its chemical environment changes, which can be observed in high-resolution spectra.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of phenoxyacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[2]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add phenoxyacetic acid. The reaction should be conducted in a fume hood.[2]

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the phenoxyacetic acid at room temperature. The reaction can be performed neat or in an inert solvent like dichloromethane.[2]

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The typical reaction time is a few hours.[2]

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • FTIR: A small drop of the purified liquid this compound can be analyzed neat between two salt plates (e.g., NaCl or KBr).

    • NMR: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition:

    • FTIR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • ¹H and ¹³C NMR: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Compare the acquired spectra with the reference data provided in the tables above. The absence of characteristic peaks for phenoxyacetic acid (e.g., broad O-H stretch in FTIR, downfield -COOH proton in ¹H NMR) and the presence of the characteristic peaks for this compound (e.g., C=O stretch at ~1795 cm⁻¹ in FTIR, -CH₂- signal at ~4.88 ppm in ¹H NMR) confirm the purity of the product.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_evaluation Purity Evaluation synthesis Synthesize this compound (e.g., from Phenoxyacetic Acid and SOCl₂) purification Purification (e.g., Distillation) synthesis->purification Crude Product ftir FTIR Spectroscopy compare Compare Spectra to References (Product vs. Impurities) ftir->compare nmr NMR Spectroscopy (¹H and ¹³C) nmr->compare pure Product is Pure compare->pure Absence of impurity signals Presence of product signals impure Impurities Detected compare->impure Presence of impurity signals impure->purification Repurify purification->ftir Purified Sample purification->nmr Purified Sample

Workflow for Spectroscopic Purity Confirmation.

References

A Comparative Guide to the Acid Stability of Penicillin V and Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acid stability of Penicillin V (phenoxymethylpenicillin) and Penicillin G (benzylpenicillin). Understanding the differences in their stability in acidic environments is fundamental to their clinical application and formulation development. This document objectively compares their performance, supported by experimental data and detailed methodologies.

Introduction: A Tale of Two Side Chains

Penicillin G and Penicillin V are foundational β-lactam antibiotics, sharing the same core 6-aminopenicillanic acid (6-APA) structure responsible for their antibacterial activity. The critical distinction lies in their acyl side chains: Penicillin G possesses a benzyl (B1604629) side chain, while Penicillin V has a phenoxymethyl (B101242) side chain.[1][2] This seemingly minor structural modification dramatically influences their stability in acidic conditions, such as those found in the stomach. Penicillin V's enhanced acid stability permits oral administration, whereas Penicillin G's lability to acid necessitates parenteral (intravenous or intramuscular) routes.[2][3][4]

Mechanism of Differential Acid Stability

The primary degradation pathway for penicillins in an acidic medium is the acid-catalyzed hydrolysis of the strained β-lactam ring, rendering the antibiotic inactive.[5][6] The difference in stability between Penicillin V and G is a classic example of how structure dictates chemical properties.

The key is the electron-withdrawing inductive effect of the oxygen atom in Penicillin V's phenoxymethyl side chain.[1] This effect pulls electron density away from the adjacent carbonyl group of the β-lactam ring. Consequently, the carbonyl oxygen in Penicillin V is less electron-rich and therefore less susceptible to protonation by acid (H+).[1][7] Since this protonation is the initiating step for the hydrolytic cleavage of the ring, its reduced rate in Penicillin V confers significantly greater stability.[1]

In contrast, the benzyl side chain of Penicillin G lacks this strong electron-withdrawing group, leaving its β-lactam carbonyl oxygen more prone to protonation and rapid degradation in acidic environments.[6][7]

Caption: Mechanism of differential acid stability in Penicillin V vs. Penicillin G.

Quantitative Data Comparison

Direct comparative studies of Penicillin G and V under identical acidic conditions are not abundant in the literature.[5] However, the available data consistently demonstrate the superior stability of Penicillin V. The primary measure of this stability is the half-life (t½) in an acidic solution, which is the time it takes for 50% of the drug to degrade.

ParameterPenicillin G (Benzylpenicillin)Penicillin V (Phenoxymethylpenicillin)Reference
Acid Stability Labile / Destroyed by stomach acidRelatively Acid-Stable[1]
Half-life in Acid (Simulated Gastric Fluid, pH ~1.2-2.0) ~2 hoursSignificantly longer than Penicillin G[1]
Resulting Oral Bioavailability < 30%60% - 73%[1]

Experimental Protocols

The following is a standard protocol for assessing and comparing the acid stability of penicillins using High-Performance Liquid Chromatography (HPLC), a method that separates and quantifies the parent drug from its degradation products.[1]

Protocol: Acid Stability Assessment by HPLC
  • Preparation of Simulated Gastric Fluid (SGF):

    • Prepare SGF (pH 1.2 - 2.0) without pepsin. A typical composition is a solution of hydrochloric acid and sodium chloride.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of the test antibiotic (Penicillin G or V) in a suitable solvent like water or a buffer at a known concentration (e.g., 1 mg/mL).[1]

  • Incubation:

    • Pre-heat the SGF to 37°C in a temperature-controlled water bath or incubator.

    • Add a precise volume of the antibiotic stock solution to the SGF to achieve a final, known concentration (e.g., 100 µg/mL).

    • Immediately withdraw a sample (this is the t=0 time point). Neutralize the sample with a buffer (e.g., phosphate (B84403) buffer, pH 7.0) to halt the degradation process and store it on ice or at -20°C until analysis.[1]

    • Continue to withdraw samples at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), neutralizing each one immediately.

  • HPLC Analysis:

    • Analyze the neutralized samples using a validated, stability-indicating HPLC method. The method must be capable of resolving the peak of the intact parent antibiotic from the peaks of its degradation products (e.g., penicilloic acid).[1][8]

  • Data Analysis:

    • Quantify the peak area of the parent antibiotic at each time point.

    • Plot the natural logarithm of the concentration (or peak area) of the parent antibiotic versus time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the resulting line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]

G cluster_sampling Sampling at Time Intervals cluster_analysis Calculations start Start: Prepare SGF (pH 1.2-2.0, 37°C) prep_stock Prepare Penicillin Stock (1 mg/mL) start->prep_stock add_stock Add Stock to SGF (Final Conc. ~100 µg/mL) prep_stock->add_stock t0 t=0 min add_stock->t0 neutralize Neutralize Sample (e.g., pH 7.0 Buffer) t0->neutralize t_int t=15, 30, 60... min t_int->neutralize store Store on Ice / Freeze neutralize->store hplc HPLC Analysis (Separate Parent & Degradants) store->hplc data Data Analysis hplc->data plot Plot ln(Conc) vs. Time data->plot calc_k Calculate Rate Constant (k) from slope plot->calc_k calc_t Calculate Half-Life (t½) t½ = 0.693 / k calc_k->calc_t

Caption: Experimental workflow for assessing the acid stability of penicillins.

Conclusion

The evidence overwhelmingly indicates that Penicillin V possesses significantly greater stability in acidic environments compared to Penicillin G.[5] This enhanced stability is a direct result of the electron-withdrawing effect of its phenoxymethyl side chain, which protects the critical β-lactam ring from acid-catalyzed hydrolysis.[1] This fundamental chemical difference is the primary reason for Penicillin V's utility as an orally administered antibiotic, while the acid-labile nature of Penicillin G restricts its use to parenteral routes for infections where higher and more reliable systemic concentrations are required.[1]

References

A Comparative Guide to Alternative Synthetic Routes for Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid herbicides, a cornerstone of modern agriculture for their selective control of broadleaf weeds, have traditionally been synthesized through well-established methods. However, the drive for greener, more efficient, and sustainable chemical processes has spurred the exploration of alternative synthetic routes. This guide provides an objective comparison of traditional and alternative methods for the synthesis of phenoxyacetic acids, supported by experimental data and detailed protocols.

Traditional Synthetic Routes: A Baseline for Comparison

The two primary industrial methods for producing phenoxyacetic acid herbicides are the Williamson ether synthesis followed by chlorination, or the chlorination of phenol (B47542) followed by etherification.

Williamson Ether Synthesis of Phenoxyacetic Acid

This classical approach involves the reaction of a phenol with chloroacetic acid in the presence of a strong base.

Experimental Protocol:

A general procedure involves dissolving phenol (or a substituted phenol) in an aqueous or alcoholic solution of sodium hydroxide (B78521) or potassium hydroxide to form the corresponding phenoxide salt. To this solution, an aqueous solution of sodium chloroacetate (B1199739) is added. The mixture is then heated under reflux for several hours. After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid product, which is then purified by filtration and recrystallization.[1][2][3][4]

Reaction Scheme:

Chlorination of Phenoxyacetic Acid

In this route, phenoxyacetic acid is synthesized first via the Williamson ether synthesis and then chlorinated to produce herbicides like 2,4-D.

Experimental Protocol:

Phenoxyacetic acid is dissolved in a suitable solvent, such as acetic acid or propionic acid.[5][6] A catalyst, for instance, chromium oxide or iron phthalocyanine, may be added.[5][7] Chlorine gas is then bubbled through the solution at a controlled temperature. The reaction time can vary from minutes to hours.[7] Upon completion, the reaction mixture is cooled to induce crystallization of the chlorinated phenoxyacetic acid derivative.[5][6]

Alternative Synthetic Routes: Towards Greener and More Efficient Processes

Several alternative methodologies have been developed to address the limitations of traditional routes, such as the use of hazardous reagents, generation of chlorinated phenol waste, and harsh reaction conditions.[5]

Microwave-Assisted Solvent-Free Synthesis

This "green chemistry" approach aims to reduce solvent waste and accelerate reaction times.[8] The esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) can be carried out rapidly and without a solvent by using inorganic solid supports like silica, clays, or zeolites, with microwave irradiation enhancing the conversion rate.[8]

Experimental Protocol (General):

2,4-D and an alcohol are adsorbed onto a solid support (e.g., montmorillonite (B579905) K10 clay). The mixture is then irradiated in a microwave reactor for a short period (e.g., 5-15 minutes) at a specific power wattage.[9][10][11] The product is then extracted from the solid support using a suitable solvent.

Continuous Flow Synthesis

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. A patented method describes the continuous synthesis of phenoxyacetic acid by reacting aqueous solutions of sodium phenate and sodium chloroacetate in a heated constant pressure funnel, followed by overflow into an acidic solution for precipitation.[12]

Experimental Protocol:

Aqueous solutions of sodium phenate and sodium chloroacetate are simultaneously added dropwise into a heated constant pressure funnel and allowed to react for 10-15 minutes. The reaction mixture then overflows into a flask containing dilute hydrochloric or sulfuric acid to precipitate the phenoxyacetic acid.[12]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form the aryl ether bond in phenoxyacetic acids. This method is particularly useful for coupling aryl halides with alcohols or phenols.[13][14]

Reaction Scheme:

While a standard for aryl ether synthesis, specific high-yield protocols for phenoxyacetic acid herbicides are less commonly reported in comparison to the Williamson ether synthesis.

Synthesis from Natural Products: A Bio-Based Approach

To address concerns about the toxicity and environmental impact of traditional herbicides, researchers have explored the synthesis of new herbicidal compounds from renewable resources. One such example is the synthesis of novel phenoxyacetic herbicides derived from longifolene, a tricyclic sesquiterpene obtained from turpentine.[15] These derivatives have shown potent herbicidal activity, sometimes exceeding that of their commercial counterparts.[15]

Quantitative Comparison of Synthetic Routes

Synthetic RouteKey ReagentsReaction ConditionsYield (%)AdvantagesDisadvantagesCitations
Traditional Williamson Ether Synthesis Phenol, Chloroacetic Acid, NaOH/KOHReflux, 2-5 hours75-98%Well-established, high yieldsUse of strong bases, potential for chlorinated byproducts[1][2][4][16]
Traditional Chlorination of Phenoxyacetic Acid Phenoxyacetic Acid, Chlorine, Catalyst50-100°C, 1-10 hours>95%High conversionUse of hazardous chlorine gas, potential for over-chlorination[5][6][7][17][18]
Microwave-Assisted Solvent-Free Synthesis 2,4-D, Alcohol, Solid SupportMicrowave irradiation, 5-15 minHigh (specific data varies)Rapid, solvent-free, energy efficientRequires specialized equipment, scalability can be a challenge[8][9][10]
Continuous Flow Synthesis Sodium Phenate, Sodium Chloroacetate10-15 min reaction timeHigh (specific data varies)Improved safety and control, scalableRequires specialized equipment[12]
Natural Product-Derived (from Longifolene) Longifolene, Phenoxyacetic AcidsMulti-step synthesisOverall yield varies by derivativePotentially lower toxicity, renewable feedstockMore complex synthesis, higher initial cost[15]

Visualizing the Synthetic Pathways and Mechanism of Action

To further clarify the relationships between these synthetic routes and the biological activity of phenoxyacetic acid herbicides, the following diagrams are provided.

Synthetic_Routes cluster_traditional Traditional Routes cluster_alternative Alternative Routes phenol Phenol phenoxyacetic_acid Phenoxyacetic Acid phenol->phenoxyacetic_acid Williamson Ether Synthesis chloroacetic_acid Chloroacetic Acid chloroacetic_acid->phenoxyacetic_acid herbicide Phenoxyacetic Acid Herbicide (e.g., 2,4-D) phenoxyacetic_acid->herbicide Chlorination chlorine Chlorine chlorine->herbicide microwave Microwave-Assisted Solvent-Free Synthesis alt_herbicide Phenoxyacetic Acid Herbicide microwave->alt_herbicide continuous_flow Continuous Flow Synthesis continuous_flow->alt_herbicide ullmann Ullmann Condensation ullmann->alt_herbicide natural_product Natural Product (e.g., Longifolene) Derivatization natural_product->alt_herbicide

Caption: Comparison of traditional and alternative synthetic routes to phenoxyacetic acid herbicides.

Mechanism_of_Action herbicide Phenoxyacetic Acid Herbicide (Synthetic Auxin) receptor Auxin Receptor (e.g., TIR1) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses gene_expression Transcription of Auxin-Responsive Genes arf->gene_expression Activates uncontrolled_growth Uncontrolled Cell Elongation and Division gene_expression->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death Results in

Caption: Simplified signaling pathway for the mechanism of action of phenoxyacetic acid herbicides.

Conclusion

While traditional synthetic routes for phenoxyacetic acid herbicides are mature and high-yielding, they present environmental and safety challenges. Alternative methods, including microwave-assisted solvent-free synthesis and continuous flow processes, offer promising avenues for greener and more efficient production. Furthermore, the development of herbicides from natural products represents a paradigm shift towards more sustainable weed management strategies. The choice of synthetic route will ultimately depend on a balance of factors including cost, scale, environmental impact, and the specific requirements of the final product. Continued research into these alternative methodologies is crucial for the future of herbicide manufacturing.

References

A Comparative Guide to the Bioactivity of Phenoxyacetyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetyl derivatives represent a versatile class of compounds with a wide spectrum of biological activities. This guide provides an objective comparison of their performance in several key therapeutic areas, supported by experimental data from various studies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and to inform future drug discovery and development efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a range of phenoxyacetyl derivatives across four major therapeutic areas: anticancer, anti-inflammatory, anticonvulsant, and antimicrobial.

Anticancer Activity

The anticancer potential of phenoxyacetyl derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound Name/StructureCell LineIC50 (µM)Reference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)-[1]
2-(4-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2-fluorophenoxy)acetic acid-EC50 = 62.3 nM-
2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid-4.8 ± 0.35-
4-chlorophenoxyacetic acidBreast Cancer Cells0.194 ± 0.09 µg/mL-
A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives-0.29[2]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa-0.29[2]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (Prostate)-[3]
Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Compound Name/StructureAssayIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivative 6aCOX-2 Inhibition0.03365.4[4]
Pyrazoline-phenoxyacetic acid derivative 6cCOX-2 Inhibition0.03196.9[4]
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide with halogenIn vivo--[1]
N'-(2-phenoxyacetyl)isonicotinohydrazide (10e)COX-2 Inhibition-116.91[5]
N'-(2-phenoxyacetyl)nicotinohydrazide (9e)COX-2 Inhibition-99.11[5]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-2 Inhibition0.2967.24[2]
Celecoxib (Reference)COX-2 Inhibition0.4233.8[2]
Anticonvulsant Activity

The anticonvulsant properties are typically evaluated in animal models using tests like the maximal electroshock (MES) test, with the median effective dose (ED50) being a key parameter.

Compound Name/StructureTestED50 (mg/kg)Species/RouteReference
R-(-)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamideMES12.00Rats, p.o.[6][7]
Phenoxyphenyl-1,3,4-oxadiazole derivativesPTZ-induced-Mice, i.p.[8]
((benzyloxy)benzyl)propanamide derivative 5MES48.0Mice, i.p.[9]
Phenyl-glycinamide derivative (R)-32MES73.9Mice, i.p.[9]
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism.

Compound Name/StructureMicroorganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acidM. smegmatis9.66 ± 0.57-
2-(2(4-methoxyphenyl)amino)methyl)phenoxy)acetic acidS. aureus- (19mm inhibition zone)-
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamideGram-positive bacteria-[1]
2-(4-(3-(2-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamideB. subtilis, E. coli, C. albicans- (20-22mm inhibition zone)[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Phenoxyacetyl Derivatives

A general method for synthesizing phenoxyacetyl derivatives involves the reaction of a substituted phenol (B47542) with an alpha-haloacetylating agent, followed by subsequent modification to introduce diverse functional groups. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives can be synthesized using the Leuckart synthetic pathway, starting from 1-phenylethylamine (B125046) and substituted phenols.[1]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyacetyl derivatives and incubate for 24-72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Groups: Use male Wistar rats or Swiss albino mice, divided into control, standard (e.g., indomethacin (B1671933) or diclofenac), and test groups.[15][16]

  • Compound Administration: Administer the phenoxyacetyl derivatives orally or intraperitoneally 30-60 minutes before carrageenan injection.[16][17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.[17][18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]

  • Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[19]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a primary screening model for generalized tonic-clonic seizures.[20]

  • Animal Preparation: Use mice or rats, and administer the test compounds intraperitoneally or orally at various doses.[21]

  • Electrode Placement: Apply corneal or ear clip electrodes to the animal.[21]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).[22]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[22]

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint of protection. The ED50 is calculated from the dose-response data.[21]

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[23]

  • Serial Dilution: Perform a two-fold serial dilution of the phenoxyacetyl derivatives in a 96-well microtiter plate containing broth medium.[24]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[23]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[23]

Visualizations

Apoptotic Signaling Pathway

Phenoxyacetyl derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

cluster_0 Apoptosis Induction by Phenoxyacetyl Derivatives Phenoxyacetyl Phenoxyacetyl Derivatives Bcl2_Family Bcl-2 Family (Bax, Bcl-2) Phenoxyacetyl->Bcl2_Family Regulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Controls Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by phenoxyacetyl derivatives.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of phenoxyacetyl derivatives for a specific biological activity.

cluster_1 Bioactivity Screening Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Assay (e.g., MTT, COX) Synthesis->In_Vitro Data_Analysis Data Analysis (IC50/ED50/MIC) In_Vitro->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo In Vivo Model (e.g., Paw Edema, MES) Lead_Identification->In_Vivo Further_Studies Further Mechanistic & Toxicological Studies In_Vivo->Further_Studies

Caption: General workflow for screening phenoxyacetyl derivatives.

References

mechanistic comparison of Staudinger reaction with other cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

A Mechanistic and Performance Comparison of the Staudinger Ligation and Bioorthogonal Cycloadditions

In the landscape of chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these tasks, enabling applications from site-specific protein modification and in vivo imaging to the construction of antibody-drug conjugates. Among the pioneering and most utilized bioorthogonal reactions are the Staudinger ligation and a variety of cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

This guide offers a detailed, data-driven comparison of the Staudinger ligation with these key cycloaddition reactions. We will delve into their respective mechanisms, kinetics, and practical applications, providing researchers, scientists, and drug development professionals with the information needed to select the optimal ligation strategy for their specific experimental needs.

A fundamental understanding of the reaction pathways is crucial for experimental design, troubleshooting, and optimization. While all these reactions can achieve the goal of covalently linking two molecules, their mechanisms, reactants, and byproducts differ significantly.

The Staudinger Ligation

The Staudinger ligation is a modification of the classic Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphine (B1218219).[1] In its bioorthogonal application, an engineered triarylphosphine bearing an electrophilic trap (e.g., an ester) reacts with an azide to form an aza-ylide intermediate. This intermediate is then trapped intramolecularly to form a stable amide bond. A key innovation is the "traceless" Staudinger ligation, where the phosphine reagent is designed to be expelled as a phosphine oxide byproduct, leaving behind a native amide bond with no residual atoms from the ligation chemistry.[1][2][3]

Staudinger_Ligation cluster_traceless Traceless Staudinger Ligation r1_t R¹-N₃ plus1_t + phosphine_t R²-S-P(Ph)₂ inter1_t Aza-ylide Intermediate phosphine_t->inter1_t N₂ inter2_t Amidophosphonium Salt inter1_t->inter2_t Intramolecular Acyl Transfer prod_t R¹-NH-CO-R² (Native Amide Bond) inter2_t->prod_t H₂O (Hydrolysis) plus2_t + po_t O=P(Ph)₂-SH Azide_Alkyne_Cycloadditions cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cu_start R¹-N₃ + R²-C≡CH cu_prod 1,4-disubstituted 1,2,3-triazole cu_start->cu_prod Cu(I) catalyst (e.g., CuSO₄/Ascorbate) sp_start R¹-N₃ + Strained Cyclooctyne (e.g., DBCO) sp_prod Fused Triazole Product sp_start->sp_prod Catalyst-free (Strain Release) IEDDA_Mechanism reactants Tetrazine (Diene) + TCO (Dienophile) intermediate Unstable Bicyclic Intermediate reactants->intermediate [4+2] Cycloaddition products Dihydropyridazine Product intermediate->products retro-Diels-Alder n2 + N₂ Experimental_Workflow step1 Step 1: Introduce Bioorthogonal Handle (e.g., Azide, Alkyne, TCO, Tetrazine) via metabolic labeling or chemical modification step3 Step 3: Ligation Reaction Combine modified biomolecule and probe. Add catalyst/reagents if required. Incubate under optimized conditions (Time, Temp, pH). step1->step3 step2 Step 2: Prepare Probe Dissolve probe with complementary handle (e.g., Phosphine, Alkyne, Azide, TCO) in a suitable solvent (e.g., DMSO) step2->step3 step4 Step 4: Purification Remove excess reagents and byproducts (e.g., Size-Exclusion Chromatography, Dialysis) step3->step4 step5 Step 5: Analysis Confirm conjugation and purity (e.g., SDS-PAGE, Mass Spectrometry, HPLC) step4->step5

References

A Comparative Guide to the Synthetic Applications of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetyl chloride, a versatile acyl chloride, holds a significant position in synthetic organic chemistry, most notably for its pivotal role in the development of semi-synthetic penicillins.[1] Its reactivity also extends to the synthesis of herbicides and its use as a protecting group in various chemical transformations. This guide provides a comprehensive comparison of this compound's performance against other alternatives in key synthetic applications, supported by experimental data and detailed methodologies.

Synthesis of β-Lactam Antibiotics: The Penicillin Story

The introduction of the phenoxyacetyl group was a landmark in the history of antibiotics. The acylation of 6-aminopenicillanic acid (6-APA) with this compound yields Penicillin V (phenoxymethylpenicillin), a derivative with enhanced acid stability compared to its predecessor, Penicillin G, allowing for oral administration.[1][2] This section compares the synthesis of Penicillin V with other penicillin derivatives prepared using alternative acyl chlorides.

Data Presentation: Comparison of Acyl Chlorides in Penicillin Synthesis
Acyl ChloridePenicillin DerivativeReaction ConditionsYield (%)Reference
This compound Penicillin V6-APA, NaHCO₃, Acetone (B3395972)/Water, 10-15°C, 20 min80[3]
Phenylacetyl chloridePenicillin G6-APA, NaHCO₃, Acetone/WaterNot specified[3]
Benzoyl chlorideBenzylpenicillin derivative6-APA, NaHCO₃, Acetone/WaterNot specified[4]
1-Naphthoyl chlorideNaphthoylpenicillin derivative6-APA, NaHCO₃, Acetone/WaterNot specified[4]
2-Ethoxy-1-naphthoyl chlorideNafcillin6-APA, Weak tertiary amine, ~40°CNot specified[5]
5-Methyl-3-phenyl-4-isoxazole-carbonyl chlorideOxacillin6-APA, Weak tertiary amine, ~40°CNot specified[5]

Note: Directly comparable yield data under identical conditions is scarce in the literature. The provided data is illustrative of typical synthetic routes.

Experimental Protocols

Synthesis of Penicillin V Potassium Salt using this compound

  • Materials: 6-Aminopenicillanic acid (6-APA), Sodium bicarbonate (NaHCO₃), this compound, Acetone, Water, Methyl isobutyl ketone (MIBK), Sulfuric acid (5.0 M), Sodium sulfate (B86663) (anhydrous), Potassium 2-ethylhexanoate (B8288628) in butanol (25% solution).

  • Procedure:

    • A solution of 2.76 g (12.5 mmol) of 6-APA in 60 mL of water containing 5.25 g (62.5 mmol) of sodium bicarbonate is cooled and stirred.

    • A solution of 2.76 g (16.2 mmol) of this compound in 5 mL of acetone is added in one minute.

    • The mixture is stirred vigorously for 20 minutes while maintaining the temperature at 10-15°C.

    • The clear solution is extracted twice with 15 mL portions of MIBK.

    • The aqueous solution is cooled to 5-10°C and acidified to pH 2 with a cold 5.0 M sulfuric acid solution.

    • The acidified solution is extracted twice with 50 mL of MIBK.

    • The combined MIBK extracts are washed with cold water and dried over anhydrous sodium sulfate for 10 minutes.

    • After filtration, 10 mL of a 25% solution of potassium 2-ethylhexanoate in butanol is added.

    • The resulting white crystalline product (Penicillin V potassium salt) is collected by filtration, washed with dry acetone, and dried in a vacuum.

  • Yield: 3.5 g (80%).[3]

General Procedure for the Synthesis of Penicillin G using Phenylacetyl Chloride

  • Materials: 6-Aminopenicillanic acid (6-APA), Sodium bicarbonate (NaHCO₃), Phenylacetyl chloride, Acetone, Water.

  • Procedure:

    • Dissolve 6-aminopenicillanic acid in a mixture of acetone and water.

    • Add sodium bicarbonate to the solution to maintain a basic pH.

    • Slowly add a solution of phenylacetyl chloride in acetone to the reaction mixture with vigorous stirring.[3] Note: Specific quantities and yields are not detailed in the referenced literature.

Experimental Workflow: Synthesis of Penicillin V

G cluster_prep Preparation of 6-APA Solution cluster_reaction Acylation Reaction cluster_workup Workup and Purification prep1 Dissolve 6-APA and NaHCO3 in water prep2 Cool the solution prep1->prep2 reac2 Add acyl chloride solution to 6-APA solution prep2->reac2 reac1 Prepare this compound in acetone reac1->reac2 reac3 Stir vigorously at 10-15°C reac2->reac3 work1 Extract with MIBK reac3->work1 work2 Acidify aqueous layer work1->work2 work3 Extract with MIBK again work2->work3 work4 Dry organic layer work3->work4 work5 Add Potassium 2-ethylhexanoate work4->work5 work6 Filter and dry product work5->work6

Synthesis of Penicillin V Workflow

The Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

This compound is a common reagent in the Staudinger ketene-imine cycloaddition, a powerful method for constructing the β-lactam ring. The reaction involves the in situ generation of a ketene (B1206846) from the acyl chloride, which then undergoes a [2+2] cycloaddition with an imine.

Data Presentation: Yields of β-Lactams from the Staudinger Reaction
Acyl ChlorideImineBaseSolventYield (%)Product StereochemistryReference
This compound Thiadiazol-functionalized iminesEt₃NNot specifiedup to 89cis[6]
Acetoxyacetyl chloridePolyaromatic iminesEt₃NNot specifiedGoodtrans[7]
Phthalimidoacetyl chloridePolyaromatic iminesEt₃NNot specifiedGoodtrans[7]
2-Aryloxyacetyl chloridesVarious iminesBaseNot specifiedGood to ExcellentNot specified[8]
Experimental Protocol: General Procedure for Staudinger Reaction
  • Materials: Substituted imine, this compound (or other acyl chloride), triethylamine (B128534) (Et₃N), and an appropriate solvent (e.g., dichloromethane, toluene).

  • Procedure:

    • To a solution of the imine in the chosen solvent, add triethylamine.

    • Cool the mixture to the desired temperature (e.g., -78°C to room temperature).

    • Slowly add a solution of the acyl chloride in the same solvent.

    • Allow the reaction to stir for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is typically worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization.[7]

Logical Relationship: Stereochemical Outcome of the Staudinger Reaction

G cluster_reactants Reactants cluster_products Products ketene Ketene Substituents cis cis-β-lactam ketene->cis Electron-donating trans trans-β-lactam ketene->trans Electron-withdrawing imine Imine Geometry imine->cis (E)-imine imine->trans (Z)-imine G penV Penicillin V PBP Penicillin-Binding Proteins (PBPs) penV->PBP Binds to crosslinking Peptidoglycan Cross-linking PBP->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall is a key step in lysis Cell Lysis cell_wall->lysis Disruption leads to

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Phenoxyacetyl chloride, a valuable reagent in organic synthesis, demands meticulous handling and disposal due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection.

Immediate Safety and Hazard Mitigation

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[1][2] It can cause severe skin burns, eye damage, and respiratory irritation.[3] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

ParameterValueSource
UN Number 3265[Fisher Scientific]
Hazard Class 8 (Corrosive)[Fisher Scientific]
Primary Hazards Corrosive, Lachrymator, Reacts Violently with Water[Fisher Scientific]
Recommended PPE Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat[Fisher Scientific]
Disposal Method Neutralization followed by disposal as hazardous waste[Benchchem, Virginia Tech Chemistry Department]
Neutralizing Agent 5-10% Sodium Bicarbonate or Sodium Carbonate Solution[Benchchem]

Disposal Workflow

The proper disposal of this compound involves a multi-step process to ensure complete neutralization and safe collection. The following diagram illustrates the logical workflow for this procedure.

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_reagents Prepare Neutralizing Solution (5-10% NaHCO3) and Ice Bath prep_fume_hood->prep_reagents add_pac Slowly Add this compound to Stirred, Cold NaHCO3 Solution prep_reagents->add_pac monitor Monitor for Gas Evolution (CO2) and Exotherm add_pac->monitor stir Continue Stirring for Several Hours monitor->stir check_ph Check pH to Ensure it is Basic stir->check_ph transfer Transfer Neutralized Solution to a Labeled Hazardous Waste Container check_ph->transfer contact_ehs Contact Environmental Health & Safety (EHS) for Pickup transfer->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Neutralization and Disposal

This protocol outlines the step-by-step methodology for the safe neutralization of small quantities of this compound in a laboratory setting.

Objective: To convert reactive this compound into less hazardous, water-soluble salts (sodium phenoxyacetate (B1228835) and sodium chloride) for safe disposal.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker (at least 5 times the volume of the this compound to be neutralized)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation:

    • Don all required personal protective equipment, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

    • Perform the entire procedure in a certified chemical fume hood.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in the large beaker. Ensure the beaker is no more than 25% full to accommodate potential foaming.[1]

    • Place the beaker in an ice bath on a magnetic stir plate and begin stirring to cool the solution.

  • Neutralization:

    • Slowly and carefully add the this compound dropwise to the center of the stirred, cold basic solution.[1] The reaction is exothermic and will produce carbon dioxide gas, which may cause frothing.[4] Maintain a slow addition rate to control the reaction.

    • After the addition is complete, continue to stir the mixture for several hours to ensure the complete hydrolysis and neutralization of the this compound.[1]

    • Once the reaction has subsided and the mixture has returned to room temperature, check the pH of the solution to confirm it is still basic. If necessary, add more sodium bicarbonate or sodium carbonate solution.

  • Waste Collection and Disposal:

    • Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Neutralized this compound Waste," "Aqueous solution of sodium phenoxyacetate and sodium chloride").

    • Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Guide to Handling Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Phenoxyacetyl chloride, a corrosive and water-reactive compound. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound presents significant hazards, including the potential for severe skin burns, eye damage, and respiratory irritation.[1] Its violent reaction with water necessitates stringent handling and storage measures to prevent accidental contact with moisture.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment, emphasizing the importance of selecting materials with high chemical resistance. Given the absence of specific permeation data for this compound, recommendations for glove materials are based on data for structurally similar acyl chlorides, such as Benzoyl chloride. It is imperative to conduct site-specific assessments and consult with your institution's Environmental Health and Safety (EHS) department to ensure the highest level of protection.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[2]A full face shield in addition to chemical safety goggles provides an extra layer of protection against splashes.[2]
Hand Protection Chemical-resistant gloves. While specific data for this compound is limited, Butyl rubber or Viton™ gloves are recommended based on their resistance to similar acid chlorides.[3][4] Double gloving is a recommended practice.Thicker, chemical-resistant gloves (e.g., >15 mil) should be considered. Always inspect gloves for any signs of degradation or perforation before use.[5]
Body Protection A flame-resistant laboratory coat.A chemical-resistant apron or gown worn over the laboratory coat.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[6]For situations with a higher risk of aerosol generation or in the event of a spill, a full-face respirator with an appropriate acid gas/organic vapor cartridge should be used.
Foot Protection Closed-toe shoes constructed of a non-porous material.Chemical-resistant boots may be necessary in areas with a higher risk of large spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to immediate use.

  • Preparation and Pre-Handling Inspection:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Verify that the chemical fume hood is functioning correctly, with the sash positioned at the lowest practical height.

    • Inspect the container of this compound for any signs of damage or leaks.

    • Assemble all necessary equipment (glassware, reagents, and waste containers) inside the fume hood before introducing the chemical.

  • Handling the Chemical:

    • Don all required PPE as outlined in the table above.

    • Slowly and carefully open the container, being mindful of any potential pressure buildup.

    • Use a syringe or cannula for transferring the liquid to minimize the risk of splashes and exposure to the atmosphere.

    • If weighing the substance, do so in a tared, sealed container within the fume hood.

  • During the Procedure:

    • Keep the container of this compound sealed when not in use.

    • Avoid any contact with water or other incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.

    • Work with the smallest quantity of the chemical necessary for the experiment.

  • Post-Handling:

    • Upon completion of the work, securely seal the primary container.

    • Decontaminate any surfaces that may have come into contact with the chemical using a suitable dry solvent (e.g., isopropanol) followed by a wipe-down. All decontamination materials must be disposed of as hazardous waste.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands and arms thoroughly with soap and water after removing PPE.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Check Safety Shower/Eyewash prep_hood->prep_safety prep_materials Assemble Materials in Hood prep_safety->prep_materials handle_open Carefully Open Container prep_materials->handle_open handle_transfer Transfer Chemical handle_open->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal disp_chem Dispose of Chemical Waste handle_transfer->disp_chem post_decon Decontaminate Surfaces handle_seal->post_decon post_ppe_disposal Dispose of Contaminated PPE post_decon->post_ppe_disposal post_wash Wash Hands Thoroughly post_ppe_disposal->post_wash disp_ppe Dispose of Contaminated PPE post_ppe_disposal->disp_ppe

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Chemical Waste:

  • Unused or Excess this compound: Do not attempt to neutralize this compound with water or other reagents. It must be disposed of as hazardous waste in its original or a compatible, properly labeled container.

  • Reaction Mixtures: Any reaction mixture containing this compound should be considered hazardous waste.

  • Collection: Collect all liquid chemical waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and any other chemical constituents.

Contaminated PPE and Materials:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and contaminated wipes, must be considered hazardous solid waste.[7]

  • Collection: Place all contaminated solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste bag or container.[7] Do not mix this waste with general laboratory trash.

Disposal Procedure:

  • Segregation: Keep chemical waste and contaminated solid waste in separate, clearly labeled containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Follow all institutional and local regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxyacetyl chloride
Reactant of Route 2
Reactant of Route 2
Phenoxyacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.